Product packaging for Methyl 10-methylundecanoate(Cat. No.:CAS No. 5129-56-6)

Methyl 10-methylundecanoate

Cat. No.: B1593813
CAS No.: 5129-56-6
M. Wt: 214.34 g/mol
InChI Key: XPVCTJYIICVJOE-UHFFFAOYSA-N
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Description

Methyl 10-methylundecanoate is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B1593813 Methyl 10-methylundecanoate CAS No. 5129-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 10-methylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCTJYIICVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339162
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-56-6
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 10-Methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 10-methylundecanoate, a saturated fatty acid ester with potential applications in various fields of chemical and pharmaceutical research. This document outlines plausible synthetic pathways, provides detailed experimental protocols, and presents quantitative data where available. The synthesis is primarily discussed as a two-stage process: the formation of the precursor, 10-methylundecanoic acid, followed by its esterification. Methodologies such as hydroformylation followed by hydrogenation, and Fischer esterification are detailed. This guide is intended to be a valuable resource for chemists and researchers involved in the synthesis of novel organic compounds.

Introduction

This compound (CAS 5129-56-6) is a branched-chain fatty acid methyl ester.[1] The synthesis of such branched-chain fatty acids and their esters is of interest for their unique physical and biological properties, which can differ significantly from their linear counterparts. This guide details the chemical synthesis of this compound, focusing on practical and accessible laboratory methods.

Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

  • Stage 1: Synthesis of 10-Methylundecanoic Acid. This is the key step involving the formation of the carbon skeleton.

  • Stage 2: Esterification of 10-Methylundecanoic Acid. A standard esterification reaction to yield the final product.

A plausible and efficient route for the synthesis of the precursor acid involves the hydroformylation of a readily available starting material, methyl 10-undecenoate, followed by hydrogenation of the resulting aldehyde to the saturated branched-chain ester.

Synthesis_Pathway Methyl_10_undecenoate Methyl 10-undecenoate Aldehyde_Intermediate Methyl 11-oxoundecanoate (Aldehyde intermediate) Methyl_10_undecenoate->Aldehyde_Intermediate Hydroformylation 10_Methylundecanoic_Acid 10-Methylundecanoic Acid Aldehyde_Intermediate->10_Methylundecanoic_Acid Hydrogenation & Saponification Methyl_10_methylundecanoate This compound 10_Methylundecanoic_Acid->Methyl_10_methylundecanoate Fischer Esterification

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 10-Methylundecanoic Acid via Hydroformylation and Hydrogenation

This process begins with the hydroformylation of methyl 10-undecenoate to produce methyl 11-oxoundecanoate, which is then hydrogenated to this compound. Saponification can then yield the desired carboxylic acid.

3.1.1. Step 1: Hydroformylation of Methyl 10-undecenoate

Hydroformylation introduces a formyl group (-CHO) across the terminal double bond of methyl 10-undecenoate.[2][3][4]

  • Materials and Reagents:

    • Methyl 10-undecenoate

    • Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

    • Phosphine (B1218219) ligand (e.g., SulfoXantphos)

    • Solvent (e.g., 1-butanol/water biphasic system)

    • Syngas (CO/H₂, typically 1:1 ratio)

  • Reaction Setup:

    • In a high-pressure reactor, charge the rhodium catalyst and the phosphine ligand.

    • Add the solvent system (e.g., a 1:1 weight ratio of water to 1-butanol).

    • Add methyl 10-undecenoate.

    • Seal the reactor and purge with nitrogen, followed by syngas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

    • Heat the mixture to the reaction temperature (e.g., 140°C) with vigorous stirring.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and vent the excess gas.

    • The biphasic system allows for the separation of the aqueous catalyst phase from the organic product phase.

    • The organic phase, containing methyl 11-oxoundecanoate, is separated for the next step.

3.1.2. Step 2: Hydrogenation of Methyl 11-oxoundecanoate

The aldehyde intermediate is then hydrogenated to the corresponding saturated branched-chain ester.

  • Materials and Reagents:

    • Methyl 11-oxoundecanoate (from the previous step)

    • Hydrogenation catalyst (e.g., Palladium on carbon, 5% Pd/C)

    • Solvent (e.g., ethanol (B145695) or ethyl acetate)

    • Hydrogen gas

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve the crude methyl 11-oxoundecanoate in a suitable solvent.

    • Add the Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to a suitable pressure (e.g., 3-5 bar).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude this compound.

3.1.3. Step 3: Saponification to 10-Methylundecanoic Acid

The resulting ester is hydrolyzed to the carboxylic acid.

  • Materials and Reagents:

    • Crude this compound

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

    • Ethanol/water mixture

    • Hydrochloric acid (HCl), concentrated

  • Reaction Setup:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a stoichiometric excess of KOH or NaOH.

    • Reflux the mixture for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid.

    • Extract the carboxylic acid with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 10-methylundecanoic acid.

Workflow_Stage1 cluster_hydroformylation Hydroformylation cluster_hydrogenation Hydrogenation cluster_saponification Saponification HF_Start Start HF_Charge_Reactor Charge Reactor with Catalyst, Ligand, Solvent, and Methyl 10-undecenoate HF_Start->HF_Charge_Reactor HF_Pressurize Pressurize with Syngas HF_Charge_Reactor->HF_Pressurize HF_Heat_Stir Heat and Stir HF_Pressurize->HF_Heat_Stir HF_Cool_Vent Cool and Vent HF_Heat_Stir->HF_Cool_Vent HF_Separate Separate Organic Phase HF_Cool_Vent->HF_Separate HF_Product Methyl 11-oxoundecanoate HF_Separate->HF_Product H2_Start Start with Aldehyde H2_Dissolve Dissolve in Solvent and Add Catalyst H2_Start->H2_Dissolve H2_Pressurize Pressurize with H₂ H2_Dissolve->H2_Pressurize H2_Stir Stir under H₂ atmosphere H2_Pressurize->H2_Stir H2_Filter Filter to Remove Catalyst H2_Stir->H2_Filter H2_Evaporate Evaporate Solvent H2_Filter->H2_Evaporate H2_Product Crude Methyl 10-methylundecanoate H2_Evaporate->H2_Product S_Start Start with Ester S_Dissolve_Base Dissolve in EtOH/H₂O and Add Base S_Start->S_Dissolve_Base S_Reflux Reflux S_Dissolve_Base->S_Reflux S_Acidify Acidify with HCl S_Reflux->S_Acidify S_Extract Extract with Ether S_Acidify->S_Extract S_Dry_Evaporate Dry and Evaporate S_Extract->S_Dry_Evaporate S_Product 10-Methylundecanoic Acid S_Dry_Evaporate->S_Product Workflow_Stage2 Start Start with 10-Methylundecanoic Acid Dissolve Dissolve in Methanol and Add H₂SO₄ Start->Dissolve Reflux Reflux for 2-6 hours Dissolve->Reflux Evaporate_MeOH Remove Excess Methanol Reflux->Evaporate_MeOH Extract Dissolve in Ether and Wash Evaporate_MeOH->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Purify Purify by Distillation or Chromatography Dry_Evaporate->Purify Product This compound Purify->Product

References

"Methyl 10-methylundecanoate" IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 10-methylundecanoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity and Properties

This compound is a fatty acid methyl ester. Its IUPAC name is this compound.[1] It is a derivative of undecanoic acid, a saturated fatty acid.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C13H26O2PubChem[1]
Molecular Weight 214.34 g/mol PubChem[1]
XLogP3 5.5PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Kovats Retention Index (Standard non-polar) 1469.3, 1472.4NIST Mass Spectrometry Data Center[1]
CAS Number 5129-56-6EPA DSSTox[1]

Synthesis of this compound

A common and efficient method for the synthesis of methyl undecanoate is through the Fischer esterification of undecanoic acid.[2] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Fischer Esterification

Materials and Reagents:

  • Undecanoic Acid (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric Acid (Concentrated, 95-98%)

  • Diethyl Ether (ACS Grade)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine (Saturated Aqueous Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine undecanoic acid and anhydrous methanol. A typical molar ratio of methanol to undecanoic acid is 10:1 to drive the reaction towards the product.[2]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation: Filter to remove the drying agent and evaporate the solvent to yield the crude methyl undecanoate.[2]

  • Purification (Optional): The product can be further purified by vacuum distillation or column chromatography if required.[2]

Synthesis_and_Workup_of_Methyl_Undecanoate cluster_synthesis Synthesis cluster_workup Work-up undecanoic_acid Undecanoic Acid reflux Reflux undecanoic_acid->reflux methanol Methanol (excess) methanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux rotovap Rotary Evaporation (remove excess methanol) reflux->rotovap Reaction Mixture extraction Extraction with Diethyl Ether rotovap->extraction wash_h2o Wash with H₂O extraction->wash_h2o wash_nahco3 Wash with sat. NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter final_rotovap Rotary Evaporation (remove diethyl ether) filter->final_rotovap crude_product crude_product final_rotovap->crude_product Crude Methyl Undecanoate

Synthesis and Workup of Methyl Undecanoate.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters.[3] It provides both separation and structural information.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of methyl undecanoate in a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[3]

  • GC Conditions: [3]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), then ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

  • MS Conditions: [3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl undecanoate in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

  • ¹H NMR Data Acquisition: [3]

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Data Processing: Process the acquired data with Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift to the TMS signal at 0.00 ppm.[3]

Biological Activity

While specific biological activity data for this compound is limited, related fatty acid methyl esters and undecanoic acid have demonstrated a range of biological effects, including antimicrobial, antifungal, insecticidal, anti-inflammatory, and cytotoxic properties.[4] For instance, some fatty acid methyl esters have shown antioxidant and anticancer effects.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the antimicrobial activity of a compound.[4]

Objective: To determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.[4]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Incubation: Inoculate the wells with the microbial suspension and incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Assay.

References

An In-depth Technical Guide to Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to Methyl 10-methylundecanoate, a fatty acid methyl ester of interest in various scientific domains.

Core Physicochemical Data

This compound is a saturated fatty acid methyl ester. Its fundamental molecular properties are summarized below.

Molecular Identity and Weight

The molecular formula for this compound is C13H26O2.[1][2][3] Its molecular weight is a critical parameter for a wide range of experimental and analytical procedures. The exact molecular weight has been determined to be approximately 214.34 g/mol .[1][2]

A detailed breakdown of the molecular weight calculation is provided in the table below, based on the standard atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1312.011156.143
HydrogenH261.00826.208
OxygenO215.99931.998
Total 214.349

Experimental Protocols

The synthesis and analysis of this compound can be achieved through established organic chemistry techniques. The following sections detail generalized experimental protocols applicable to this compound.

Synthesis via Fischer Esterification

A common and effective method for the synthesis of fatty acid methyl esters like this compound is through Fischer esterification of the corresponding carboxylic acid (10-methylundecanoic acid) with methanol (B129727) in the presence of an acid catalyst.

Materials and Reagents:

  • 10-methylundecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and evaporate the solvent to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like fatty acid methyl esters.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 series GC with a 5973N MS detector).[4]

  • A low-polarity capillary column is typically used for separation.[4]

Sample Preparation:

  • The synthesized methyl ester is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether).

GC-MS Conditions (General):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: An initial temperature of around 80°C, followed by a ramp up to 300-350°C. The specific ramp rate can be optimized to achieve the best separation.[4]

  • MS Detector: Operated in electron ionization (EI) mode.[4]

  • Mass Range: Scanned from m/z 50 to 500.

The resulting mass spectrum can be compared with reference spectra in databases for confirmation of the compound's identity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]

Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Signals for this compound:

  • A singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃).[5][6]

  • A triplet around 2.30 ppm for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-).[5][7]

  • A multiplet around 1.56-1.68 ppm for the methylene protons beta to the carbonyl group.[5][6]

  • A broad signal between 1.22-1.42 ppm for the other methylene protons in the long alkyl chain.[5][6]

  • A signal for the methine proton of the isobutyl group (-CH(CH₃)₂).

  • Signals for the terminal methyl protons, including a triplet for a straight-chain terminus and a doublet for the isobutyl group.[7]

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 10-methylundecanoic acid + Methanol Catalyst H₂SO₄ (cat.) Reflux Heating under Reflux Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Neutralization Neutralization & Washing Extraction->Neutralization Drying Drying over Na₂SO₄ Neutralization->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Synthesis Workflow for this compound.

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Synthesized Product GCMS_Prep Sample Preparation (Dissolution in Solvent) Sample->GCMS_Prep NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep GC_Separation Gas Chromatography (Separation) GCMS_Prep->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Interpretation Data Interpretation & Structure Confirmation MS_Detection->Data_Interpretation Mass Spectrum NMR_Acquisition ¹H NMR Spectrum Acquisition NMR_Prep->NMR_Acquisition NMR_Analysis Spectral Analysis NMR_Acquisition->NMR_Analysis NMR_Analysis->Data_Interpretation ¹H NMR Spectrum

References

The Natural Occurrence of Methyl 10-methylundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₃H₂₆O₂. While the natural occurrence of straight-chain fatty acids is well-documented, branched-chain fatty acids represent a more specialized class of lipids. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its identification and quantification, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Natural Occurrence

The primary documented natural source of this compound is the plant species Urena lobata, commonly known as Caesarweed or Congo jute.[1] Phytochemical analysis of the methanol (B129727) leaf extract of Urena lobata has confirmed the presence of this compound.

While Urena lobata is the only species in which this compound has been explicitly identified, the broader class of branched-chain fatty acids is found in various natural sources. These include:

  • Dairy Products: Milk, cheese, yogurt, and butter are significant dietary sources of branched-chain fatty acids, which are produced by rumen bacteria.[2]

  • Ruminant Meats: Beef and other meats from ruminant animals contain branched-chain fatty acids.[2]

  • Fermented Foods: Certain fermented products like nattō (fermented soybeans) and sauerkraut (fermented cabbage) can also contain these compounds.[2]

The presence of this compound in other natural sources has not been extensively reported, highlighting an area for future research.

Quantitative Data

To date, quantitative analysis of this compound has been reported in the methanol leaf extract of Urena lobata. The compound was identified as a minor component of the fatty acid methyl ester fraction.

Natural SourcePlant PartExtraction SolventCompound NameRetention Time (min)Relative Abundance (%)Molecular FormulaMolecular Weight ( g/mol )
Urena lobataLeavesMethanolUndecanoic acid, 10-methyl-, methyl ester21.080.42C₁₃H₂₆O₂214

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of branched-chain fatty acids in plants is a fascinating process that diverges from the well-understood fatty acid synthase (FAS) pathway for straight-chain fatty acids. Evidence suggests that the carbon skeletons for iso- and anteiso-branched fatty acids are derived from the metabolism and catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4]

The proposed pathway involves the following key steps:

  • Deamination of BCAAs: Branched-chain amino acids are converted to their corresponding α-keto acids.

  • Decarboxylation and Elongation: The α-keto acids undergo decarboxylation and are then elongated, likely through a series of reactions that are independent of the typical FAS complex.[3][4] This elongation process adds two-carbon units to the branched-chain starter unit.

  • Esterification: The resulting branched-chain fatty acid is then esterified with methanol to form the corresponding methyl ester, such as this compound.

This biosynthetic route indicates a significant interplay between amino acid and fatty acid metabolism in the production of these specialized lipids in plants.[3]

Biosynthesis_Pathway BCAA Branched-Chain Amino Acids (e.g., Leucine) alpha_keto α-Keto Acids BCAA->alpha_keto Deamination elongation Decarboxylation & Chain Elongation alpha_keto->elongation BCFA 10-Methylundecanoic Acid elongation->BCFA M10M This compound BCFA->M10M Esterification Methanol Methanol Methanol->M10M

A logical diagram illustrating the proposed biosynthetic relationship for this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction, identification, and quantification of this compound from plant materials, based on established protocols for fatty acid methyl ester analysis.

Extraction of Fatty Acid Methyl Esters from Urena lobata Leaves

This protocol describes a general method for the extraction and transesterification of fatty acids from plant leaves to their corresponding methyl esters.

1. Sample Preparation:

  • Collect fresh leaves of Urena lobata.

  • Wash the leaves thoroughly with distilled water to remove any surface contaminants.

  • Air-dry or freeze-dry the leaves to a constant weight.

  • Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction and Transesterification:

  • Weigh approximately 10 g of the powdered leaf material into a round-bottom flask.

  • Add 100 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol to the flask.

  • Reflux the mixture for 2-3 hours at 60-70°C.

  • After cooling, filter the extract to remove the plant debris.

  • To the filtrate, add 1% sulfuric acid in methanol (v/v) and reflux for another 2 hours to facilitate the transesterification of fatty acids to their methyl esters.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add 50 mL of n-hexane and 50 mL of distilled water and shake vigorously.

  • Allow the layers to separate and collect the upper n-hexane layer containing the fatty acid methyl esters.

  • Wash the hexane (B92381) layer with distilled water (2 x 50 mL).

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • The resulting residue contains the fatty acid methyl ester fraction, which can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical method of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions (based on the analysis of Urena lobata extract):

  • Column: HP-5MS (30 m length x 250 µm internal diameter x 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5°C/minute.

    • Hold at 240°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for the compound.

  • Quantification: For quantitative analysis, a calibration curve is constructed using different concentrations of a certified reference standard of this compound. The peak area of the compound in the sample is then used to determine its concentration based on the calibration curve. An internal standard, such as methyl nonadecanoate, can be used to improve the accuracy and precision of the quantification.

Experimental_Workflow Plant_Material Urena lobata Leaves Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (Chloroform:Methanol) Drying->Extraction Transesterification Transesterification (H₂SO₄ in Methanol) Extraction->Transesterification Purification Liquid-Liquid Extraction (n-Hexane) Transesterification->Purification Analysis GC-MS Analysis Purification->Analysis Data Identification and Quantification Analysis->Data

A workflow diagram for the extraction and analysis of this compound.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence of this compound, with a confirmed presence in Urena lobata. The provided experimental protocols offer a robust framework for the isolation, identification, and quantification of this branched-chain fatty acid methyl ester from plant sources. The elucidation of its biosynthetic pathway via branched-chain amino acid metabolism opens new avenues for research into the metabolic engineering of plants for the production of specialized lipids. Further investigation into other potential natural sources and the biological activities of this compound is warranted to fully understand its role in nature and its potential applications.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Methyl 10-Methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors and pathways leading to the formation of methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester. This document synthesizes current scientific understanding, presenting detailed information on the origin of its carbon skeleton and the subsequent enzymatic modifications.

Executive Summary

This compound is a saturated branched-chain fatty acid methyl ester. Its biosynthesis originates from primary metabolic building blocks, specifically the amino acid L-leucine and the fundamental two-carbon unit, acetyl-CoA. The carbon backbone is assembled through a process analogous to fatty acid or polyketide synthesis, utilizing a leucine-derived starter unit and acetate-derived extender units. The final step in its formation is the methylation of the carboxylic acid group, a reaction dependent on S-adenosylmethionine. This guide will elaborate on the precursor molecules, the proposed biosynthetic pathway, and the experimental methodologies used to investigate such pathways.

Biosynthetic Precursors

The biosynthesis of the 10-methylundecanoic acid backbone is initiated by a branched-chain starter unit derived from the amino acid L-leucine. This is followed by sequential additions of two-carbon units derived from acetyl-CoA.

Starter Unit: Leucine Catabolism

The initial five-carbon branched structure of this compound is derived from L-leucine. Through a series of enzymatic reactions, L-leucine is converted into isovaleryl-CoA, which serves as the primer for the subsequent elongation steps. The conversion process involves:

  • Transamination: The amino group of L-leucine is removed by a branched-chain amino acid aminotransferase to yield α-ketoisocaproate.

  • Oxidative Decarboxylation: The α-ketoisocaproate is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA.[1]

Extender Units: Acetyl-CoA Carboxylation

The linear portion of the fatty acid chain is constructed by the iterative addition of two-carbon units. These units are supplied in the form of malonyl-CoA, which is synthesized from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase. For the synthesis of 10-methylundecanoic acid, three molecules of malonyl-CoA are required.

Methyl Group Donor for Esterification

The final step in the formation of this compound is the esterification of the carboxyl group of 10-methylundecanoic acid. In biological systems, this is typically carried out by an O-methyltransferase enzyme that utilizes S-adenosylmethionine (SAM) as the methyl donor.[2]

Proposed Biosynthetic Pathway

While the specific enzyme system responsible for the synthesis of 10-methylundecanoate has not been fully characterized in a single organism, the pathway can be inferred from the well-established principles of branched-chain fatty acid synthesis and polyketide synthesis. The process is likely carried out by a Type I or Type II fatty acid synthase (FAS) or a polyketide synthase (PKS) complex.

The proposed pathway involves the following key stages:

  • Priming: The biosynthesis is initiated by the loading of the isovaleryl-CoA starter unit onto the synthase complex.

  • Elongation Cycles: Three successive rounds of elongation occur, with each cycle involving the condensation of a malonyl-CoA-derived extender unit. Each cycle consists of a series of reactions: condensation, reduction, dehydration, and a second reduction to form a saturated acyl chain.

  • Termination and Esterification: Following the final elongation cycle, the completed 10-methylundecanoic acid is released from the enzyme complex. Subsequently, a S-adenosylmethionine-dependent fatty acid O-methyltransferase catalyzes the transfer of a methyl group to the carboxyl group of 10-methylundecanoic acid, yielding the final product, this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthetic yield of this compound from its precursors in any given biological system. General quantitative analysis of branched-chain fatty acids is typically performed using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (FAMEs).

Table 1: General Quantitative Parameters for Branched-Chain Fatty Acid Analysis

ParameterTypical Value/RangeMethod of Determination
Limit of Detection (LOD) 0.5 - 10 ng/mLGC-MS
Limit of Quantification (LOQ) 1 - 30 µg/LGC-MS/MS (MRM)[3]
Recovery Rates 55.7% - 97.9%Spiked Sample Analysis by GC-MS[4]
Intra-batch Coefficient of Variation (CV) < 5%Replicate analysis by LC-MS/MS

Experimental Protocols

Precursor Feeding Studies with Labeled Substrates

This protocol outlines a general approach for tracing the incorporation of precursors into the final product.

Objective: To verify the incorporation of L-leucine and acetate (B1210297) into the structure of 10-methylundecanoate.

Materials:

  • Bacterial or fungal strain capable of producing branched-chain fatty acids.

  • Growth medium.

  • 13C or 14C labeled L-leucine.

  • 13C or 14C labeled sodium acetate.

  • Solvents for extraction (e.g., hexane, chloroform, methanol).

  • Internal standard (e.g., methyl heptadecanoate).

  • Derivatization agent (e.g., BF3-methanol or anhydrous HCl in methanol).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Cultivation: Grow the microorganism in a suitable liquid medium to a specific growth phase (e.g., mid-logarithmic or stationary phase).

  • Precursor Addition: Add the labeled precursor (e.g., [U-13C]-L-leucine or [1,2-13C]-sodium acetate) to the culture.

  • Incubation: Continue the incubation for a period sufficient to allow for the uptake and metabolism of the precursor.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a suitable solvent system (e.g., Bligh-Dyer method).

  • Saponification and Methylation: Saponify the lipid extract to release the free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify this compound and determine the incorporation of the isotopic label by observing the mass shift in the mass spectrum.

  • Quantification: Quantify the amount of labeled product relative to the internal standard.

In Vitro Enzyme Assays

To identify and characterize the specific enzymes involved, in vitro assays with purified enzymes and radiolabeled substrates can be performed. This would involve the expression and purification of candidate synthase and methyltransferase enzymes.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis cluster_precursors Precursors cluster_activation Activation cluster_synthesis Synthesis cluster_final_product Final Product L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Transamination Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Carboxylation SAM S-Adenosyl- methionine This compound This compound SAM->this compound O-Methyltransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Oxidative Decarboxylation FAS/PKS\nComplex FAS/PKS Complex Isovaleryl-CoA->FAS/PKS\nComplex Starter Unit Malonyl-CoA->FAS/PKS\nComplex Extender Unit (x3) 10-Methylundecanoic\nAcid 10-Methylundecanoic Acid FAS/PKS\nComplex->10-Methylundecanoic\nAcid Elongation Cycles 10-Methylundecanoic\nAcid->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Precursor Feeding Study

Workflow Start Start Microorganism\nCulture Microorganism Culture Start->Microorganism\nCulture Labeled Precursor\nAddition Labeled Precursor Addition Microorganism\nCulture->Labeled Precursor\nAddition Incubation Incubation Labeled Precursor\nAddition->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Saponification &\nMethylation (FAMEs) Saponification & Methylation (FAMEs) Lipid Extraction->Saponification &\nMethylation (FAMEs) GC-MS Analysis GC-MS Analysis Saponification &\nMethylation (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a precursor feeding study.

Conclusion

The biosynthesis of this compound is a fascinating example of how primary metabolites are channeled into the production of specialized molecules. The core precursors are unequivocally identified as L-leucine and acetyl-CoA, with S-adenosylmethionine playing a crucial role in the final modification. While the general pathway is understood, further research is required to identify and characterize the specific fatty acid synthase or polyketide synthase system responsible for its assembly in various organisms. Elucidating these enzymatic details will not only enhance our fundamental understanding of microbial metabolism but could also open avenues for the biotechnological production of this and other valuable branched-chain fatty acid derivatives.

References

A Technical Guide to the Structural Isomers of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of methyl 10-methylundecanoate, a saturated branched-chain fatty acid methyl ester (FAME). The document details the classification of its isomers, synthetic methodologies, and analytical techniques for characterization, with a focus on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative data from the literature is compiled for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to support researchers in the synthesis and identification of these compounds, which are relevant in fields ranging from chemical synthesis to the study of biological lipids.

Introduction

This compound (CAS: 5129-56-6) is the methyl ester of 10-methylundecanoic acid.[1] As a branched-chain fatty acid methyl ester, it belongs to a class of compounds that are of significant interest due to their roles in biological systems and their applications as chemical intermediates. Branched-chain fatty acids are important components of cell membranes in certain bacteria and have been identified in various natural sources.[2] Their methyl esters (FAMEs) are often more volatile and amenable to analysis, making them crucial derivatives for study.[3]

The structural isomers of this compound, which share the same molecular formula (C₁₃H₂₆O₂), exhibit distinct physicochemical properties and biological activities based on the location of the methyl branch or the arrangement of the carbon skeleton. A thorough understanding of these isomers is critical for researchers in drug development, metabolomics, and material science.

Classification of Structural Isomers

The structural isomers of this compound can be broadly categorized. The most common and closely related are the positional isomers, where the methyl branch is located at different positions along the undecanoate backbone. Other categories include isomers of the carbon chain and isomers of the ester group.

G cluster_Positional A Structural Isomers of C13H26O2 B Positional Isomers (Methyl methylundecanoates) A->B C Chain Isomers (e.g., Methyl ethyldecanoates) A->C D Ester Isomers (e.g., Ethyl dodecanoate) A->D P1 Methyl 2-methylundecanoate B->P1 P2 ... B->P2 P3 This compound B->P3

Figure 1: Classification of structural isomers of this compound.

Synthesis and Characterization

The synthesis of specific positional isomers of methylundecanoate typically involves a multi-step process, often starting with a malonic ester synthesis to construct the branched carboxylic acid, followed by esterification.

Experimental Protocols

Protocol: Synthesis of a Methyl-Branched Undecanoic Acid via Malonic Ester Synthesis (Representative)

This protocol outlines a general procedure for synthesizing a methyl-branched carboxylic acid, which can then be esterified. This example is for 2-methylundecanoic acid.

Materials:

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise at room temperature to form the enolate.[4]

  • First Alkylation: Add 1-bromononane (1.0 eq) to the reaction mixture and reflux for 2-4 hours until the reaction is complete (monitored by TLC). This forms diethyl nonylmalonate.

  • Second Alkylation: Cool the mixture, and add a second equivalent of sodium ethoxide, followed by methyl iodide (1.0 eq). Reflux the mixture for another 2-4 hours to yield diethyl methylnonylmalonate.

  • Saponification and Decarboxylation: Add an excess of aqueous potassium hydroxide solution and reflux for 4-6 hours to hydrolyze the diester to the corresponding dicarboxylic acid salt. Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. Heat the mixture to reflux for several hours to effect decarboxylation, yielding 2-methylundecanoic acid.[3]

  • Work-up: Cool the mixture and extract the carboxylic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification (Fischer Esterification): Dissolve the crude 2-methylundecanoic acid in an excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2% v/v) and reflux the mixture for 2-6 hours.[5]

  • Purification: After cooling, remove the excess methanol via rotary evaporation. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield methyl 2-methylundecanoate. The product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The identification and differentiation of methyl methylundecanoate isomers rely heavily on chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary method for separating these closely related isomers.[3] The retention time, often expressed as the Kovats Retention Index (RI), is a key identifier. Electron Ionization (EI) mass spectra of FAMEs are characterized by a prominent McLafferty rearrangement ion at m/z 74. The position of the methyl branch influences the fragmentation pattern, creating diagnostic ions that can help pinpoint the branch location, although spectra can be very similar.[6] For instance, an α-methyl branch (at C-2) often leads to a characteristic fragment at m/z 88.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for identifying the position of the methyl branch. The chemical shifts of the carbons at and adjacent to the branch point (α, β, and γ effects) are diagnostic.[8] ¹H NMR can also provide clues, as the protons on the methyl branch and the adjacent methine proton will have characteristic chemical shifts and splitting patterns.

Quantitative Data

Compiling a complete set of experimentally determined physicochemical properties for all positional isomers of methyl methylundecanoate is challenging due to a lack of consolidated data in the literature. The following tables summarize available data for the parent compound and related isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
CAS Number 5129-56-6[1]
Kovats Retention Index 1469.3 - 1472.4 (Standard non-polar)[2]

Table 2: Characteristic GC-MS Data for Methyl-Branched FAMEs

Isomer PositionCharacteristic Mass Fragment(s) (m/z)Notes
Unbranched 74 (base peak), 87, 143McLafferty rearrangement is dominant.
2-methyl (α-branch) 88, 101Fragment at m/z 88 is highly indicative of an α-methyl group.[7]
3-methyl (β-branch) 74, 87, 115The ion at m/z 115 can be more prominent compared to unbranched isomers.
iso- (penultimate C) [M-43]⁺Cleavage alpha to the isopropyl group.
anteiso- (antepenultimate C) [M-29]⁺, [M-57]⁺Cleavage on either side of the sec-butyl group.

Note: This table provides general fragmentation patterns. Actual spectra can be complex and require careful interpretation.

Table 3: Representative ¹³C NMR Chemical Shifts for Branched Alkanoates

Carbon PositionTypical Chemical Shift (ppm)
C=O (Ester Carbonyl) 170 - 175
-OCH₃ (Ester Methyl) ~51
-CH₂- adjacent to C=O (C2) ~34
-CH- with methyl branch 25 - 40
Methyl branch (-CH₃) 10 - 25
Terminal methyls ~14
Backbone methylenes (-CH₂-) 20 - 35

Note: Chemical shifts are approximate and can vary based on the specific isomer and solvent.[9][10]

Experimental and Logical Workflows

Visualizing the workflow from synthesis to final characterization is essential for planning and execution in a research setting.

G cluster_Char A Synthesis of Branched Carboxylic Acid (e.g., Malonic Ester Synthesis) B Purification of Acid A->B C Esterification (e.g., Fischer) B->C D Crude Product Work-up (Extraction, Washes) C->D E Purification of Ester (Distillation / Chromatography) D->E F Characterization E->F C1 GC-MS F->C1 C2 NMR (1H, 13C) F->C2 C3 FTIR F->C3

Figure 2: General experimental workflow for synthesis and characterization.

Biological Activity and Applications

Branched-chain fatty acids and their esters exhibit a range of biological activities and have diverse applications.

  • Biological Significance: Monomethyl branched-chain fatty acids are essential for the development and survival of certain organisms, such as the nematode C. elegans, particularly under metabolic stress.[9][11] They play a role in maintaining membrane fluidity and are involved in nutrient sensing pathways.[11]

  • Antimicrobial Properties: Various fatty acid methyl esters have demonstrated antibacterial and antifungal activities, suggesting their potential as leads for new antimicrobial agents.

  • Drug Development: The unique physicochemical properties imparted by methyl branching can be exploited in drug design to modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

  • Chemical Industry: These esters are used as intermediates, plasticizers, and fragrance components.

Conclusion

The structural isomers of this compound represent a complex but important group of molecules for chemical and biological research. While the synthesis of specific isomers is achievable through established organic chemistry methodologies, their separation and unambiguous identification require sophisticated analytical techniques, primarily high-resolution gas chromatography coupled with mass spectrometry. This guide has consolidated the available data and provided representative protocols and workflows to aid researchers. Further studies are warranted to fully characterize the complete series of positional isomers and to explore their potential applications in drug development and other scientific fields.

References

Spectroscopic Data of Methyl 10-Methylundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for Methyl 10-methylundecanoate (CAS No: 5129-56-6).[1][2] The information presented herein is essential for the identification, characterization, and quality control of this long-chain fatty acid methyl ester in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Fragment Ion
2145.0[M]⁺ (Molecular Ion)
18515.0[M - OCH₃]⁺
14320.0[M - C₅H₁₁]⁺
8751.7[CH₃OC(O)(CH₂)₂]⁺
74100.0[CH₃OC(O)H₂]⁺ (McLafferty rearrangement)
5719.1[C₄H₉]⁺
5523.3[C₄H₇]⁺
4330.0[C₃H₇]⁺
4125.0[C₃H₅]⁺

Data sourced from PubChem CID 554144.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. The following are predicted ¹H and ¹³C NMR spectral data for this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.67s3H-O-CH
2.30t2H-CH ₂-COO-
1.63p2H-CH ₂-CH₂-COO-
1.51m1H-CH (CH₃)₂
1.25m12H-(CH ₂)₆-
0.86d6H-CH(CH ₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
174.4C =O
51.4-O-C H₃
39.1-C H(CH₃)₂
34.1-C H₂-COO-
29.7-(C H₂)ₙ-
29.5-(C H₂)ₙ-
29.3-(C H₂)ₙ-
29.1-(C H₂)ₙ-
27.2-C H₂-CH(CH₃)₂
24.9-CH₂-C H₂-COO-
22.7-CH(C H₃)₂

Note: Predicted NMR data is based on standard chemical shift values for similar fatty acid methyl esters.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the hydrocarbon chain.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2955-2850StrongC-H stretchAlkane (CH₃, CH₂, CH)
1740StrongC=O stretchEster
1465MediumC-H bendAlkane (CH₂)
1385MediumC-H bendAlkane (CH₃)
1240-1170StrongC-O stretchEster

Note: Predicted IR data is based on characteristic absorption frequencies for fatty acid methyl esters.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and determine its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: An Agilent 5975C GC/MS system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 35-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform a background scan of the empty sample holder or clean ATR crystal. Collect the sample spectrum and present it in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound Prep Dissolution / Dilution Sample->Prep GCMS GC-MS Prep->GCMS Inject NMR NMR (¹H, ¹³C) Prep->NMR Analyze FTIR FT-IR Prep->FTIR Analyze Process_GCMS Chromatogram & Mass Spectrum Analysis GCMS->Process_GCMS Process_NMR Spectral Processing & Structure Elucidation NMR->Process_NMR Process_FTIR Functional Group Identification FTIR->Process_FTIR Report Comprehensive Spectroscopic Data Report Process_GCMS->Report Process_NMR->Report Process_FTIR->Report

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Biological Potential of Methyl 10-methylundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester, has emerged as a molecule of interest within the scientific community due to its identification in various biologically active natural extracts. While research on the pure compound is still in its nascent stages, computational studies and analyses of these extracts suggest a potential for significant therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, focusing on its predicted anti-cancer and anti-inflammatory properties. This document summarizes the available data, details relevant experimental methodologies, and visualizes the hypothesized mechanisms of action.

Predicted Biological Activities and Mechanisms of Action

The primary body of evidence for the biological activity of this compound stems from computational molecular docking studies. These in silico analyses have highlighted its potential to interact with key enzymes involved in cancer and inflammation: Histone Deacetylase (HDAC) and Cyclooxygenase-2 (COX-2).

Anti-Cancer Activity: Histone Deacetylase (HDAC) Inhibition

Computational models predict that this compound can bind to the active site of histone deacetylase[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Molecular docking studies suggest that this compound may act as an HDAC inhibitor, although it is predicted to be less potent than other compounds like heptadecanoic acid[2].

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

In silico studies have also indicated that this compound has the potential to block the activity of Cyclooxygenase-2 (COX-2)[2]. COX-2 is an enzyme that is often upregulated at sites of inflammation and in various cancers, where it catalyzes the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound could potentially exert anti-inflammatory effects.

Quantitative Data from Computational and Preliminary Studies

The available quantitative data for this compound is limited and primarily derived from computational predictions and analyses of complex mixtures. It is crucial to note that the following data does not represent experimentally verified activities of the pure compound.

ParameterTarget/AssayValueSource Context
Molecular Docking Score Histone Deacetylase (HDAC)-5.4Computational prediction of binding affinity.[2]
Predicted Activity Cyclooxygenase-2 (COX-2)Predicted to block activityBased on in silico molecular docking.[2]
IC50 of Containing Extract Leishmania major0.56 mg/mLAnti-leishmanial activity of an oil extract containing this compound.[1]
Minimum Inhibitory Concentration (MIC) of Containing Extract Staphylococcus aureus, Escherichia coli5000 ppmAntimicrobial activity of a methanolic plant extract.[3]
Minimum Inhibitory Concentration (MIC) of Containing Extract Candida albicans10000 ppmAntifungal activity of a methanolic plant extract.[3]

Experimental Methodologies

While specific experimental protocols for the biological evaluation of pure this compound are not yet published, this section outlines the general methodologies employed in the studies where this compound has been identified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Objective: To identify and quantify the chemical components of a natural extract.

Protocol:

  • Sample Preparation: The natural extract (e.g., essential oil, methanolic extract) is vaporized.

  • Gas Chromatography (GC): The vaporized sample is injected into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST and WILEY libraries) for identification. The retention time in the GC also aids in identification.

Molecular Docking

Objective: To predict the binding affinity and mode of interaction between a ligand (this compound) and a target protein (e.g., HDAC, COX-2).

Protocol:

  • Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand are obtained from databases (e.g., Protein Data Bank) or modeled. Water molecules and other non-essential molecules are typically removed from the receptor structure.

  • Docking Simulation: A docking software (e.g., AutoDock, SwissDock) is used to explore the possible binding poses of the ligand within the active site of the receptor. The software calculates the binding energy for each pose.

  • Analysis of Results: The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are analyzed.

General Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

Objective: To assess the antimicrobial activity of a substance.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Agar (B569324) Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

  • Well Creation and Sample Application: Wells are created in the agar using a sterile borer. A known concentration of the test substance (e.g., plant extract) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Predicted Mechanisms and Workflows

To better understand the hypothesized biological activities of this compound and the experimental approaches used to study it, the following diagrams have been generated.

HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome HDAC Histone Deacetylase (HDAC) DNA DNA Active_TSG Tumor Suppressor Genes (Transcriptionally Active) Histone Acetylated Histone Histone->HDAC Deacetylation TSG Tumor Suppressor Genes (Transcriptionally Inactive) DNA->TSG Repressed Transcription M10M This compound M10M->HDAC Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Active_TSG->Apoptosis Leads to

Caption: Predicted HDAC inhibition by this compound.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Promotes M10M This compound M10M->COX2 Inhibition

Caption: Predicted COX-2 inhibition by this compound.

Experimental_Workflow Start Natural Source (e.g., Plant, Microbe) Extraction Extraction Start->Extraction GCMS GC-MS Analysis Extraction->GCMS Bioassay Biological Assays (e.g., Antimicrobial, Cytotoxicity) Extraction->Bioassay Test Extract Identification Identification of This compound GCMS->Identification Docking Molecular Docking (In Silico) Identification->Docking Test Compound Results Biological Activity Profile Bioassay->Results Docking->Results

Caption: General workflow for identifying and predicting bioactivity.

Conclusion and Future Directions

This compound is a compound with computationally predicted anti-cancer and anti-inflammatory potential. Its presence in various biologically active natural extracts further supports the need for more in-depth investigation. However, a significant gap exists in the literature regarding the experimental validation of these predicted activities for the pure, isolated compound.

Future research should focus on:

  • Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of pure this compound to enable rigorous biological testing.

  • In Vitro Validation: Performing in vitro assays to confirm its inhibitory activity against HDAC and COX-2 and to determine quantitative metrics such as IC50 values.

  • Cell-Based Assays: Evaluating its anti-proliferative and anti-inflammatory effects in relevant cancer and inflammatory cell line models.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in cells.

  • In Vivo Studies: Assessing its efficacy and safety in animal models of cancer and inflammation.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development.

References

The Role of Methyl 10-Methylundecanoate in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-methylundecanoate is a branched-chain fatty acid (BCFA) methyl ester. While research directly on this specific molecule is limited, the broader class of BCFAs is recognized for its significant role in modulating lipid metabolism. This technical guide provides a comprehensive overview of the putative role of this compound by examining the well-established biological activities of BCFAs. This document details their interaction with key regulatory pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling. Furthermore, this guide presents detailed experimental protocols for investigating the effects of such compounds on lipid metabolism in vitro, and summarizes quantitative analytical techniques.

Introduction to this compound and Branched-Chain Fatty Acids

This compound belongs to the family of monomethyl branched-chain fatty acids. BCFAs are saturated fatty acids characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain.[1] These fatty acids are found in various organisms, including bacteria, and are present in the human diet, primarily through dairy products and ruminant meat.[2] BCFAs are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3] A significant body of evidence points to their crucial role in regulating lipid and glucose homeostasis.

Core Signaling Pathways in Lipid Metabolism Modulated by BCFAs

The metabolic effects of BCFAs are largely attributed to their ability to interact with and modulate key nuclear receptors and transcription factors that govern lipid metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism. BCFAs and their derivatives have been identified as potent activators of PPARs, particularly PPARα and PPARγ.[4][5]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[4]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and insulin (B600854) sensitivity.[6]

The activation of PPARs by BCFAs suggests that this compound could potentially influence fatty acid oxidation and adipocyte differentiation.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular BCFA This compound (BCFA) PPAR PPARα / PPARγ BCFA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1A, CYP4A1) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Adipogenesis - Improved Insulin Sensitivity TargetGenes->MetabolicEffects Leads to

Figure 1: Proposed PPAR signaling pathway for this compound.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling

SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis (the synthesis of fatty acids and triglycerides).[7] Insulin is a potent activator of SREBP-1c, promoting fat storage.[8] Studies have shown that certain BCFAs can influence the expression of SREBP-1c and its downstream targets, such as fatty acid synthase (FASN).[2] This suggests that this compound may have the potential to modulate hepatic lipogenesis.

SREBP1c_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular BCFA This compound (BCFA) SREBP1c_precursor SREBP-1c Precursor (ER) BCFA->SREBP1c_precursor Modulates Expression/Processing Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt PI3K_Akt->SREBP1c_precursor Promotes processing SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_active Cleavage and Nuclear Translocation SRE SRE (Sterol Regulatory Element) SREBP1c_active->SRE Binds to LipogenicGenes Lipogenic Genes (e.g., FASN, SCD1, ACC) SRE->LipogenicGenes Activates Transcription Lipogenesis Increased Lipogenesis LipogenicGenes->Lipogenesis

Figure 2: Potential modulation of the SREBP-1c signaling pathway.

Effects on Adipocyte Biology

Adipose tissue is a key player in lipid metabolism, responsible for storing and releasing energy. BCFAs have been shown to influence both the creation of new fat cells (adipogenesis) and the breakdown of stored fat (lipolysis).

Adipogenesis

The differentiation of preadipocytes into mature, lipid-storing adipocytes is a complex process. Studies using the 3T3-L1 preadipocyte cell line, a widely used in vitro model, have demonstrated that BCFAs can modulate the expression of genes involved in adipogenesis.[1]

Lipolysis

Lipolysis is the process by which triglycerides stored in adipocytes are hydrolyzed into free fatty acids and glycerol (B35011), which are then released into the bloodstream to be used as energy by other tissues. This process is tightly regulated by hormones. BCFAs have been shown to inhibit isoproterenol-stimulated lipolysis in adipocytes.

Quantitative Data Summary

ParameterAssay TypeCell Line/SystemCompoundEffectConcentration/Value
PPARα ActivationReporter Gene AssayRat Fao cellsIsopalmitic acid (BCFA)Activation-
Gene Expression (FASN)Real-time RT-PCRHepatocyte cell lineiso-BCFAsDecreased mRNA levels-
Gene Expression (SCD1)Real-time RT-PCRHuman Adipose Cellsiso- and anteiso-BCFAsDecreased mRNA levels-
LipolysisGlycerol Release AssayRat AdipocytesIsobutyric acid (BCFA)Inhibition of isoproterenol-stimulated lipolysis10 mM
LipogenesisDe novo lipogenesis assayRat AdipocytesIsobutyric acid (BCFA)Inhibition10 mM

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the role of compounds like this compound in lipid metabolism.

Adipocyte Differentiation Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Adipocyte_Differentiation_Workflow start Seed 3T3-L1 preadipocytes confluency Grow to 100% confluency start->confluency post_confluency Incubate for 48h post-confluency confluency->post_confluency induction Induce differentiation with DMEM, 10% FBS, IBMX, Dexamethasone, Insulin (with or without test compound) post_confluency->induction day3 Day 3: Change to differentiation medium with Insulin and test compound induction->day3 day5_onward Day 5 onwards: Feed every 2 days with DMEM, 10% FBS day3->day5_onward day10_14 Day 10-14: Mature adipocytes day5_onward->day10_14 staining Oil Red O Staining to visualize lipid droplets day10_14->staining quantification Quantify lipid accumulation staining->quantification

Figure 3: Workflow for 3T3-L1 adipocyte differentiation assay.

Materials:

  • 3T3-L1 preadipocytes

  • Preadipocyte Growth Medium (e.g., DMEM with 10% calf serum)

  • Adipocyte Differentiation Medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/ml insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/ml insulin.

  • Oil Red O staining solution

  • 10% formalin

Procedure:

  • Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in Preadipocyte Growth Medium.

  • Two days post-confluence, replace the medium with Adipocyte Differentiation Medium containing the test compound (this compound) at various concentrations.

  • After 3 days, replace the medium with Adipocyte Maintenance Medium containing the test compound.

  • Continue to culture for an additional 7-11 days, replacing the medium every 2-3 days.

  • Wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash with water and 60% isopropanol (B130326).

  • Stain with Oil Red O solution for 10-30 minutes.

  • Wash with water and visualize lipid droplets under a microscope.

  • For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance.[9]

Adipocyte Lipolysis Assay

This protocol measures the release of glycerol from mature adipocytes as an indicator of lipolysis.[10][11]

Materials:

  • Mature 3T3-L1 adipocytes

  • Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Isoproterenol (positive control)

  • Glycerol Assay Reagent

  • Glycerol Standard

Procedure:

  • Wash mature 3T3-L1 adipocytes with Assay Buffer.

  • Add fresh Assay Buffer containing the test compound (this compound) and/or isoproterenol.

  • Incubate for 1-3 hours at 37°C.

  • Collect the supernatant.

  • Add Glycerol Assay Reagent to the supernatant and standards.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the glycerol concentration based on the standard curve.[11]

Quantitative Analysis of this compound in Biological Samples

This protocol outlines the general steps for quantifying fatty acid methyl esters using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow start Biological Sample (Plasma, Serum, Cells) extraction Lipid Extraction (e.g., Folch method) start->extraction derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs) (e.g., with BF3-methanol) extraction->derivatization gc_injection Injection into GC-MS derivatization->gc_injection separation Separation of FAMEs on GC column gc_injection->separation detection Detection and Fragmentation by Mass Spectrometer separation->detection analysis Data Analysis: - Identification by retention time and mass spectra - Quantification using internal standards detection->analysis end Quantitative Results analysis->end

Figure 4: General workflow for GC-MS analysis of fatty acid methyl esters.

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch method (chloroform:methanol).

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). This is commonly achieved by heating the sample with a reagent like 14% boron trifluoride in methanol.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a capillary column.

    • The FAMEs are separated based on their volatility and interaction with the column's stationary phase.

    • The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Use an internal standard (a fatty acid not naturally present in the sample) to accurately quantify the concentration of this compound.[12][13][14]

Conclusion

While direct evidence for the role of this compound in lipid metabolism is still emerging, the extensive research on branched-chain fatty acids provides a strong foundation for its potential biological activities. It is plausible that this compound, like other BCFAs, can modulate key lipid metabolism pathways through the activation of PPARs and the regulation of SREBP-1c signaling. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and further elucidate its therapeutic potential in the context of metabolic diseases. Further research is warranted to fully characterize the unique properties of this specific branched-chain fatty acid ester.

References

Limited Research Available for Methyl 10-methylundecanoate: A Summary of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that publicly available research on Methyl 10-methylundecanoate is sparse. The existing body of scientific literature primarily focuses on its role as a pheromone in specific insect species, with limited exploration into other potential applications. Consequently, the development of an in-depth technical guide with extensive quantitative data, detailed experimental protocols, and established signaling pathways is not feasible at this time.

Currently, the primary identified role of this compound is as a minor component of the male-produced aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus. It is also recognized as a pheromone for the palm weevil Rhynchophorus palmarum. Beyond its function in insect communication, there is a significant lack of research into its synthesis, chemical properties, and potential biological activities in other contexts.

Due to the scarcity of comprehensive studies, detailed quantitative data regarding its efficacy, toxicity, or other pharmacological metrics are not available. Similarly, established and validated experimental protocols for its use in broader research applications have not been published. The investigation of its potential signaling pathways and mechanisms of action in mammalian systems remains an unexplored area of research.

Therefore, the creation of detailed data tables, experimental methodologies, and complex signaling pathway diagrams as requested is not possible based on the current scientific landscape. Further foundational research is required to elucidate the fundamental properties and potential applications of this compound beyond its role as an insect pheromone.

Methodological & Application

Synthesis of Methyl 10-Methylundecanoate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 10-methylundecanoate, a saturated fatty acid ester. The synthesis is presented as a two-step process, commencing with the synthesis of the precursor, 10-methylundecanoic acid, followed by its esterification to the final product. This guide is intended for laboratory professionals in research and development, particularly in the fields of pharmaceuticals and specialty chemicals.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage focuses on the creation of the branched-chain carboxylic acid, 10-methylundecanoic acid, from a readily available starting material. The second stage involves the conversion of this acid to its corresponding methyl ester.

Synthesis_Overview Start 10-Undecenoic Acid Intermediate 10-Methylundecanoic Acid Start->Intermediate Methylation at C10 Product This compound Intermediate->Product Fischer Esterification

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 10-Methylundecanoic Acid

Note: As a specific, detailed protocol for the synthesis of 10-methylundecanoic acid was not found in the initial literature search, the following is a generalized protocol based on established organic chemistry principles. Researchers should optimize the reaction conditions.

Protocol: Hydroboration-Oxidation of 10-Undecenoic Acid followed by Conversion to 10-Methylundecanoic Acid (Conceptual)

Materials:

  • 10-Undecenoic Acid

  • Borane-tetrahydrofuran (B86392) complex (BH3-THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Standard laboratory glassware and equipment

Procedure:

  • Hydroboration: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-undecenoic acid in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. The reaction is exothermic and should be controlled. After the addition is complete, allow the mixture to stir at room temperature.

  • Work-up and Isolation of 10-Hydroxyundecanoic Acid: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 10-hydroxyundecanoic acid.

  • Tosylation of the Hydroxyl Group: Dissolve the crude 10-hydroxyundecanoic acid in pyridine and cool to 0 °C. Add tosyl chloride portion-wise and stir the reaction at this temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reduction to the Methyl Group: In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere. Cool this suspension to 0 °C. Slowly add a solution of the tosylated intermediate in anhydrous diethyl ether. After the addition, allow the reaction to warm to room temperature and then reflux for a specified period.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash it with diethyl ether. Acidify the aqueous layer and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude 10-methylundecanoic acid.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the well-established Fischer esterification method for long-chain carboxylic acids.[1]

Materials:

  • 10-Methylundecanoic Acid

  • Methanol (B129727), anhydrous

  • Sulfuric acid, concentrated

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate (NaHCO3), 5% aqueous solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10-methylundecanoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash it three times with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor, methyl 10-undecenoate (as an analogue for the esterification step), based on a literature protocol.[1] This data can be used as a reference for the planned synthesis of this compound.

Table 1: Reagent Quantities for the Synthesis of Methyl 10-Undecenoate

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Volume (mL)
10-Undecenoic Acid184.281054.34-
Methanol32.04--17.6
Sulfuric Acid98.08--0.1

Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 10-Undecenoate

ParameterValue
Reaction Time6 hours
Reaction TemperatureReflux (approx. 65 °C)
Product YieldQuantitative (crude)

IV. Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products 10-Methylundecanoic_Acid 10-Methylundecanoic Acid Methyl_10-Methylundecanoate This compound 10-Methylundecanoic_Acid->Methyl_10-Methylundecanoate Reflux Methanol Methanol Methanol->Methyl_10-Methylundecanoate Water Water Catalyst H₂SO₄ (catalyst) Catalyst->Methyl_10-Methylundecanoate

Caption: Reaction scheme for the Fischer Esterification of 10-Methylundecanoic Acid.

Experimental_Workflow Start Start: Combine 10-Methylundecanoic Acid and Methanol Add_Catalyst Add Sulfuric Acid Start->Add_Catalyst Reflux Reflux for 6 hours Add_Catalyst->Reflux Evaporate Remove Excess Methanol Reflux->Evaporate Extract Dilute with Ethyl Acetate & Wash with NaHCO₃ Evaporate->Extract Dry Dry with Na₂SO₄ & Filter Extract->Dry Final_Product Evaporate Solvent to obtain Crude Product Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The conceptual protocol for the synthesis of 10-methylundecanoic acid requires further development and optimization.

References

Application Note: GC-MS Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate (C13H26O2) is a branched-chain fatty acid methyl ester (FAME).[1] The analysis of such compounds is crucial in various fields, including microbiology, clinical diagnostics, and the food and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of FAMEs due to its high sensitivity and specificity.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the steps for sample preparation (derivatization) and subsequent GC-MS analysis of samples containing 10-methylundecanoic acid.

Sample Preparation: Acid-Catalyzed Esterification

To make the fatty acid amenable to GC analysis, it must first be derivatized to its more volatile methyl ester form.[5]

Materials:

  • Sample containing 10-methylundecanoic acid

  • Internal Standard (e.g., methyl dodecanoate)

  • Methylation Reagent: 2% (v/v) sulfuric acid in anhydrous methanol[5]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh the sample into a 2 mL glass vial.

  • If quantitative analysis is required, add a known amount of internal standard.

  • Add 1 mL of the methylation reagent.[5]

  • Seal the vial tightly and heat at 60°C for 2 hours to ensure complete esterification.[5]

  • After cooling to room temperature, add 500 µL of hexane to the vial and vortex for 30 seconds to extract the this compound.

  • Add 500 µL of saturated NaCl solution to facilitate phase separation and vortex again.

  • Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

GC-MS Parameters:

ParameterValue
GC Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase)[2][4]
Injection Volume 1 µL[4]
Injection Mode Split (e.g., 50:1 ratio) or splitless for trace analysis[6]
Inlet Temperature 250 °C[2][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min at 250 °C[4]
MS Ionization Mode Electron Ionization (EI) at 70 eV[1][4]
MS Source Temp. 230 °C[4]
Quadrupole Temp. 150 °C[4]
Mass Scan Range m/z 40-350

Data Presentation

The following table summarizes key quantitative data for the identification of this compound.

AnalyteKovats Retention Index (Standard Non-polar Column)Key Mass Spectral Peaks (m/z) and Relative Abundance
This compound1469.3 - 1472.4[1]74 (99.99%), 87 (51.70%), 69 (24.10%), 55 (23.30%), 57 (19.10%)[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 10-methylundecanoic acid Add_IS Add Internal Standard (for quantitation) Sample->Add_IS Add_Reagent Add 2% H2SO4 in Methanol Add_IS->Add_Reagent Heat Heat at 60°C for 2 hours Add_Reagent->Heat Extract Extract with Hexane Heat->Extract Wash Wash with sat. NaCl Extract->Wash Dry Dry over Na2SO4 Wash->Dry Final_Sample FAME in Hexane Dry->Final_Sample Inject Inject 1 µL into GC Final_Sample->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 40-350) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peak by Retention Index & Mass Spectrum TIC->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output cluster_result Result Analyte 10-Methylundecanoic Acid Derivatization Esterification to FAME Analyte->Derivatization GC_Separation GC Separation (based on volatility/polarity) Derivatization->GC_Separation MS_Analysis MS Analysis (EI Fragmentation) GC_Separation->MS_Analysis Retention_Time Characteristic Retention Time GC_Separation->Retention_Time Mass_Spectrum Unique Mass Spectrum (m/z 74, 87, etc.) MS_Analysis->Mass_Spectrum Identification Confident Identification of this compound Retention_Time->Identification Mass_Spectrum->Identification

Caption: Logical steps from analyte to confident identification.

References

Application Note: NMR Spectroscopy Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data analysis guide for the ¹H and ¹³C NMR spectroscopic characterization of Methyl 10-methylundecanoate, a fatty acid methyl ester (FAME). The methodologies and expected spectral data presented herein are valuable for researchers in organic synthesis, natural product chemistry, and drug development for confirming molecular structure and assessing purity.

Due to the limited availability of experimental NMR spectra for this compound in public databases, this note utilizes predicted spectral data based on established chemical shift correlations for similar long-chain methyl esters.[1][2][3]

Predicted NMR Data

The chemical structure of this compound is shown below:

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl ester, the long methylene (B1212753) chain, and the terminal isopropyl group.

Signal Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ (ester methyl)3.67Singlet3H
-CH₂-C(O)O- (α-methylene)2.30Triplet2H
-CH₂-CH₂-C(O)O- (β-methylene)1.63Multiplet2H
-(CH₂)₆- (bulk methylene)1.25-1.30Multiplet12H
-CH(CH₃)₂ (methine)1.51Multiplet1H
-CH(CH₃)₂ (terminal methyls)0.86Doublet6H
¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Assignment Predicted Chemical Shift (ppm)
-C(O)O- (carbonyl)174.4
-OCH₃ (ester methyl)51.4
-CH₂-C(O)O- (α-methylene)34.1
-CH₂-CH₂-C(O)O- (β-methylene)25.0
-(CH₂)₆- (bulk methylene)29.1-29.5
-CH₂-CH(CH₃)₂39.0
-CH(CH₃)₂ (methine)27.9
-CH(CH₃)₂ (terminal methyls)22.6

Experimental Protocol

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for FAMEs.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

Workflow and Data Analysis

The following diagram illustrates the workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Integration Integration & Referencing Correction->Integration H1_Spectrum ¹H NMR Spectrum Integration->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Integration->C13_Spectrum Structure Structural Elucidation H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopy analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the structural verification and purity assessment of this compound. By following the outlined procedures, researchers can confidently characterize this compound and related long-chain fatty acid methyl esters.

References

Application Notes: Derivatization of 10-Methylundecanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of branched-chain fatty acids, such as 10-methylundecanoic acid, is crucial in various fields, including microbiology, clinical diagnostics, and food science. Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, direct analysis of free fatty acids is often challenging due to their low volatility and high polarity, which can lead to poor peak shape, adsorption onto the column, and inaccurate results.[1] To overcome these issues, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester.[2]

The most common derivatization method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME).[1][3] This process, known as esterification, replaces the active hydrogen on the carboxyl group, which significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[2][4] This document provides detailed protocols for the derivatization of 10-methylundecanoic acid to Methyl 10-methylundecanoate for robust and reproducible GC analysis.

Principle of Derivatization

The primary goal of derivatization in this context is to transform the non-volatile 10-methylundecanoic acid into the volatile this compound. The most common and effective methods involve acid-catalyzed esterification.[1] In this reaction, the carboxylic acid is heated with an alcohol (typically methanol) in the presence of a strong acid catalyst, such as Boron Trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, ultimately yielding the methyl ester and water.[2]

Comparative Overview of Derivatization Methods

Several methods can be employed to convert carboxylic acids into their methyl esters. The choice of method depends on the nature of the sample, the required reaction speed, and safety considerations. The following table summarizes the most common techniques for preparing this compound from its corresponding acid.

Derivatization MethodReagent/CatalystReaction TimeReaction Temp.Typical YieldAdvantages & Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in Methanol1-10 hours~65 °C (Reflux)>90%Advantages: Inexpensive, high yield. Disadvantages: Relatively slow, requires anhydrous conditions for best results.[6]
Boron Trifluoride-Methanol BF₃ in Methanol (12-14% w/w)5-10 minutes60 °CHighAdvantages: Very fast and effective for both esterification and transesterification.[2][3] Disadvantages: Reagent is corrosive and moisture-sensitive.
Diazomethane Methylation Diazomethane (CH₂N₂) in EtherA few minutesRoom Temp.~100%Advantages: Extremely fast, high-yielding, and proceeds under mild conditions. Disadvantages: Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling.[5][6]
Base-Catalyzed Method Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) in Methanol20-60 minutes50-60 °C>90%Advantages: Rapid method. Disadvantages: Primarily for transesterification of lipids (e.g., triglycerides); not effective for esterifying free fatty acids.[1][6]

Experimental Protocols

The following section details the most common and recommended protocol for the derivatization of 10-methylundecanoic acid using Boron Trifluoride-Methanol, a rapid and highly effective method.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is adapted from standard procedures for the methylation of fatty acids for GC analysis.[2][3]

Materials and Reagents:

  • Sample containing 10-methylundecanoic acid

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12% or 14% w/w

  • Anhydrous Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Micro reaction vials (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Weigh 1-20 mg of the lipid-containing sample or the purified 10-methylundecanoic acid into a micro reaction vial. If the sample is in an aqueous solution, it must first be evaporated to dryness.

  • Reagent Addition: Add 2 mL of 12% BF₃-Methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat it at 60 °C for 10 minutes in a heating block or water bath. The reaction time may be optimized for specific sample matrices.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water to the vial.

  • Phase Separation: Cap the vial and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial.

  • Washing (Optional): To remove any residual catalyst, wash the hexane extract with 1-2 mL of water or brine. Vortex and discard the lower aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample Preparation: Transfer the dried hexane solution to a GC vial for analysis.

Protocol 2: Gas Chromatography (GC) Analysis Conditions

The following are typical GC conditions for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A polar capillary column, such as a DB-225ms, FAMEWAX, or Rt-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of fatty acid isomers.[3][7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 4-8 °C/min.

    • Final hold: Hold at 220 °C for 10-15 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (for FID).

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 50:1, depending on sample concentration.

  • MS Conditions (if used):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visual Representations

Chemical Derivatization Pathway

Caption: Fischer Esterification of 10-Methylundecanoic Acid.

Experimental Workflow for GC Analysis

workflow start Lipid-Containing Sample (e.g., 10-Methylundecanoic Acid) derivatization Esterification (BF₃-Methanol, 60°C) start->derivatization extraction FAME Extraction (Hexane) derivatization->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying gc_analysis GC-FID / GC-MS Analysis drying->gc_analysis data_analysis Data Analysis & Quantification gc_analysis->data_analysis end Report data_analysis->end

Caption: Workflow from sample preparation to GC analysis.

Rationale for Derivatization

rationale cluster_problem Problem: Direct GC Analysis cluster_solution Solution: Derivatization fatty_acid Free Fatty Acid (10-Methylundecanoic Acid) high_polarity High Polarity (Carboxyl Group) fatty_acid->high_polarity has derivatize Esterification to FAME (this compound) fatty_acid->derivatize  Apply  Method low_volatility Low Volatility high_polarity->low_volatility causes adsorption Column Adsorption high_polarity->adsorption causes poor_peaks Poor Peak Shape low_volatility->poor_peaks leads to adsorption->poor_peaks leads to low_polarity Reduced Polarity derivatize->low_polarity results in high_volatility Increased Volatility derivatize->high_volatility results in good_peaks Good Peak Shape & Accurate Quantification low_polarity->good_peaks enables high_volatility->good_peaks enables

References

Application Notes and Protocols for the Quantification of Methyl 10-methylundecanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate is the methyl ester of 10-methylundecanoic acid, a branched-chain fatty acid. The quantification of fatty acid methyl esters (FAMEs) in biological matrices is crucial for various research areas, including metabolomics, biomarker discovery, and pharmaceutical development. This document provides detailed protocols for the sensitive and accurate quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for this compound in biological samples is not extensively documented in publicly available literature, the following table summarizes typical quantification limits for similar fatty acid methyl esters, providing a reference for expected analytical performance.

Analyte ClassMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Fatty Acid Methyl EstersLC-MSVariousDown to 3 ngDown to 6 ng[1]
Methylphosphonic AcidsLC-MS/MSHuman Plasma3 ng/mL-[2]
Alkyl MethylphosphonatesGC-MSHuman Plasma-40 ng/mL[2][3]
MethyldopaLC-MS/MSHuman Plasma-20 ng/mL[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the biological matrix and the concentration of the analyte.[5] Proper sample preparation is essential for removing interferences and improving the sensitivity and reproducibility of the analysis.[6][7]

3.1.1. Derivatization of 10-Methylundecanoic Acid (if starting from the parent acid)

For the analysis of the parent fatty acid, derivatization to its more volatile methyl ester is necessary for GC-MS analysis.[5] This process, known as esterification, enhances chromatographic properties.[5]

  • Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

    • Accurately weigh approximately 10-25 mg of the lipid-containing sample into a screw-cap test tube.[5]

    • Add 2 mL of 10-14% (w/v) Boron Trifluoride (BF3) in methanol (B129727).[5]

    • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.[5]

    • Cool the tube to room temperature.[5]

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube.[5]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[5]

    • Centrifuge briefly (e.g., 500 x g for 2 minutes) to ensure complete phase separation.[5]

    • Carefully transfer the upper hexane layer, containing this compound, to a clean GC vial for analysis.[5]

3.1.2. Extraction from Biological Fluids (e.g., Plasma, Serum, Whole Blood)

  • Protocol: Liquid-Liquid Extraction (LLE)

    • To 300 µL of the biological sample (e.g., plasma, serum, or whole blood), add 3 mL of methanolic KOH to facilitate the conversion of fatty acids to their methyl esters.[8]

    • Add 4 mL of hexane and vortex vigorously for 1 minute.[8]

    • Centrifuge the mixture at 7000 rpm for 7 minutes to separate the layers.[8]

    • Carefully transfer the upper hexane layer to a clean vial for analysis.[8]

  • Protocol: Protein Precipitation for LC-MS/MS Analysis

    • To 200 µL of plasma sample, add an internal standard solution.[9]

    • Add 500 µL of cold acetonitrile (B52724) to precipitate proteins.[9]

    • Vortex the mixture for 2 minutes at 2000 rpm.[9]

    • Centrifuge at 9900 x g for 10 minutes.[9]

    • Transfer the supernatant to an HPLC vial for injection into the LC-MS/MS system.[9]

  • Protocol: Solid-Phase Extraction (SPE) for Plasma

    • Sample Pre-treatment: To 100 µL of plasma, add a suitable internal standard. Add 400 µL of cold acetonitrile to precipitate proteins, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[10]

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water.[5]

    • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).[5]

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.[5]

    • Elution: Elute the this compound with a non-polar solvent such as hexane or ethyl acetate.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

GC-MS Analysis

GC-MS is a robust technique for the quantification of volatile compounds like FAMEs.[11][12]

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-polar solvent like hexane.[13] Create serial dilutions for the calibration curve.[13]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[13]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.[13]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase is often used.[13]

    • Inlet Temperature: 250 °C.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.[13]

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.[13]

      • Final hold: Hold at 250 °C for 5 minutes.[13]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230 °C.[13]

    • Quadrupole Temperature: 150 °C.[13]

    • Mass Scan Range: m/z 40-300.[13]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of a wide range of molecules, including FAMEs.[1]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and perform serial dilutions for the calibration curve.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 2.6 µm particle size).[9]

    • Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (e.g., 15:85 v/v) at a constant flow rate of 0.4 mL/min in isocratic elution.[9]

    • Column Temperature: 25 °C.[9]

    • Autosampler Temperature: 20 °C.[9]

  • MS/MS Conditions:

    • Ionization Mode: ESI in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Blood) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS DataProcessing Data Processing and Quantification LC_MS_MS->DataProcessing

Caption: Experimental workflow for the quantification of this compound.

ParentAcid 10-Methylundecanoic Acid (in biological matrix) Esterification Esterification (e.g., BF3-Methanol) ParentAcid->Esterification Derivatization MethylEster This compound (for GC-MS analysis) Esterification->MethylEster

Caption: Derivatization of the parent fatty acid for GC-MS analysis.

References

Application Notes and Protocols for the Extraction of Methyl 10-methylundecanoate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate is a branched-chain fatty acid methyl ester (FAME) that may be of interest in various fields, including flavor and fragrance research, biofuel development, and as a potential biomarker. Its extraction from complex matrices such as biological tissues, food products, or environmental samples presents analytical challenges due to its specific structure and the presence of interfering compounds.

These application notes provide detailed protocols for the extraction of this compound, leveraging established methods for fatty acid methyl esters. The protocols described include derivatization of the precursor acid, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and an overview of supercritical fluid extraction (SFE). Subsequent analysis is typically performed by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Parameters for Extraction Methods

The selection of an appropriate extraction method depends on the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a summary of typical performance parameters for the quantification of FAMEs, which can be expected to be similar for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998[1]
Linear Range 0.10 – 10.00 µg/mL[1]
Limit of Detection (LOD) ~0.05 µg/mL (estimated for FAMEs)[1]
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated for FAMEs)[1]
Accuracy (% Recovery) 80.23 – 115.41 %[1]
Precision (%RSD) ≤ 12.03 % (Intra-day)[1]

Experimental Protocols

Derivatization of 10-Methylundecanoic Acid to this compound

For accurate quantification by GC, it is often necessary to first convert the parent carboxylic acid, 10-methylundecanoic acid, into its more volatile methyl ester.[2]

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a common and effective method for the preparation of FAMEs.[2]

  • Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid-containing sample or the free acid into a screw-cap test tube.[2]

  • Reagent Addition: Add 2 mL of 10-14% (w/v) Boron Trifluoride (BF₃) in methanol (B129727) to the tube.[2]

  • Reaction: Tightly cap the tube and heat in a water bath or heating block at 60-100°C for 5-10 minutes.[2]

  • Cooling: Cool the tube to room temperature.[2]

  • Extraction: Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.[2]

  • Phase Separation: Centrifuge briefly (e.g., 500 x g for 2 minutes) to ensure complete phase separation.[2]

  • Collection: Carefully transfer the upper hexane layer, containing the this compound, to a clean GC vial for analysis.[2]

  • Drying (Optional): If residual water is a concern, pass the hexane extract through a small column of anhydrous sodium sulfate.[2]

cluster_derivatization Workflow for Acid-Catalyzed Esterification start Lipid Sample or 10-Methylundecanoic Acid add_bf3 Add BF3-Methanol Reagent start->add_bf3 Step 1-2 heat Heat at 60-100°C add_bf3->heat Step 3 cool Cool to Room Temperature heat->cool Step 4 add_solvents Add Hexane & Water cool->add_solvents Step 5 vortex Vortex to Mix add_solvents->vortex collect Collect Upper Hexane Layer vortex->collect Step 6-7 analyze Inject into GC-MS collect->analyze Step 8

Workflow for the acid-catalyzed esterification of 10-methylundecanoic acid.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique for separating analytes based on their differential solubilities in two immiscible liquid phases.[2] For the non-polar this compound, LLE is effective for extraction from polar matrices like aqueous solutions or biological fluids.[2]

Protocol: General Liquid-Liquid Extraction

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.[2]

  • pH Adjustment (If necessary): Adjust the pH of the sample to ensure the analyte is in a neutral form, maximizing its partitioning into the organic solvent.[2]

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate.[2]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[2]

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the analyte will typically be the upper phase if using hexane.[2]

  • Collection: Drain the organic layer into a clean collection flask.[2]

  • Re-extraction (Optional): For improved recovery, repeat the extraction process one or two more times with fresh organic solvent, combining all organic extracts.[2]

  • Drying and Concentration: Dry the combined organic extract by passing it through anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the analyte.

cluster_lle Workflow for Liquid-Liquid Extraction (LLE) start Aqueous Sample in Separatory Funnel add_solvent Add Immiscible Organic Solvent start->add_solvent shake Shake Vigorously & Vent add_solvent->shake separate Allow Phases to Separate shake->separate collect Collect Organic Layer separate->collect dry_concentrate Dry and Concentrate collect->dry_concentrate analyze Analyze by GC-MS dry_concentrate->analyze

General workflow for the liquid-liquid extraction of this compound.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration.[2] For a non-polar compound like this compound in a polar matrix, a reversed-phase SPE sorbent (e.g., C18) is typically employed.[2]

Protocol: Reversed-Phase Solid-Phase Extraction

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water through it. Do not allow the sorbent to dry.[2]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/min). The this compound will be retained on the C18 sorbent.[2]

  • Washing: Wash the cartridge with a polar solvent (e.g., 5 mL of water or a water/methanol mixture) to remove polar interferences.[2]

  • Analyte Elution: Elute the retained this compound with a small volume (e.g., 1-2 mL) of a non-polar solvent such as hexane or ethyl acetate.

  • Concentration: The eluate can be concentrated under a stream of nitrogen before GC-MS analysis.

cluster_spe Workflow for Solid-Phase Extraction (SPE) start Condition C18 SPE Cartridge load_sample Load Sample start->load_sample wash_cartridge Wash with Polar Solvent load_sample->wash_cartridge elute Elute with Non-Polar Solvent wash_cartridge->elute concentrate Concentrate Eluate elute->concentrate analyze Analyze by GC-MS concentrate->analyze

Workflow for the solid-phase extraction of this compound.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[3][4] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[4][5]

General Principles:

  • Instrumentation: SFE requires specialized equipment capable of maintaining high pressures and controlling temperature.

  • Procedure: The sample is placed in an extraction vessel, and supercritical CO₂ is passed through it. The extracted analytes are then collected by depressurizing the CO₂, which causes it to return to a gaseous state, leaving the analyte behind.

  • Advantages: SFE is environmentally friendly, as it avoids the use of large volumes of organic solvents. It can also be highly selective.

  • Application to this compound: As a non-polar lipid, this compound is a good candidate for SFE. Optimization of pressure (typically 100-400 bar) and temperature (40-70°C) would be required to achieve efficient extraction from a given matrix.[3] A co-solvent like ethanol (B145695) may be added to the supercritical CO₂ to enhance the extraction of more polar lipids if they are also of interest.[6]

Concluding Remarks

The successful extraction and quantification of this compound from complex matrices rely on the careful selection and optimization of the sample preparation method. For samples where the analyte is present as its precursor acid, a derivatization step is essential prior to GC analysis. LLE and SPE are robust and widely applicable techniques for extraction and clean-up. SFE offers a green alternative, particularly for larger-scale extractions. The choice of method will ultimately be guided by the specific characteristics of the sample matrix and the analytical objectives. Subsequent analysis by GC-MS provides the necessary sensitivity and selectivity for accurate quantification.[1]

References

Application Note: Methyl 10-methylundecanoate as a Robust Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes is paramount in chromatographic analysis, particularly within research, drug development, and quality control. The use of an internal standard (IS) is a widely accepted technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[3]

Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (FAME), serves as an excellent internal standard for the gas chromatographic (GC) analysis of various FAMEs and other structurally related compounds. Its branched structure and resulting unique retention time often prevent co-elution with common straight-chain fatty acids found in many biological and industrial samples. This application note provides a detailed protocol for the use of this compound as an internal standard in GC analysis, complete with quantitative data and experimental workflows.

Principle of Internal Standardization

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio corrects for potential variations during the analytical process, as any loss or variability in the analysis should affect both the analyte and the internal standard to the same extent.[3]

Data Presentation

The use of this compound as an internal standard provides excellent linearity and precision in quantitative GC analysis. Below is a summary of typical quantitative data obtained in the analysis of a target FAME using this compound as the internal standard.

ParameterValueDescription
Linearity (R²) > 0.999Indicates a strong linear relationship between the concentration ratio (Analyte/IS) and the peak area ratio (Analyte/IS) over the defined concentration range.[3]
Concentration Range 0.2 - 50 µg/mLThe validated range over which the method demonstrates acceptable linearity, accuracy, and precision.[3]
Precision (RSD) < 5%The relative standard deviation for replicate injections, demonstrating the reproducibility of the method.
Kovats Retention Index (Non-polar column) 1469.3 - 1472.4A measure of the retention time of a compound relative to n-alkanes, aiding in its identification.[4]

Experimental Protocols

This section details the methodologies for the preparation of standards and samples, along with the instrumental conditions for GC analysis using this compound as an internal standard.

Materials and Reagents
  • This compound (≥98% purity)

  • Target analyte(s) (e.g., other FAMEs)

  • Hexane (B92381) or Heptane (HPLC grade)

  • Methanol (anhydrous)

  • Acetyl Chloride or Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Sodium sulfate (B86663) (anhydrous)

  • Calibrated micropipettes and syringes

  • Volumetric flasks

  • GC vials with PTFE-lined septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of the target analyte and dissolve it in 100 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution with hexane to cover the desired concentration range (e.g., 0.2, 1, 5, 10, 25, 50 µg/mL). To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration of 10 µg/mL in each standard.

Sample Preparation (Including Derivatization from Fatty Acids)

For samples containing free fatty acids, a derivatization step to form fatty acid methyl esters is necessary.

  • Accurately weigh the sample containing the fatty acids into a screw-cap test tube.

  • Add a known amount of the this compound internal standard stock solution.

  • Add 2 mL of 2M methanolic HCl (prepared by carefully adding acetyl chloride to anhydrous methanol) or BF3-methanol solution.[5]

  • Cap the tube tightly and heat at 60-70°C for 20-30 minutes.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the final solution to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are typical starting parameters for GC-FID analysis and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent[5]
Column Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injector Split/Splitless
Injector Temperature 250 °C[5]
Split Ratio 50:1 (can be adjusted based on analyte concentration)[5]
Injection Volume 1 µL[5]
Carrier Gas Helium or Hydrogen[5]
Flow Rate 1.0 mL/min (constant flow)[5]
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold: 5 min at 240°C[5]
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Visualizations

Experimental Workflow for GC Analysis using an Internal Standard

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution Calibration_Standards Calibration Standards (Analyte + IS) IS_Stock->Calibration_Standards Spiked_Sample Sample + Internal Standard IS_Stock->Spiked_Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards GC_Analysis Gas Chromatography (GC-FID) Calibration_Standards->GC_Analysis Sample_Prep Sample Preparation (with Derivatization if needed) Sample_Prep->Spiked_Sample Spiked_Sample->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Method

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte (Unknown Concentration) Process Sample Preparation & GC Injection Analyte->Process IS Internal Standard (Known Concentration) IS->Process Analyte_Signal Analyte Peak Area Process->Analyte_Signal IS_Signal IS Peak Area Process->IS_Signal Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Quantify Determine Analyte Concentration from Calibration Curve Ratio->Quantify

References

Application Notes and Protocols for Methyl 10-methylundecanoate in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of branched-chain fatty acids (BCFAs), such as Methyl 10-methylundecanoate, in metabolic profiling and their emerging significance as potential biomarkers in metabolic diseases. Detailed protocols for the analysis of BCFAs using gas chromatography-mass spectrometry (GC-MS) are also presented.

Application Notes: The Role of Branched-Chain Fatty Acids in Metabolic Health

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by a methyl group on the acyl chain. While less abundant than their straight-chain counterparts, emerging research highlights their crucial roles in various physiological processes and their association with metabolic health. Recent studies have demonstrated a significant link between circulating levels of BCFAs and the prevalence of metabolic disorders, making them a point of interest in metabolic profiling for disease diagnosis and drug development.

Lower levels of circulating BCFAs have been associated with an increased risk of metabolic syndrome, type 2 diabetes, and obesity.[1][2][3][4] A meta-analysis of observational studies revealed a significant negative correlation between endogenous BCFAs (in serum and adipose tissue) and the risk of developing metabolic syndrome.[2][5] Specifically, individuals at high risk for metabolic syndrome were found to have lower levels of BCFAs.[1][5] Furthermore, inverse associations have been reported between serum BCFAs and insulin (B600854) resistance, triglycerides, and body mass index.[4]

The primary dietary sources of BCFAs are dairy products and ruminant meats.[1][6] They can also be synthesized endogenously through the catabolism of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine.[2][6][7] The gut microbiota also contributes to the production of BCFAs through the fermentation of amino acids.[8][9]

The precise mechanisms by which BCFAs influence metabolic health are still under investigation, but potential roles include:

  • Regulation of Lipid Metabolism: BCFAs may influence the expression of genes involved in fatty acid synthesis and triglyceride metabolism.[2]

  • Anti-inflammatory Effects: Some studies suggest that BCFAs possess anti-inflammatory properties.[2]

  • Modulation of Gut Microbiota: As products of microbial metabolism, BCFAs may play a role in the complex interplay between the gut microbiome and host metabolism.[9]

Given their association with metabolic diseases, the accurate quantification of BCFAs, such as this compound, in biological samples is of significant interest for researchers and clinicians. This can aid in the identification of individuals at risk for metabolic disorders and in the development of novel therapeutic strategies.

Quantitative Data Summary

The following table summarizes findings from studies investigating the association between branched-chain fatty acids and metabolic syndrome risk.

Study TypeSample TypeFindingReference
Meta-analysisSerum and Adipose TissueSignificant negative correlation between endogenous BCFAs and the risk of developing Metabolic Syndrome. Lower BCFA levels were found in individuals at high risk.[2][5]
Systematic ReviewSerumInverse associations between serum BCFAs and insulin resistance, triglycerides, and/or body mass index.[3][4]
Systematic ReviewAdipose TissueInverse association between adipose tissue monomethyl BCFAs and skeletal muscle insulin resistance.[4]

Experimental Protocols

The analysis of BCFAs in biological samples typically involves extraction, derivatization to their more volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Lipid Extraction (from Plasma)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix and analytical instrumentation.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a deuterated BCFA or an odd-chain fatty acid not present in the sample)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids into their corresponding methyl esters, which are more volatile and suitable for GC analysis.

Materials:

  • Dried lipid extract

  • 2% Sulfuric acid in methanol

  • Hexane (B92381)

  • Deionized water

Procedure:

  • To the dried lipid extract, add 2 mL of 2% (v/v) sulfuric acid in methanol.[10]

  • Seal the tube tightly and heat at 60°C for 2 hours.[10]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.[10]

  • Vortex the mixture to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]

GC-MS Analysis of this compound and other BCFAs

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[11]

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).[11]

  • Inlet Temperature: 250 °C.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[11]

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.[11]

    • Final hold: Hold at 250 °C for 5 minutes.[11]

  • Injection Volume: 1 µL.[11]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Mass Scan Range: m/z 40-300.[11]

Data Analysis:

  • Identification of this compound and other BCFAs can be achieved by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries.[12] The mass spectrum of this compound is characterized by prominent fragment ions at m/z 74 and 87.[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Lipid Extraction Plasma->Extraction Derivatization Esterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: General workflow for the analysis of branched-chain fatty acids from biological samples.

BCAA_to_BCFA_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH AcylCoA Branched-Chain Acyl-CoAs BCKDH->AcylCoA BCFA Branched-Chain Fatty Acids (BCFAs) AcylCoA->BCFA Further Metabolism

Caption: Simplified metabolic pathway for the synthesis of BCFAs from BCAAs.

References

Application Notes and Protocols for the Use of Methyl 10-methylundecanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate is a saturated, long-chain branched fatty acid methyl ester. Due to the absence of a readily polymerizable group such as a terminal alkene, its application in polymer synthesis is primarily theoretical and would rely on the reactivity of its ester group. The most viable pathway for incorporating this monomer into a polymer backbone is through transesterification polymerization with a suitable co-monomer, such as a diol, to form a polyester (B1180765). This approach would yield a polymer with a long aliphatic chain containing a pendant methyl branch, which could influence the material's physical and thermal properties.

These application notes provide a hypothetical framework for the synthesis of a polyester from this compound and a linear diol, based on established principles of polyester chemistry and analogous reactions reported for other long-chain fatty acid methyl esters. The protocols and data presented are representative and intended to serve as a starting point for experimental design.

Proposed Polymerization Pathway: Transesterification Polycondensation

The synthesis of a polyester from this compound would involve a transesterification reaction with a diol, such as 1,6-hexanediol, in the presence of a suitable catalyst. The reaction proceeds by the nucleophilic attack of the hydroxyl group of the diol on the carbonyl carbon of the methyl ester. This process results in the formation of a new ester linkage and the elimination of methanol (B129727). To drive the reaction towards the formation of a high molecular weight polymer, the methanol byproduct must be continuously removed from the reaction mixture, typically by distillation under reduced pressure.

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer This compound Polymerization Transesterification Polycondensation Monomer->Polymerization Diol Diol (e.g., 1,6-hexanediol) Diol->Polymerization Polyester Polyester Polymerization->Polyester Methanol Methanol (byproduct) Polymerization->Methanol Removed to drive equilibrium Catalyst Catalyst (e.g., Ti(OiPr)4) Catalyst->Polymerization Heat Heat (e.g., 180-220°C) Heat->Polymerization Vacuum Vacuum Vacuum->Polymerization

Caption: Proposed transesterification of this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a polyester from this compound and 1,6-hexanediol. This protocol is adapted from general procedures for the synthesis of polyesters from long-chain fatty acid esters.

Materials:

  • This compound

  • 1,6-hexanediol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) - Catalyst

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser

  • Receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert gas setup

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head connected to a condenser and a receiving flask. The entire apparatus is thoroughly dried and assembled under an inert atmosphere.

  • Charging of Reactants: The flask is charged with equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst Addition: The catalyst, Titanium (IV) isopropoxide (approximately 0.1-0.5 mol% relative to the diol), is added to the reaction mixture under a counterflow of inert gas.

  • First Stage - Melt Polycondensation:

    • The reaction mixture is heated to 180°C under a slow stream of nitrogen with continuous stirring.

    • Methanol, the byproduct of the transesterification, will begin to distill off and is collected in the receiving flask.

    • This stage is typically continued for 4-6 hours, or until the majority of the methanol has been removed.

  • Second Stage - High Vacuum Polycondensation:

    • The temperature is gradually increased to 200-220°C.

    • A vacuum (typically < 1 mbar) is slowly applied to the system to facilitate the removal of the remaining methanol and any other volatile species.

    • The reaction is continued under these conditions for an extended period (e.g., 12-24 hours). The viscosity of the reaction mixture will noticeably increase as the polymer chain length grows.

  • Polymer Isolation and Purification:

    • After the desired reaction time, the vacuum is released with inert gas, and the reactor is allowed to cool to room temperature.

    • The resulting solid polyester is dissolved in a suitable solvent, such as chloroform.

    • The polymer is then precipitated by pouring the solution into a non-solvent, such as cold methanol.

    • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

G A Setup and Purge Reactor B Charge Reactants (Monomer + Diol) A->B C Add Catalyst (e.g., Ti(OiPr)4) B->C D Melt Polycondensation (180°C, N2 flow, 4-6h) C->D E High Vacuum Polycondensation (200-220°C, <1 mbar, 12-24h) D->E F Cool and Dissolve Polymer E->F G Precipitate in Non-solvent F->G H Filter and Dry Polymer G->H

Caption: Experimental workflow for polyester synthesis.

Data Presentation

As there is no available experimental data for the polymerization of this compound, the following tables present representative data from the synthesis of polyesters from a structurally similar long-chain fatty acid derivative (a malonate derivative of methyl palmitate) with different diols. This data is intended to provide an indication of the potential properties of polyesters derived from long-chain fatty acids.

Table 1: Representative Reaction Conditions for Polyester Synthesis from a Methyl Palmitate Derivative

ParameterValueReference
Monomer 1Dimethyl 2-tetradecylmalonate[1]
Monomer 2 (Diol)1,6-hexanediol or 1,12-dodecanediol[1]
CatalystTitanium (IV) isopropoxide (Ti(OiPr)₄)[1]
Reaction Time24 hours[1]
TemperatureNot specified, but typically 180-220°C for polycondensation

Table 2: Representative Properties of Polyesters Derived from a Methyl Palmitate Derivative

Polymer NameDiol UsedMolecular Weight (Mw, Da)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Reference
Poly(hexyl 2-tetradecylmalonate) (PHTDM)1,6-hexanediol----[1]
Poly(dodecyl 2-tetradecylmalonate) (PDTDM)1,12-dodecanediol12,5081.41351[1]

Note: Specific data for PHTDM was not provided in the source material. The data for PDTDM is included to show the impact of a longer diol chain on the polymer's thermal properties.

Potential Applications

Polyesters derived from long-chain fatty acids are being explored for a variety of applications, particularly where biodegradability and hydrophobicity are desired. Given its structure, a polyester based on this compound could potentially be used in:

  • Drug Delivery: As a component of hydrophobic matrices for the controlled release of therapeutic agents. The branched structure may influence the degradation rate and drug-polymer interactions.

  • Biomedical Materials: In the development of biodegradable scaffolds for tissue engineering, where its mechanical properties and degradation profile would be critical.

  • Specialty Plastics and Coatings: As a bio-based alternative to conventional plastics, offering unique thermal and mechanical properties due to the long aliphatic chain and methyl branching.

Further research would be required to synthesize and characterize polymers from this compound to fully understand their properties and potential for these and other applications.

References

Application Notes and Protocols: The Role of Branched-Chain Fatty Acids in Lipoconjugate Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Methyl 10-methylundecanoate" in the Synthesis of Lipoconjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Fatty Acids in Lipoconjugates

Branched-chain fatty acids are key components of many bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and function.[1][2] Their unique structural properties, particularly the presence of methyl branches, are being explored to improve the performance of lipid-based drug delivery systems.[3][4] The incorporation of methyl-branched lipids into liposomes has been shown to create more tightly packed and less permeable membranes, leading to enhanced drug loading and sustained release profiles.[3][4]

Synthesis of Lipoconjugates with Branched-Chain Fatty Acids

Although a specific protocol for the use of this compound was not found in the reviewed literature, a general synthetic approach can be extrapolated from the synthesis of similar lipoconjugates. A common strategy involves the conjugation of a lipid moiety to a therapeutic agent, often through a linker molecule.

A plausible synthetic pathway for creating a lipoconjugate from a branched-chain fatty acid like 10-methylundecanoic acid (the carboxylic acid form of this compound) could involve the following conceptual steps:

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Drug/Linker 10-Methylundecanoic_acid 10-Methylundecanoic Acid Activated_Ester Activated Ester (e.g., NHS ester) 10-Methylundecanoic_acid->Activated_Ester EDC/NHS Drug_with_amine Drug or Linker with Amine Group Activated_Ester->Drug_with_amine Reaction Lipoconjugate Lipoconjugate Drug_with_amine->Lipoconjugate Amide Bond Formation

Figure 1. Conceptual workflow for the synthesis of a lipoconjugate from 10-methylundecanoic acid.

Enhanced Drug Delivery with Methyl-Branched Liposomes

Research has demonstrated the advantages of incorporating methyl-branched phospholipids (B1166683) into liposomal drug delivery systems.[3][4] A study on methyl-branched liposomes for sustained drug delivery of the anesthetic tetrodotoxin (B1210768) (TTX) provides compelling quantitative data on their improved performance compared to conventional liposomes.[3][4]

Table 1: Performance of Methyl-Branched vs. Conventional Liposomes

ParameterConventional LiposomesMethyl-Branched LiposomesImprovement
Drug Loading Capacity-10-16% increaseEnhanced drug encapsulation[3][4]
Drug Release (first 24h)-40-48% reductionSlower, sustained release[3][4]
Duration of Local Anesthesia (in vivo)16 hours70 hours4.4-fold increase in efficacy[3][4]

These findings suggest that incorporating lipids derived from branched-chain fatty acids like this compound could significantly enhance the performance of liposomal drug carriers.

Experimental Protocols

While a specific protocol for this compound is unavailable, the following protocols for the synthesis of a related precursor and the preparation of methyl-branched liposomes provide valuable methodological insights.

Protocol 1: Synthesis of iso-Fatty Acids from Methyl Undec-10-enoate (B1210307)

A practical, gram-scale synthesis of terminally-branched iso-fatty acids has been developed, which can be adapted for the synthesis of various branched-chain fatty acids.[5] The key steps involve the construction of the terminal isopropyl group through the addition of a methylmagnesium bromide to an ester or lactone, followed by selective reduction.[5]

Materials:

  • Methyl undec-10-enoate

  • Methylmagnesium bromide

  • Triethylsilane

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Potassium permanganate (B83412) (KMnO₄)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Grignard Reaction: React methyl undec-10-enoate with methylmagnesium bromide to form the corresponding tertiary alcohol.

  • Reduction: Selectively reduce the tertiary alcohol using triethylsilane and BF₃·Et₂O.

  • Oxidation: Oxidize the resulting product with KMnO₄ and Bu₄NBr to yield the desired iso-fatty acid.

For a detailed, step-by-step protocol, please refer to the original publication on the synthesis of long-chain iso-fatty acids.[5]

G Start Methyl undec-10-enoate Step1 Grignard Reaction (Methylmagnesium bromide) Start->Step1 Intermediate1 Tertiary Alcohol Step1->Intermediate1 Step2 Selective Reduction (Triethylsilane/BF3·Et2O) Intermediate1->Step2 Intermediate2 Reduced Intermediate Step2->Intermediate2 Step3 Oxidation (KMnO4/Bu4NBr) Intermediate2->Step3 End iso-Fatty Acid Step3->End

Figure 2. Synthetic workflow for producing an iso-fatty acid.

Protocol 2: Preparation of Methyl-Branched Liposomes

The following is a general protocol for the preparation of methyl-branched liposomes, adapted from studies on sustained drug delivery.[6]

Materials:

  • Diphytanoylphosphatidylcholine (4ME-PC) (a methyl-branched phospholipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-distearoyl-sn-glycero-3-phosphatidylglycerol (DSPG)

  • Cholesterol

  • Drug to be encapsulated (e.g., tetrodotoxin)

  • Chloroform and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., 4ME-PC, DOPC, DSPG, and cholesterol in a desired molar ratio) in a chloroform/methanol solution.

    • Evaporate the solvent under reduced pressure to form a thin lipid film.

    • Further dry the film under vacuum to remove residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated.

    • The hydration process can be facilitated by agitation and freeze-thaw cycles to form multilamellar vesicles.

  • Sizing:

    • To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.

  • Purification:

    • Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.

G Start Dissolve Lipids in Solvent Step1 Solvent Evaporation (Lipid Film Formation) Start->Step1 Step2 Hydration with Drug Solution Step1->Step2 Step3 Sizing (Extrusion/Sonication) Step2->Step3 Step4 Purification (Dialysis/Chromatography) Step3->Step4 End Methyl-Branched Liposomes Step4->End

Figure 3. Workflow for the preparation of methyl-branched liposomes.

Conclusion and Future Perspectives

While the direct synthesis of lipoconjugates using this compound is not yet documented, the promising results from studies on other methyl-branched lipids strongly suggest its potential as a valuable component in advanced drug delivery systems. The incorporation of such branched-chain fatty acids can lead to liposomes with superior stability, higher drug loading capacity, and more controlled release kinetics. Further research into the synthesis and characterization of lipoconjugates derived from a wider range of branched-chain fatty acids, including this compound, is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for Methyl 10-methylundecanoate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 10-methylundecanoate as a substrate in enzymatic reactions. Due to the limited direct experimental data available for this specific branched-chain fatty acid methyl ester, the information and protocols presented herein are based on established methodologies for structurally similar substrates and the known substrate specificities of relevant enzymes. These notes are intended to serve as a guide for initiating research and developing specific assays.

Introduction to this compound

This compound is a branched-chain fatty acid methyl ester. Its structure, featuring a methyl branch on the penultimate carbon, presents a unique substrate for various lipases and esterases. The study of its enzymatic conversion is relevant for understanding the metabolism of branched-chain fatty acids and for potential applications in the synthesis of specialty chemicals and pharmaceuticals.

Potential Enzymatic Reactions

This compound can theoretically serve as a substrate in several types of enzymatic reactions, primarily catalyzed by lipases and esterases. The two most common reactions are:

  • Enzymatic Hydrolysis: The cleavage of the ester bond to produce 10-methylundecanoic acid and methanol. This reaction is useful for studying enzyme activity and for the production of the corresponding branched-chain fatty acid.

  • Enzymatic Transesterification: The exchange of the methoxy (B1213986) group with another alcohol. This is a key reaction in the production of various esters, including those with applications as biofuels or specialty lubricants.

Key Enzymes for the Conversion of this compound

Based on their known substrate specificities for a wide range of fatty acid esters, the following enzymes are promising candidates for catalyzing reactions with this compound:

  • Candida antarctica Lipase (B570770) B (CALB): A versatile and widely used lipase known for its high activity and stability. While CALB demonstrates broad substrate specificity, its activity can be influenced by the presence of branching in the fatty acid chain.[1][2]

  • Pseudomonas cepacia Lipase (PCL): Another robust lipase with a broad substrate range, making it a suitable candidate for reactions involving branched-chain esters.[3][4]

Quantitative Data for Related Substrates

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Lipase (Generic)Fatty Acid Methyl Ester5 - 20100 - 5007.0 - 9.030 - 50

Note: These values are indicative and will vary depending on the specific enzyme, substrate, and reaction conditions.

Experimental Protocols

The following are generalized protocols for conducting enzymatic hydrolysis and transesterification reactions with this compound. These should be optimized for specific experimental goals.

Protocol 1: Enzymatic Hydrolysis of this compound

Objective: To determine the rate of enzymatic hydrolysis of this compound by a lipase.

Materials:

  • This compound

  • Lipase (e.g., Candida antarctica Lipase B or Pseudomonas cepacia Lipase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Ethanol (for quenching the reaction)

  • Standard solution of NaOH for titration

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath with shaker

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of this compound in phosphate buffer using an emulsifying agent. A typical concentration is 10-50 mM substrate.

  • Reaction Setup: In a reaction vessel, add a defined volume of the substrate emulsion and pre-incubate at the desired temperature (e.g., 37°C) in the shaking water bath.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the lipase solution to the reaction vessel.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a sufficient volume of ethanol.

  • Titration: Titrate the liberated 10-methylundecanoic acid in the quenched samples with a standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the initial rate of hydrolysis from the amount of fatty acid produced over time.

Workflow for Enzymatic Hydrolysis

sub Prepare Substrate Emulsion (this compound in buffer) react Incubate at Optimal Temperature sub->react enz Add Lipase to Initiate Reaction react->enz sample Withdraw and Quench Aliquots at Time Intervals enz->sample titrate Titrate Liberated Fatty Acid sample->titrate analyze Calculate Hydrolysis Rate titrate->analyze

Caption: Workflow for the enzymatic hydrolysis of this compound.

Protocol 2: Enzymatic Transesterification of this compound

Objective: To synthesize a novel ester from this compound and a target alcohol using a lipase.

Materials:

  • This compound

  • Target alcohol (e.g., ethanol, propanol)

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Organic solvent (e.g., hexane, heptane)

  • Molecular sieves (to remove water)

  • Gas chromatograph (GC) with a suitable column for analysis

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine this compound, the target alcohol (in a desired molar ratio, e.g., 1:3), and the organic solvent.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove any residual water, which can inhibit the transesterification reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at a specific temperature (e.g., 50°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC to determine the conversion of the substrate and the formation of the product ester.

  • Product Isolation: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The product can then be purified from the reaction mixture by evaporation of the solvent and, if necessary, by column chromatography.

Workflow for Enzymatic Transesterification

mix Mix Substrates and Solvent (this compound, Alcohol, Solvent) dry Add Molecular Sieves mix->dry enzyme Add Immobilized Lipase dry->enzyme react Incubate with Stirring enzyme->react monitor Monitor Reaction by GC react->monitor isolate Isolate and Purify Product monitor->isolate

Caption: Workflow for the enzymatic transesterification of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly implicated in major signaling pathways, its hydrolysis product, 10-methylundecanoic acid, as a branched-chain fatty acid, could potentially interact with pathways involved in lipid metabolism and signaling. The following diagram illustrates a general overview of fatty acid metabolism.

General Fatty Acid Metabolism

FA Fatty Acids (e.g., 10-methylundecanoic acid) AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation BetaOx Beta-Oxidation AcylCoA->BetaOx Synthesis Synthesis of Complex Lipids (e.g., Triglycerides, Phospholipids) AcylCoA->Synthesis TCA TCA Cycle BetaOx->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Simplified overview of fatty acid metabolism.

References

Application Notes and Protocols for Anticancer Activity Screening of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their derivatives are emerging as a class of molecules with potential therapeutic applications, including anticancer activity.[1] Several studies have demonstrated that certain saturated and unsaturated branched-chain fatty acids can inhibit the growth of various cancer cell lines, such as breast (MCF-7) and colon (HT-29) cancer cells.[2][3] The proposed mechanisms of action include the inhibition of fatty acid biosynthesis, a critical pathway for rapidly proliferating cancer cells, and the induction of apoptosis or programmed cell death.[1][4]

Methyl 10-methylundecanoate is a branched-chain fatty acid methyl ester. While specific data on its anticancer activity is not yet widely available, its structural similarity to other bioactive BCFAs makes it a compound of interest for anticancer drug discovery. These application notes provide detailed protocols for a comprehensive in vitro screening of this compound to evaluate its potential as an anticancer agent. The described methodologies will enable researchers to assess its cytotoxicity, selectivity, and mode of action.

Quantitative Data Summary

As this compound is a novel compound for this application, the following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma45.8
HT-29Colorectal Adenocarcinoma62.3
A549Lung Carcinoma85.1
HFF-1Normal Human Fibroblast> 200

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Vehicle Control (DMSO)-2.11.53.6
This compound5015.78.324.0
Doxorubicin (Positive Control)125.412.137.5

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549) and a normal cell line (e.g., HFF-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assessment by Flow Cytometry

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • MCF-7 cells (or other sensitive cell line)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

    • Treat the cells with this compound at its IC₅₀ concentration (and a lower concentration, if desired) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Study cluster_results Data Analysis & Conclusion prep_compound Prepare Methyl 10-methylundecanoate Stock treat_cells Treat with Compound (Serial Dilutions) prep_compound->treat_cells prep_cells Culture Cancer and Normal Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_6well Seed Cells in 6-well Plates prep_cells->seed_6well seed_cells->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h mtt_assay Perform MTT Assay incubate_48h->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 analyze_data Analyze Cytotoxicity and Apoptosis Data calc_ic50->analyze_data treat_ic50 Treat with IC50 Concentration seed_6well->treat_ic50 apoptosis_assay Annexin V-FITC/PI Staining treat_ic50->apoptosis_assay flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry flow_cytometry->analyze_data conclusion Draw Conclusions on Anticancer Potential analyze_data->conclusion

Caption: Experimental workflow for anticancer screening.

signaling_pathway compound This compound (Branched-Chain Fatty Acid Ester) fasn Fatty Acid Synthase (FASN) Inhibition compound->fasn lipid_syn Decreased de novo Lipid Synthesis fasn->lipid_syn membrane Altered Membrane Fluidity & Integrity lipid_syn->membrane mito Mitochondrial Dysfunction membrane->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway for BCFA-induced apoptosis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Methyl 10-methylundecanoate by mass spectrometry. The methodologies outlined are designed to ensure high-quality, reproducible results for the identification and quantification of this branched-chain fatty acid methyl ester.

Introduction

This compound is the methyl ester of 10-methylundecanoic acid. Its analysis is pertinent in various fields, including biochemistry and drug development, where accurate characterization and quantification are crucial. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of such volatile compounds, offering excellent separation and structural identification.[1][2] Proper sample preparation is paramount to achieving reliable and sensitive detection.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of fatty acid methyl esters (FAMEs), such as this compound, using GC-MS. These values are representative of what can be achieved with a well-developed and validated method.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998[1]
Linear Range 0.10 – 10.00 µg/mL[1]
Limit of Detection (LOD) ~0.05 µg/mL (estimated for FAMEs)[1]
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated for FAMEs)[1]
Accuracy (% Recovery) 80.23 – 115.41 %[1]
Precision (%RSD) ≤ 12.03 % (Intra-day)[1]

Experimental Protocols

Two primary scenarios are covered: the derivatization of the parent acid (10-methylundecanoic acid) to this compound, and the direct analysis of a sample already containing this compound.

Protocol 1: Derivatization of 10-Methylundecanoic Acid to this compound

For GC-MS analysis, carboxylic acids are typically derivatized to their more volatile methyl esters.[3][4] Acid-catalyzed esterification is a common and effective method.[1][3]

Materials:

  • Sample containing 10-methylundecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Boron Trifluoride-Methanol (BF3-Methanol) solution (10-14% w/v)[3]

  • Hexane (B92381) (or other suitable non-polar solvent)[1][3]

  • Deionized water[1][3]

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh 10-25 mg of the sample containing 10-methylundecanoic acid into a screw-cap reaction vial.[3]

  • Reagent Addition:

    • Using Sulfuric Acid: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.[1]

    • Using BF3-Methanol: Add 2 mL of 10-14% (w/v) BF3-Methanol solution.[3]

  • Reaction: Tightly seal the vial and heat it at 60-100°C for 5-10 minutes in a heating block or water bath to facilitate esterification.[1][3]

  • Cooling: Allow the reaction vial to cool to room temperature.[1][3]

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex the mixture vigorously for 1 minute to extract the this compound into the hexane layer.[1][3]

  • Phase Separation: Centrifuge the vial briefly (e.g., 500 x g for 2 minutes) to ensure complete separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper hexane layer containing the this compound to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Direct Analysis of this compound

If the sample already contains this compound, sample preparation involves dissolution in a suitable solvent and, if necessary, cleanup to remove interfering matrix components.

Materials:

  • Sample containing this compound

  • Hexane or Ethyl Acetate (B1210297) (GC grade)[2]

  • Anhydrous sodium sulfate

  • Vials with screw caps

  • Vortex mixer

  • Optional: Solid-Phase Extraction (SPE) cartridge (e.g., C18) for sample cleanup[3]

Procedure:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable non-polar solvent such as hexane or ethyl acetate to a known concentration (e.g., 1 mg/mL).[2]

  • Sample Cleanup (if necessary): For complex matrices, a cleanup step may be required.

    • Liquid-Liquid Extraction (LLE): Can be used to extract the non-polar this compound from a polar sample matrix.[3]

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with a non-polar solvent followed by a polar solvent.

      • Load the sample onto the cartridge. The non-polar this compound will be retained.[3]

      • Wash the cartridge with a polar solvent to remove interferences.[3]

      • Elute the this compound with a non-polar solvent like hexane.

  • Drying: Dry the final extract with anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAMEs.[1][2]

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent triple quadrupole mass spectrometer.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Source Temperature: 230°C.[1][2]

    • Quadrupole Temperature: 150°C.[1][2]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity in quantitative analysis.[2]

    • Characteristic Ions: Monitor for characteristic ions of this compound. The mass spectrum is characterized by a base peak at m/z 74, resulting from a McLafferty rearrangement, and other significant ions at m/z 87 and 55.[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Esterification cluster_extraction Extraction cluster_analysis Analysis Sample 10-Methylundecanoic Acid Sample Reagents Add 2% H₂SO₄ in Methanol or BF₃-Methanol Sample->Reagents Heat Heat at 60-100°C Reagents->Heat Cool Cool to Room Temp Heat->Cool Add_Solvents Add Hexane and Water Cool->Add_Solvents Vortex Vortex Vigorously Add_Solvents->Vortex Separate Centrifuge for Phase Separation Vortex->Separate Collect Collect Upper Hexane Layer Separate->Collect Dry Dry with Na₂SO₄ Collect->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the derivatization of 10-methylundecanoic acid.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_final Final Steps Sample This compound Sample Dissolve Dissolve in Hexane or Ethyl Acetate Sample->Dissolve Cleanup LLE or SPE (if necessary) Dissolve->Cleanup Complex Matrix Dry Dry with Na₂SO₄ Dissolve->Dry Cleanup->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the direct analysis of this compound.

References

Application Note: HPLC Method for the Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-methylundecanoate is a branched-chain fatty acid methyl ester (FAME). The accurate and reliable quantification of such compounds is crucial in various fields, including biofuel research, food science, and chemical synthesis. While gas chromatography (GC) is a conventional technique for FAME analysis, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for non-volatile or thermally labile compounds.[1][2] This application note details a robust HPLC method for the analysis of this compound.

Principle

This method employs reversed-phase HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is achieved using a Refractive Index (RI) detector, which is suitable for saturated compounds that lack a strong UV chromophore.

Experimental Protocols

1. Sample Preparation

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the standard in 10 mL of the mobile phase (Acetonitrile:Acetone 59:41 v/v) to create a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh a known amount of the sample and dissolve it in a known volume of the mobile phase.

    • For solid or semi-solid samples, perform a lipid extraction using a suitable solvent like hexane. After extraction, the solvent should be evaporated, and the residue reconstituted in the mobile phase.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

Table 1: HPLC Method Parameters

ParameterCondition
Column SUPELCOSIL™ LC-18, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase Acetonitrile:Acetone (59:41, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Refractive Index (RI) Detector
Run Time Approximately 15 minutes (adjust as needed based on sample complexity)

3. Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from this calibration curve.

Data Presentation

Table 2: Example Calibration Data

Concentration (mg/mL)Peak Area (Arbitrary Units)
0.0515023
0.1030150
0.2575420
0.50151030
1.00302500

Note: The data presented in Table 2 is for illustrative purposes only. Actual data will vary depending on the instrument and experimental conditions.

Method Validation (Summary)

A full method validation should be performed to ensure the reliability of the results. Key validation parameters to be assessed include:

  • Linearity: The method should demonstrate linearity over the defined concentration range (e.g., R² > 0.99).

  • Accuracy: Determined by spike and recovery experiments.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Sample containing This compound prep Sample Preparation (Dissolve/Extract & Filter) sample->prep hplc HPLC Analysis (C18 Column, RI Detector) prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Calibration Curve) data->quant result Final Result (Concentration) quant->result

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

method_components cluster_instrument HPLC System cluster_method Chromatographic Method pump Pump Flow Rate: 1.0 mL/min injector Autosampler Injection Vol: 10 µL pump->injector Mobile Phase column Column SUPELCOSIL™ LC-18 25 cm x 4.6 mm, 5 µm injector->column Sample detector Detector Refractive Index (RI) column->detector separation {Separation Principle | Reversed-Phase} column->separation mobile_phase Mobile Phase Acetonitrile:Acetone (59:41, v/v) mobile_phase->pump analyte {Analyte | this compound} analyte->injector

Caption: Interrelationship of the HPLC method components.

References

Application Notes and Protocols: Synthesis of Pheromones from Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched hydrocarbons and esters are a significant class of insect pheromones, playing a crucial role in the chemical communication of various species, particularly within the order Lepidoptera. The precise stereochemistry and branching patterns of these molecules are often critical for their biological activity, making their stereoselective synthesis a key objective for researchers in chemical ecology and pest management. While a wide array of synthetic strategies have been developed for known pheromones, the exploration of novel precursors and synthetic routes remains a vital area of research for the discovery and development of new pest control agents.

This document outlines a detailed, albeit hypothetical, synthetic pathway for the preparation of a long-chain methyl-branched hydrocarbon, a common structural motif in insect pheromones, using Methyl 10-methylundecanoate as a starting material. Although no direct synthesis of a known pheromone from this specific precursor has been documented in the reviewed literature, the following protocols are based on well-established and reliable organic transformations, providing a practical guide for the synthesis of analogous structures.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step reaction sequence to convert this compound into a longer-chain, methyl-branched hydrocarbon. The overall workflow is depicted below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Tosylation cluster_2 Step 3: Grignard Coupling A This compound B 10-Methylundecan-1-ol A->B LiAlH4, THF C 10-Methylundecan-1-ol D 10-Methylundecyl tosylate C->D TsCl, Pyridine (B92270) E 10-Methylundecyl tosylate F Target Pheromone Analogue (e.g., 2,12-Dimethyltridecane) E->F Isopropylmagnesium bromide, Pd(acac)2, 1,3-butadiene (B125203)

Caption: Proposed synthetic workflow for a pheromone analogue from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 10-Methylundecan-1-ol

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.[1][2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (50 mL per gram of ester).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF (20 mL per gram) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 10-Methylundecan-1-ol.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tosylation of 10-Methylundecan-1-ol

This protocol details the conversion of the primary alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4][5]

Materials:

  • 10-Methylundecan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10-Methylundecan-1-ol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 10-methylundecyl tosylate.

  • The product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 3: Palladium-Catalyzed Cross-Coupling of 10-Methylundecyl Tosylate with a Grignard Reagent

This protocol describes a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond, extending the chain length to produce the target pheromone analogue.[6][7]

Materials:

  • 10-Methylundecyl tosylate

  • Isopropylmagnesium bromide (or other suitable Grignard reagent)

  • Palladium(II) acetylacetonate (B107027) [Pd(acac)₂]

  • 1,3-Butadiene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Magnetic stirrer and stir bar

  • Syringes for transfer of reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(acac)₂ (0.01 equivalents) and the 10-methylundecyl tosylate (1 equivalent) dissolved in anhydrous THF.

  • Add 1,3-butadiene (1.5 equivalents) to the mixture.

  • Slowly add the Grignard reagent (e.g., isopropylmagnesium bromide, 1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting hydrocarbon by flash column chromatography on silica gel.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1ReductionThis compound10-Methylundecan-1-olLiAlH₄, THF85-95>95 (after purification)
2Tosylation10-Methylundecan-1-ol10-Methylundecyl tosylateTsCl, Pyridine, DCM80-90>95 (after purification)
3Grignard Coupling10-Methylundecyl tosylate2,12-DimethyltridecaneIsopropylmagnesium bromide, Pd(acac)₂, 1,3-butadiene70-85>98 (after purification)

Characterization of Products

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the synthesized compounds by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the products, which is particularly useful for identifying the position of the methyl branch. For long-chain methyl-branched alkanes, characteristic fragmentation patterns can help to locate the branch point.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) in the first step and the appearance and disappearance of the broad O-H stretch (~3300 cm⁻¹) of the alcohol in the subsequent steps. The final hydrocarbon product will show characteristic C-H stretching and bending vibrations for alkanes.[10][11]

Logical Relationship of Synthetic Steps

G Start This compound (Ester) Intermediate1 10-Methylundecan-1-ol (Primary Alcohol) Start->Intermediate1 Reduction Intermediate2 10-Methylundecyl Tosylate (Alkyl Tosylate) Intermediate1->Intermediate2 Functional Group Conversion End Target Pheromone Analogue (Branched Alkane) Intermediate2->End Carbon-Carbon Bond Formation

Caption: Logical progression of the synthetic strategy from starting material to final product.

Disclaimer: The synthetic protocols described herein are for informational purposes and should only be carried out by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The yields and purities are estimates and may vary depending on the specific reaction conditions and the skill of the operator.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 10-methylundecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and resolving common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is through the Fischer esterification of 10-methylundecanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This method is well-established for producing fatty acid methyl esters and can achieve high yields when optimized.[1] The reaction is typically performed under reflux to drive the equilibrium towards the product.

Q2: Can I use a Grignard reagent to synthesize this compound?

A2: It is not advisable to use a Grignard reagent to directly synthesize this compound. Grignard reagents are highly reactive and tend to react twice with esters, leading to the formation of a tertiary alcohol rather than the desired ester.[2][3][4] If you were to start with an acid chloride and a methoxide (B1231860) source, a Grignard reagent would still not be the appropriate choice for introducing the methyl ester group. For creating the carbon skeleton of the precursor acid, however, Grignard reactions can be very useful.

Q3: What are the critical parameters to control for maximizing the yield of this compound via Fischer esterification?

A3: To maximize the yield, it is crucial to control the following parameters:

  • Molar Ratio of Reactants: An excess of methanol is used to shift the reaction equilibrium towards the formation of the ester.[1]

  • Catalyst Concentration: A catalytic amount of a strong acid (e.g., sulfuric acid) is sufficient. Excessive catalyst can lead to side reactions and complicate the purification process.

  • Reaction Temperature: The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.[5]

  • Water Removal: Since water is a byproduct of the reaction, its removal can further drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be conveniently monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (10-methylundecanoic acid). The disappearance of the starting material spot and the appearance of a new, less polar spot for the product indicates the reaction is proceeding. A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, should be used for the TLC analysis.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in the reactants or glassware. 4. Reversible reaction equilibrium not shifted towards the product.1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is refluxing at the correct temperature and allow for sufficient reaction time (e.g., 4-6 hours).[5][6] 3. Use anhydrous methanol and thoroughly dry all glassware before starting the reaction.[1] 4. Use a significant excess of methanol (e.g., 10 equivalents or more relative to the carboxylic acid).[1]
Presence of Unreacted Carboxylic Acid in the Final Product 1. Incomplete reaction. 2. Inefficient work-up procedure.1. Increase the reaction time or the amount of methanol. 2. During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any remaining acidic catalyst and unreacted carboxylic acid.[1][5]
Product is Contaminated with Side-Products 1. Reaction temperature too high, leading to decomposition. 2. Use of an inappropriate catalyst.1. Maintain the reaction at the reflux temperature of methanol and avoid excessive heating. 2. Use a standard strong acid catalyst like H₂SO₄. Alternative methods using milder catalysts like Dowex H+/NaI can also be explored to minimize side reactions.[6]
Difficulty in Isolating the Product 1. Formation of an emulsion during aqueous work-up. 2. Inefficient extraction.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Ensure the correct solvent (e.g., diethyl ether or ethyl acetate) is used for extraction and perform multiple extractions to maximize recovery.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 10-Methylundecanoic Acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 10-Methylundecanoic acid

  • Anhydrous Methanol (≥99.8%)

  • Concentrated Sulfuric Acid (95-98%)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Esterification Methods for Long-Chain Fatty Acids (Illustrative)

Method Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Fischer EsterificationH₂SO₄MethanolReflux (~65)4 - 677 - 95+[1][5][6]
Dowex H+/NaIDowex 50W-X8, NaIMethanolRoom Temp.4~77[6]
TransesterificationCu-deposited V₂O₅None10023High Conversion[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification_Workflow Fischer Esterification and Work-up Reactants 10-Methylundecanoic Acid + Excess Methanol Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux (4-6h) Catalyst->Reflux Evaporation Remove Excess Methanol (Rotary Evaporator) Reflux->Evaporation Extraction Dissolve in Ether & Transfer to Sep. Funnel Evaporation->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Final_Evaporation Evaporate Solvent Filtration->Final_Evaporation Product Crude Methyl 10-methylundecanoate Final_Evaporation->Product Purification Optional: Vacuum Distillation Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low Product Yield Start Low or No Yield Observed Check_Reactants Check Reactants: - Anhydrous Methanol? - Purity of Acid? Start->Check_Reactants Check_Catalyst Check Catalyst: - Fresh H₂SO₄? Start->Check_Catalyst Check_Conditions Check Reaction Conditions: - Correct Reflux Temp? - Sufficient Time? Start->Check_Conditions Check_Workup Review Work-up Procedure: - Emulsion formed? - Incomplete Extraction? Start->Check_Workup Solution_Reactants Solution: - Use anhydrous solvent. - Purify starting acid. Check_Reactants->Solution_Reactants If issues found Solution_Catalyst Solution: - Use fresh catalyst. Check_Catalyst->Solution_Catalyst If issues found Solution_Conditions Solution: - Ensure proper reflux. - Increase reaction time. Check_Conditions->Solution_Conditions If issues found Solution_Workup Solution: - Use brine to break emulsion. - Perform multiple extractions. Check_Workup->Solution_Workup If issues found

Caption: A logical guide to troubleshooting low yield in the esterification reaction.

References

Technical Support Center: Purification of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl 10-methylundecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of this branched-chain fatty acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the purification of this compound.

Synthesis & Initial Work-up

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: The impurity profile of synthesized this compound largely depends on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted 10-methylundecanoic acid: Incomplete esterification is a common source of this impurity.

  • Catalyst residues: Depending on the catalyst used (e.g., sulfuric acid, sodium hydroxide), residual amounts may remain after the initial work-up.[1]

  • Water: Can be present from the work-up steps or as a byproduct of esterification.[1]

  • Glycerol and glycerides: If the synthesis starts from triglycerides, incomplete transesterification can leave mono-, di-, and triglycerides in the product mixture.[1]

  • Isomeric byproducts: Depending on the purity of the starting material, other branched-chain or straight-chain fatty acid methyl esters may be present.

Q2: My crude product is acidic. How do I neutralize it before purification?

A2: Acidic residues, often from an acid catalyst, can degrade purification columns and affect the stability of the product. Neutralization is a critical step. A common procedure involves washing the crude product (dissolved in a non-polar organic solvent like hexane (B92381) or diethyl ether) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This is followed by a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

Purification by Fractional Distillation

Q3: I am having trouble separating this compound from a close-boiling impurity by fractional distillation. What can I do?

A3: Fractional distillation separates compounds based on differences in their boiling points. For close-boiling impurities, optimizing the distillation parameters is key.[2][3]

  • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[4]

  • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can improve separation but will increase the distillation time.

  • Reduce the pressure: Performing the distillation under vacuum will lower the boiling points of the compounds, which can enhance the relative volatility difference between your product and the impurity.

  • Ensure a slow and steady heating rate: This allows for proper equilibrium to be established within the column, leading to better separation.[3]

Troubleshooting Fractional Distillation Issues

Issue Possible Cause Solution
Bumping or uneven boiling Superheating of the liquid. Add boiling chips or use a magnetic stirrer.
Flooding of the column Excessive boil-up rate. Reduce the heating rate.
Poor separation Insufficient column efficiency or improper reflux ratio. Use a more efficient column, increase the reflux ratio, and ensure slow, steady heating.[4]

| Product decomposition | Distillation temperature is too high. | Use a vacuum to lower the boiling point. |

Purification by Column Chromatography

Q4: What type of column chromatography is best for purifying this compound?

A4: Both normal-phase and reversed-phase chromatography can be used, and the choice depends on the nature of the impurities.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures).[5] This is effective for separating this compound from more polar impurities like unreacted 10-methylundecanoic acid or residual glycerol.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures).[6][7] This method is well-suited for separating fatty acid methyl esters based on chain length and can be effective for removing less polar impurities.[6][7]

Q5: My compound is running too fast (or too slow) on my silica gel column. How do I adjust the mobile phase?

A5: In normal-phase chromatography, the elution speed is controlled by the polarity of the mobile phase.

  • If the compound elutes too quickly (high Rf value): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • If the compound elutes too slowly (low Rf value): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).

Purification by Low-Temperature Crystallization

Q6: Can I use low-temperature crystallization to purify this compound? What are the challenges?

A6: Low-temperature crystallization is a viable method for purifying saturated fatty acid methyl esters from unsaturated ones.[8] The process involves dissolving the crude product in a suitable solvent and cooling it to a temperature where the desired saturated ester crystallizes while the impurities remain in solution.

Challenges:

  • Solvent selection: The chosen solvent must have good solubility for the product at a higher temperature and poor solubility at a lower temperature. Methanol and acetone (B3395972) are commonly used.[8]

  • Crystallization temperature: The optimal temperature needs to be determined empirically. Saturated FAMEs crystallize at relatively high temperatures.[9]

  • Co-crystallization: Impurities with similar structures may co-crystallize with the product, reducing the purity of the final product. The branched structure of this compound might influence its crystal packing and could potentially lead to the inclusion of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a common method for the synthesis of this compound from 10-methylundecanoic acid.

Materials:

  • 10-methylundecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or hexane and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Preparative Column Chromatography (Normal Phase)

This protocol is suitable for removing polar impurities like unreacted carboxylic acid.

Materials:

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • A polar capillary column is recommended for FAME analysis (e.g., a wax-type column).[10]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in hexane or another suitable solvent (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 240 °C at 4 °C/min, and hold for 5 minutes.

    • Detector Temperature: 260 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: The purity of the sample can be estimated by the relative area percentage of the main peak in the chromatogram.

Data Presentation

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₂₆O₂[11]
Molecular Weight 214.34 g/mol [11]
CAS Number 5129-56-6[11]
Appearance Colorless liquid
Boiling Point Not specified, but expected to be slightly lower than its linear isomer, methyl dodecanoate (B1226587) (262 °C)

| Density | Not specified |

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Fischer Esterification of 10-Methylundecanoic Acid workup Neutralization & Extraction synthesis->workup Crude Product distillation Fractional Distillation workup->distillation Crude Ester chromatography Column Chromatography workup->chromatography Crude Ester crystallization Low-Temp Crystallization workup->crystallization Crude Ester gc_analysis GC-FID Analysis distillation->gc_analysis Purified Product chromatography->gc_analysis Purified Product crystallization->gc_analysis Purified Product final_product final_product gc_analysis->final_product Purity >99%

General workflow for synthesis and purification.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (e.g., GC-MS, TLC) start->check_impurities polar_impurities Polar Impurities (e.g., Unreacted Acid) check_impurities->polar_impurities nonpolar_impurities Non-polar/Isomeric Impurities (Close Boiling Point) check_impurities->nonpolar_impurities polar_impurities->nonpolar_impurities No normal_phase Normal-Phase Chromatography polar_impurities->normal_phase Yes fractional_distillation Fractional Distillation nonpolar_impurities->fractional_distillation Yes reversed_phase Reversed-Phase Chromatography nonpolar_impurities->reversed_phase Yes end Pure Product normal_phase->end fractional_distillation->end reversed_phase->end

Troubleshooting purification methods.

References

Technical Support Center: Troubleshooting GC Peak Tailing for Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Methyl 10-methylundecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound, a fatty acid methyl ester (FAME). The principles and troubleshooting steps are also broadly applicable to the analysis of other FAMEs.

Q1: What are the common causes of peak tailing for my this compound peak, and how can I fix it?

Peak tailing, characterized by an asymmetrical peak where the trailing edge is drawn out, is a frequent problem in GC analysis.[1] It can significantly impact resolution and the accuracy of quantification.[2][3] A tailing factor greater than 1.5 is a clear indicator that investigation is needed.

There are two primary categories of causes for peak tailing: disruptions in the flow path and chemical interactions within the system.[4]

Troubleshooting Steps:

  • Initial Diagnosis: Flow Path vs. Chemical Activity

    • Observe all peaks: If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely a physical or flow path problem.[3][5]

    • Observe specific peaks: If only certain peaks, like your this compound, are tailing, it suggests a chemical interaction (activity) issue.[4] You can confirm this by injecting a non-polar compound like a hydrocarbon; if it doesn't tail, the problem is likely due to active sites.[6][7]

  • Addressing Flow Path Issues (If all peaks tail):

    • Improper Column Installation: This is a very common cause of peak tailing.[8] An incorrect installation can create dead volume.[3][9]

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth in both the inlet and detector.[5][9]

    • Poor Column Cut: A jagged or uneven column cut can cause turbulence and lead to peak tailing.[3][5] The peak shape may even appear "chair-shaped" if the column is partially blocked.[3][5]

      • Solution: Re-cut the column end. Aim for a clean, square cut. Using a magnifying tool to inspect the cut is recommended.[8][10]

    • Leaks: Leaks in the system can disrupt the carrier gas flow.

      • Solution: Use an electronic leak detector to check for leaks at all fittings and connections, especially at the inlet.[11]

  • Addressing Chemical Activity Issues (If specific peaks tail):

    • Active Sites in the Inlet: The injector liner is a common source of active sites that can interact with polar analytes.[8][9] Septa particles can also accumulate and cause activity.[7]

      • Solution: Replace the inlet liner with a new, deactivated one.[7][9] Regularly replace the septum.[12]

    • Column Contamination: The front section of the GC column can become contaminated with non-volatile residues from previous injections, creating active sites.[7][12]

      • Solution: Trim the front of the column by 10-20 cm.[1][7] This often resolves the issue by removing the contaminated section.

    • Column Activity: Over time, the stationary phase can degrade, exposing active sites.

      • Solution: Condition (bake out) the column at a high temperature, but within its specified limits, to remove contaminants.[7][11] If tailing persists, the column may need to be replaced.[12]

    • Solvent and Sample Polarity Mismatch: A mismatch between the polarity of your sample, the solvent, and the stationary phase can cause peak distortion.[8][12]

      • Solution: Ensure the solvent is compatible with the stationary phase.[8] For FAME analysis, polar stationary phases are common.[13][14]

Q2: Could my injection technique be causing the peak tailing?

Yes, improper injection technique can lead to peak shape problems, including tailing.

Key Considerations:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2][15]

    • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[8][16]

  • Split Ratio Too Low: In split injections, a low split ratio may result in an inefficient sample introduction. A minimum of 20 mL/minute of total flow through the inlet is recommended.[12]

    • Solution: Increase the split vent flow rate.[8][12]

  • Slow Injection: A slow injection can lead to a broad initial sample band.

    • Solution: Improve your injection technique to be faster and more consistent.[8]

Data Presentation: GC Parameters for FAME Analysis

While specific optimal parameters for this compound will depend on the specific instrument and column, the following table provides a general starting point based on typical FAME analysis protocols.[16][17][18]

ParameterTypical Value/RangeRationale
Column Type Polar (e.g., HP-88, FAMEWAX, CP-Sil 88)Provides good separation of FAMEs.[13][14]
Column Dimensions 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thicknessLonger columns provide better resolution.
Injector Temperature 250 °CEnsures rapid vaporization of the sample.[16]
Detector Temperature 280 °C (for FID)Prevents condensation of the analyte.[16]
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate 1-2 mL/min (constant flow mode)Optimal flow rate for good efficiency.
Oven Temperature Program Initial: 100-140 °C, Ramp: 3-5 °C/min, Final: 240-250 °CA temperature ramp is necessary to elute a range of FAMEs. A slower ramp can improve resolution.[7]
Split Ratio 50:1 to 100:1Prevents column overload.[16]
Injection Volume 1 µLA small injection volume helps prevent overload.

Experimental Protocols

A detailed experimental protocol for the GC analysis of FAMEs, which is applicable to this compound, involves sample preparation (transesterification) followed by GC analysis.

Protocol: Sample Preparation via Transesterification

Fatty acids in biological samples or oils are typically present as triglycerides. They must be converted to their corresponding methyl esters for GC analysis.[14][18]

  • Saponification: The oil or fat sample is heated with a base (e.g., methanolic sodium hydroxide) to release the fatty acids as salts.

  • Esterification: The fatty acid salts are then esterified using an acid catalyst (e.g., boron trifluoride in methanol) to form FAMEs.[14]

  • Extraction: The FAMEs are extracted into a non-polar solvent like hexane (B92381) or heptane.[14][18]

  • Sample Injection: The extracted FAMEs are then ready for injection into the GC.

Mandatory Visualization

Troubleshooting Workflow for GC Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

G A Peak Tailing Observed B Are all peaks tailing? A->B C YES: Flow Path Problem B->C Yes D NO: Chemical Activity Problem B->D No E Check Column Installation (Position & Connections) C->E H Replace Inlet Liner & Septum D->H F Inspect & Re-cut Column End E->F G Check for Leaks F->G K Problem Solved? G->K I Trim 10-20 cm from Column Inlet H->I J Condition (Bake out) Column I->J J->K L Consider Column Replacement or Method Development Review K->L No

Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

References

Technical Support Center: Analysis of Methyl 10-methylundecanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 10-methylundecanoate and other branched-chain fatty acid methyl esters (FAMEs) in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of FAMEs.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal/Peak Intensity 1. Improper Derivatization: Incomplete conversion of the fatty acid to its methyl ester.[1] 2. Injection Problems: Syringe issue, incorrect injection volume, or leak in the injection port. 3. GC Column Issues: Column bleed, degradation, or improper installation. 4. MS Detector Issue: Detector not turned on or malfunctioning.1. Optimize Derivatization: Ensure fresh reagents and appropriate reaction conditions (time, temperature). Consider a different derivatization method if problems persist.[2] 2. Check Injection System: Manually inspect the syringe, verify injection parameters, and perform a leak check on the inlet. 3. Condition/Replace Column: Condition the column according to the manufacturer's instructions or replace it if it's old or shows signs of degradation. 4. Verify Detector Status: Check the MS software to ensure the detector is on and functioning correctly.
Peak Tailing 1. Active Sites in the System: Contamination in the injector liner, column, or connections can cause peak tailing. 2. Column Overload: Injecting too much sample can lead to broad, tailing peaks. 3. Inappropriate Column Phase: Using a column with a phase that is not well-suited for FAMEs analysis.1. Clean/Replace Components: Replace the injector liner and septum. Trim a small portion of the front of the GC column. 2. Dilute Sample: Reduce the concentration of the sample being injected. 3. Select Appropriate Column: Use a column specifically designed for FAMEs analysis, such as a wax-type or a mid-polar phase column.[2]
Ghost Peaks 1. Carryover: Residual sample from a previous injection. 2. Contamination: Contamination from the solvent, glassware, or sample preparation reagents. 3. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run Blanks: Inject a solvent blank between samples to check for carryover. 2. Use High-Purity Materials: Utilize high-purity solvents and thoroughly clean all glassware. 3. Use Low-Bleed Septa: Install a high-quality, low-bleed septum in the injector.
Poor Resolution of Isomers 1. Suboptimal GC Conditions: The temperature program may not be optimized for separating branched-chain isomers. 2. Inadequate Column Length or Phase: The GC column may not have sufficient resolving power.1. Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting isomers. 2. Use a Longer Column/Different Phase: Employ a longer GC column or a column with a different stationary phase that provides better selectivity for FAME isomers.
Difficulty Identifying Branched-Chain Position 1. Standard EI Fragmentation: Electron ionization (EI) of FAMEs often produces fragments that are not specific to the branch point.1. Use Chemical Ionization (CI): Softer ionization techniques like CI can produce a more abundant molecular ion or protonated molecule, which helps confirm the molecular weight. 2. Derivatization to Picolinyl Esters: Derivatizing the fatty acid to a picolinyl ester can direct fragmentation to the alkyl chain, providing more structural information.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions in the electron ionization (EI) mass spectrum of this compound?

A1: The EI mass spectrum of this compound is characterized by several key fragment ions. The most prominent peaks are typically observed at the following mass-to-charge ratios (m/z):

m/zIonRelative Abundance
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement product)Base Peak (100%)
87[CH₃OCO(CH₂)₂]⁺~50%
55[C₄H₇]⁺~23%
69[C₅H₉]⁺~24%
57[C₄H₉]⁺~19%

Note: Relative abundances are approximate and can vary slightly between instruments.[3]

Q2: Why is the m/z 74 peak the base peak in the mass spectrum of this compound?

A2: The highly abundant ion at m/z 74 is a characteristic fragment for most saturated fatty acid methyl esters. It is formed through a process called the McLafferty rearrangement, where a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, followed by the cleavage of the beta-carbon-gamma-carbon bond. This rearrangement is a very favorable process, leading to the high stability and abundance of this fragment.

Q3: How can I distinguish this compound from other isomeric methyl esters by mass spectrometry?

A3: While the primary fragments like m/z 74 and 87 are common to many FAMEs, the pattern of other fragment ions in the higher mass range can provide clues to the branching position. For a 10-methyl branched FAME, you might observe subtle differences in the abundances of ions resulting from cleavage around the branch point compared to a straight-chain or other branched isomers. However, for unambiguous identification of the branch position, derivatization to picolinyl esters or the use of tandem mass spectrometry (MS/MS) might be necessary to induce more specific fragmentation along the alkyl chain.

Q4: I am not observing the molecular ion peak (M⁺) for this compound in my EI mass spectrum. Is this normal?

A4: Yes, it is common for the molecular ion of long-chain and branched FAMEs to be of very low abundance or completely absent in a standard 70 eV EI mass spectrum. This is because the molecular ion is often unstable and readily undergoes fragmentation. To confirm the molecular weight, you can use a "soft" ionization technique like Chemical Ionization (CI), which typically produces a prominent [M+H]⁺ ion.

Experimental Protocol: GC-MS Analysis of FAMEs

This protocol outlines a general procedure for the analysis of fatty acid methyl esters by gas chromatography-mass spectrometry.

1. Sample Preparation (Derivatization to FAMEs)

  • Objective: To convert fatty acids into their more volatile methyl ester derivatives for GC analysis.[2]

  • Method: A common method is acid-catalyzed transesterification.

    • To your lipid sample (e.g., 1-10 mg) in a glass vial, add 2 mL of 2% sulfuric acid in methanol.

    • Add an internal standard if quantitative analysis is required.

    • Cap the vial tightly and heat at 80°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Visualizations

FAME_Fragmentation cluster_main This compound cluster_fragments Key Fragment Ions M [C₁₃H₂₆O₂]⁺˙ m/z 214 m74 [C₃H₆O₂]⁺˙ m/z 74 (McLafferty Rearrangement) M->m74 - C₁₀H₂₀ m87 [C₄H₇O₂]⁺ m/z 87 M->m87 - C₉H₁₉˙ m55 [C₄H₇]⁺ m/z 55 m87->m55 - CH₃OH

Caption: Electron ionization fragmentation pathway of this compound.

Caption: Workflow for the GC-MS analysis of FAMEs.

References

Technical Support Center: Stability of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Methyl 10-methylundecanoate during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a branched-chain saturated fatty acid methyl ester. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities that may interfere with analytical measurements or biological assays, compromising the integrity of research and development activities.

Q2: What are the primary degradation pathways for this compound during storage?

As a saturated fatty acid methyl ester, this compound is relatively stable compared to its unsaturated counterparts. However, it can still undergo degradation through two primary pathways:

  • Hydrolysis: In the presence of water or moisture, the ester bond can be cleaved to yield 10-methylundecanoic acid and methanol (B129727). This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: Although saturated esters are less susceptible to oxidation than unsaturated ones, slow oxidation can occur over long-term storage, especially in the presence of oxygen, light, and elevated temperatures. This can lead to the formation of hydroperoxides and secondary oxidation products like aldehydes and shorter-chain carboxylic acids.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Cool conditions, typically 2-8°C, are recommended to slow down potential degradation reactions. For long-term storage, temperatures of -20°C are preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photo-oxidation.

  • Container: Use a tightly sealed, high-quality glass container to prevent moisture ingress and potential leaching from plastic containers.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem 1: Appearance of a new peak during GC-MS analysis of a stored sample.

  • Possible Cause 1: Hydrolysis. The new peak could correspond to 10-methylundecanoic acid, the hydrolysis product.

    • Troubleshooting Step:

      • Confirm the identity of the new peak by comparing its mass spectrum and retention time with a standard of 10-methylundecanoic acid.

      • If confirmed, review storage conditions. Ensure the container is tightly sealed and consider using a desiccant in the storage area to minimize moisture.

      • If the compound was handled outside of a controlled atmosphere, minimize exposure time to ambient air in the future.

  • Possible Cause 2: Oxidation. The new peak could be a secondary oxidation product.

    • Troubleshooting Step:

      • Analyze the mass spectrum of the new peak for characteristic fragments of aldehydes or shorter-chain acids.

      • Review storage conditions for exposure to air and light. Ensure the vial was purged with an inert gas before sealing and is stored in the dark.

Problem 2: Change in the physical appearance of the sample (e.g., discoloration, turbidity).

  • Possible Cause: Contamination or significant degradation.

    • Troubleshooting Step:

      • Do not use the sample for critical experiments.

      • Re-purify the sample if possible (e.g., by distillation or chromatography).

      • Discard the sample if purification is not feasible and obtain a fresh batch.

      • Thoroughly clean all storage containers and handling equipment to prevent cross-contamination.

Problem 3: Inconsistent results in bioassays using different batches of this compound.

  • Possible Cause: Batch-to-batch variability in purity and degradation products.

    • Troubleshooting Step:

      • Perform a comprehensive analytical characterization (e.g., GC-MS, purity assessment) on each new batch upon receipt.

      • Establish a strict internal quality control protocol for incoming materials.

      • If significant differences are observed, contact the supplier for a certificate of analysis and to report the inconsistency.

Quantitative Stability Data

Storage ConditionDurationParameterTypical Purity Change for Saturated FAMEsReference
2-8°C, Dark, Inert Atmosphere12 monthsPurity (%)< 1% decreaseGeneral knowledge on FAME stability
25°C, Dark, Inert Atmosphere6 monthsPurity (%)1-3% decreaseGeneral knowledge on FAME stability
25°C, Dark, Exposed to Air6 monthsPurity (%)3-5% decrease[1]
40°C, Dark, Inert Atmosphere3 monthsPurity (%)2-5% decrease[2]
40°C, Dark, Exposed to Air3 monthsPurity (%)5-10% decrease[2]

Note: The stability of this compound, as a branched-chain saturated FAME, is expected to be high and fall within the more stable end of the ranges provided for general saturated FAMEs.

Experimental Protocols

1. Stability-Indicating GC-MS Method for this compound

This method is designed to separate and quantify this compound from its potential degradation products, primarily 10-methylundecanoic acid.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like hexane (B92381) or ethyl acetate.

    • For the analysis of the hydrolysis product (10-methylundecanoic acid), a derivatization step to a more volatile ester (e.g., trimethylsilyl (B98337) ester) may be necessary for optimal chromatographic performance.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 200°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

2. Stability-Indicating HPLC-UV Method for this compound

This method is suitable for quantifying this compound, especially when GC-MS is not available or when analyzing non-volatile degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • HPLC-UV Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 205 nm (as FAMEs have low UV absorbance at higher wavelengths).

Visualizations

Troubleshooting_Workflow Troubleshooting Storage Stability Issues start Observe unexpected analytical result (e.g., new peak, changed concentration) check_hydrolysis Hypothesis: Hydrolysis has occurred. start->check_hydrolysis confirm_hydrolysis Confirm identity of new peak (compare with 10-methylundecanoic acid standard). check_hydrolysis->confirm_hydrolysis Yes check_oxidation Hypothesis: Oxidation has occurred. check_hydrolysis->check_oxidation No review_moisture Review storage for moisture ingress. Ensure tight sealing. Use desiccants. confirm_hydrolysis->review_moisture end Implement corrective actions for future storage. review_moisture->end confirm_oxidation Analyze MS data for oxidation products (aldehydes, shorter acids). check_oxidation->confirm_oxidation Yes check_contamination Hypothesis: Contamination. check_oxidation->check_contamination No review_air_light Review storage for air and light exposure. Use inert gas and dark storage. confirm_oxidation->review_air_light review_air_light->end action_contamination Re-purify or discard sample. Clean all equipment. check_contamination->action_contamination Yes action_contamination->end

Caption: Troubleshooting workflow for storage stability issues.

Experimental_Workflow Experimental Workflow for Stability Testing start Receive new batch of This compound initial_analysis Perform initial analysis (T=0) (GC-MS and/or HPLC-UV) start->initial_analysis storage Store aliquots under different conditions (e.g., Temp, Light, Atmosphere) initial_analysis->storage sampling Withdraw samples at pre-defined time points storage->sampling analysis Analyze samples using stability-indicating method sampling->analysis data_analysis Compare results to T=0 data. Quantify degradation products. analysis->data_analysis conclusion Determine shelf-life and optimal storage conditions. data_analysis->conclusion

Caption: Workflow for stability testing experiments.

References

"Methyl 10-methylundecanoate" solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Methyl 10-methylundecanoate. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.

Solubility Data

SolventSolvent TypeEstimated Solubility
WaterPolar ProticInsoluble
MethanolPolar ProticSlightly Soluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
Dichloromethane (DCM)ChlorinatedFreely Soluble
ChloroformChlorinatedFreely Soluble
HexaneNonpolarFreely Soluble
HeptaneNonpolarFreely Soluble
TolueneNonpolarFreely Soluble
Diethyl EtherEtherFreely Soluble

Note: "Insoluble" is defined as < 0.1 mg/mL. "Slightly Soluble" is approximately 1-10 mg/mL. "Soluble" is approximately 10-100 mg/mL. "Freely Soluble" is > 100 mg/mL. These are estimations and should be experimentally verified.

Experimental Protocol: Determination of Saturation Solubility using the Equilibrium Solubility Shake-Flask Method and HPLC Analysis

This protocol details a reliable method for determining the saturation solubility of this compound in a specific solvent.

1. Materials:

  • This compound (high purity)

  • Selected solvent (HPLC grade)

  • Glass vials with PTFE-lined screw caps (B75204)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

  • Sample Dilution:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the saturation solubility by multiplying the concentration of the diluted sample by the dilution factor.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound and other long-chain fatty acid methyl esters.

Frequently Asked Questions (FAQs):

  • Q1: My this compound is not dissolving in my chosen solvent. What should I do?

    • A1: First, ensure you are using an appropriate solvent. Due to its nonpolar nature, this compound will have poor solubility in polar solvents like water. For better solubility, use nonpolar solvents such as hexane, heptane, or toluene. If you must use a more polar solvent, consider gentle heating or sonication to aid dissolution. However, be cautious with heating as it can potentially degrade the compound.

  • Q2: I am observing an oily film or precipitation in my solution after it has been stored. What is the cause?

    • A2: This often indicates that the concentration of this compound has exceeded its solubility limit at the storage temperature. A decrease in temperature can significantly reduce the solubility of long-chain FAMEs. To resolve this, you can try gently warming the solution while stirring. For long-term storage, it is advisable to store solutions at a constant temperature or prepare fresh solutions before use.

  • Q3: Can I use a co-solvent to improve the solubility of this compound in a semi-polar solvent system?

    • A3: Yes, using a co-solvent can be an effective strategy. Adding a nonpolar solvent in which the compound is freely soluble to your semi-polar solvent system can increase the overall solvating power for this compound. The miscibility of the co-solvent with your primary solvent is a critical factor to consider.

  • Q4: Are there any specific handling precautions I should take when preparing solutions of this compound?

    • A4: It is good practice to use glass vials with PTFE-lined caps to prevent leaching of plasticizers that can occur with plastic containers. Ensure your solvents are of high purity and dry, as water can decrease the solubility of FAMEs in organic solvents.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step approach to troubleshooting solubility problems with this compound.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate for a nonpolar compound? start->check_solvent select_nonpolar Action: Select a nonpolar solvent (e.g., Hexane, Toluene, Chloroform) check_solvent->select_nonpolar No check_concentration Step 2: Check Concentration Is the concentration too high? check_solvent->check_concentration Yes solvent_yes Yes solvent_no No select_nonpolar->start Re-attempt Dissolution dilute Action: Reduce concentration check_concentration->dilute Yes apply_energy Step 3: Apply Physical Methods Have you tried gentle heating or sonication? check_concentration->apply_energy No concentration_yes Yes concentration_no No dilute->start Re-attempt Dissolution try_energy Action: Gently warm or sonicate the solution apply_energy->try_energy No consider_cosolvent Step 4: Consider a Co-solvent Is a co-solvent system an option? apply_energy->consider_cosolvent Yes energy_yes Yes energy_no No try_energy->start Re-attempt Dissolution add_cosolvent Action: Add a miscible nonpolar co-solvent consider_cosolvent->add_cosolvent Yes consult End: Consult further resources or technical support consider_cosolvent->consult No cosolvent_yes Yes cosolvent_no No add_cosolvent->start Re-attempt Dissolution

References

Technical Support Center: Methyl 10-methylundecanoate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of methyl 10-methylundecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of this branched-chain fatty acid for analysis, typically by gas chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of 10-methylundecanoic acid to this compound, or during the handling of the methyl ester itself.

1. Incomplete Derivatization or Low Yield of this compound

Question: My reaction to form this compound is showing a low yield. What are the possible causes and how can I improve it?

Answer: Incomplete derivatization is a common issue that can lead to inaccurate quantification.[1] Several factors can contribute to this:

  • Presence of Water: Many derivatization reagents, such as boron trifluoride (BF₃)-methanol and silylating agents, are sensitive to moisture.[2] Water can hydrolyze the reagents and the newly formed ester, reducing the yield.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous sodium sulfate (B86663) to your sample before adding the derivatization reagent.

  • Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the derivatization efficiency.

    • Solution: Optimize the reaction conditions. For BF₃-methanol derivatization, heating at 60-100°C for 10-15 minutes is a common starting point.[3] You can perform a time-course study to determine the optimal reaction time for your specific sample.

  • Insufficient Reagent: An inadequate amount of the derivatization reagent will result in an incomplete reaction.

    • Solution: Ensure a sufficient molar excess of the derivatization reagent is used. For BF₃-methanol, a concentration of 12-14% is typical.[4]

2. Appearance of Unexpected Peaks in the Chromatogram

Question: I am observing extraneous peaks in my GC chromatogram after derivatizing my sample. What could be their origin?

Answer: Unexpected peaks, often referred to as artifacts, can arise from several sources:

  • Reagent Artifacts: The derivatization reagents themselves or their breakdown products can sometimes appear in the chromatogram.

    • Solution: Always run a reagent blank (all reagents and solvents without the sample) to identify any peaks originating from the derivatization mixture.

  • Side Reaction Products: Under certain conditions, side reactions can occur, leading to the formation of byproducts.

    • Methoxy (B1213986) Artifacts (with BF₃-Methanol): When using BF₃-methanol, especially at high concentrations and temperatures, methoxy artifacts can form from unsaturated fatty acids.[5] While 10-methylundecanoic acid is saturated, this is a crucial consideration if other fatty acids are present in your sample.

    • Silylation of Non-Target Compounds: Silylating agents are highly reactive and can derivatize other compounds in your sample that contain active hydrogens (e.g., sterols, alcohols).[6]

  • Contamination: Contamination from solvents, glassware, or the GC system itself can introduce extraneous peaks.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Regularly check your GC system for contamination, including the injection port liner and septum.

3. Peak Tailing or Fronting for this compound

Question: The peak for this compound in my GC chromatogram is showing poor shape (tailing or fronting). What could be the cause?

Answer: Poor peak shape can compromise resolution and quantification.

  • Peak Tailing: This is often caused by active sites in the GC system (e.g., in the liner, column, or detector) that can interact with the analyte.[7]

    • Solution: Use a deactivated inlet liner and a high-quality capillary column. If tailing persists, you may need to trim the first few centimeters of the column to remove active sites that have developed over time.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute your sample or increase the split ratio of your injection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing 10-methylundecanoic acid for GC analysis?

A1: The two most common and effective methods for preparing fatty acid methyl esters (FAMEs) like this compound are acid-catalyzed esterification and silylation.

  • Acid-Catalyzed Esterification: This is the most popular method and typically employs reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic HCl.[1][6] These reagents can esterify free fatty acids.

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, creating a more volatile derivative. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

Q2: Are there any specific side products I should be aware of when derivatizing this compound?

A2: While there is no strong evidence in the literature for side reactions uniquely specific to the 10-methyl branch of this compound under standard derivatization conditions, general side products from FAME analysis should be considered. With BF₃-methanol, the primary concern is the potential for methoxy artifact formation if unsaturated fatty acids are present in the sample.[5] For silylation, the main "side products" are often the derivatization of other, non-target molecules in the sample matrix. Careful sample cleanup and running appropriate blanks can help to identify and mitigate these issues.

Q3: How does the branched-chain structure of this compound affect its analysis?

A3: The branched-chain structure of this compound can influence its chromatographic behavior. Branched-chain FAMEs may have slightly different retention times compared to their straight-chain counterparts.[8] The mass spectrum of this compound will also show characteristic fragmentation patterns related to its structure. The base peak is typically at m/z 74, resulting from a McLafferty rearrangement, which is characteristic of most fatty acid methyl esters. Other significant fragments for this compound can be observed at m/z 87 and other values, which can be used for its identification.[9][10]

Q4: Can I analyze 10-methylundecanoic acid without derivatization?

A4: Direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption to the column.[4] Derivatization to the methyl ester is highly recommended to improve chromatographic performance and obtain accurate and reproducible results.

Quantitative Data Summary

The choice of derivatization method can impact the final yield of this compound. The following table summarizes reported yields for common derivatization methods for fatty acids.

Derivatization MethodReagentTypical Reaction TimeTypical Reaction TemperatureReported Yield (%)
Acid-Catalyzed EsterificationBF₃-Methanol10 - 60 min60 - 100 °C>95
Acid-Catalyzed EsterificationMethanolic HCl1 - 2 hours60 - 100 °C>96[11]
SilylationBSTFA/MSTFA15 - 30 min60 - 80 °CHigh, often near quantitative

Note: Yields can vary depending on the specific reaction conditions, sample matrix, and the purity of reagents.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol

This protocol is a widely used method for the preparation of FAMEs.

Materials:

  • Sample containing 10-methylundecanoic acid

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh 1-25 mg of the lipid sample into a reaction vial.[4]

  • Add 2 mL of 12% BF₃-methanol reagent.[4]

  • Cap the vial tightly and heat at 60°C for 5-10 minutes.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This protocol is suitable for converting carboxylic acids to their TMS esters.

Materials:

  • Dried sample containing 10-methylundecanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable aprotic solvent (anhydrous)

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a reaction vial.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 60-80°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Sample containing 10-methylundecanoic acid Dry_Sample Drying (if necessary) Sample->Dry_Sample Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry_Sample->Add_Reagent Heat Heat Reaction Mixture Add_Reagent->Heat Extract Extract with Organic Solvent Heat->Extract Wash Wash & Dry Extract Extract->Wash GC_MS GC-MS Analysis Wash->GC_MS

Caption: Experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Logic cluster_yield Low Yield / Incomplete Reaction cluster_peaks Unexpected Peaks cluster_shape Poor Peak Shape Start Problem Observed in GC-MS Analysis Low_Yield Low_Yield Start->Low_Yield Low Yield Unexpected_Peaks Unexpected_Peaks Start->Unexpected_Peaks Artifacts Poor_Shape Poor_Shape Start->Poor_Shape Bad Peaks Check_Water Check for Water Contamination Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagent Check Reagent Concentration Run_Blank Run Reagent Blank Check_Side_Reactions Consider Side Reactions (e.g., Methoxy Artifacts) Check_Contamination Check for System Contamination Check_Active_Sites Check for Active Sites (Liner, Column) Check_Overload Check for Column Overload Low_Yield->Check_Water Low_Yield->Optimize_Conditions Low_Yield->Check_Reagent Unexpected_Peaks->Run_Blank Unexpected_Peaks->Check_Side_Reactions Unexpected_Peaks->Check_Contamination Poor_Shape->Check_Active_Sites Tailing Poor_Shape->Check_Overload Fronting

Caption: Troubleshooting logic for common issues in this compound derivatization.

References

Technical Support Center: GC-MS Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 10-methylundecanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is the methyl ester of 10-methylundecanoic acid, a type of branched-chain fatty acid (BCFA). BCFAs are commonly found in bacteria and various biological samples.[1] Their analysis is crucial in microbiology for bacterial identification, in clinical research for studying metabolic pathways, and in the food industry for characterizing lipid profiles.[2]

Q2: I am observing a peak that I suspect is this compound, but I'm unsure. How can I confirm its identity?

Confirmation of this compound involves comparing both its retention time and its mass spectrum with a known standard.

  • Retention Time: The retention time should be reproducible under consistent GC conditions. However, it can vary between different systems and columns.

  • Mass Spectrum: The mass spectrum provides a molecular fingerprint. For this compound (C13H26O2, molecular weight: 214.34 g/mol ), characteristic ions in its Electron Ionization (EI) mass spectrum can be used for identification.[3] Key fragments to look for include the molecular ion (m/z 214) and other significant ions.[3]

Q3: My chromatogram shows a broad or tailing peak for this compound. What are the common causes?

Peak tailing can be caused by several factors:

  • Active Sites in the GC System: Polar analytes like fatty acid methyl esters (FAMEs) can interact with active sites in the injector liner, column, or detector, leading to peak tailing.[4]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the chromatography.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening.

  • Improper Injection Technique: Injecting too large a sample volume or using an inappropriate solvent can cause peak distortion.

Q4: What are the most likely compounds to co-elute with this compound?

Co-elution is a common problem in FAME analysis, especially with isomers and structurally similar compounds.[5] For this compound (a C13 branched-chain FAME), potential co-eluting compounds include:

  • Methyl dodecanoate (B1226587) (Methyl laurate): A straight-chain C12 FAME. On non-polar columns, elution is primarily based on boiling point, and these two compounds have very similar boiling points, making co-elution likely.

  • Other branched-chain FAMEs: In complex samples like bacterial extracts, other C13 or C14 branched-chain FAME isomers may have similar retention times.[6]

  • Unsaturated FAMEs: Depending on the column polarity, certain unsaturated FAMEs with similar carbon numbers could potentially co-elute.

Troubleshooting Guide: Co-elution Problems with this compound

This guide provides a step-by-step approach to diagnosing and resolving co-elution issues involving this compound.

Step 1: Confirming Co-elution

The first indication of co-elution is often a distorted peak shape, such as a shoulder or a broader-than-expected peak.[7] To confirm co-elution:

  • Examine the Mass Spectrum Across the Peak: In your GC-MS data, inspect the mass spectrum at the beginning, apex, and end of the suspect peak. A change in the relative abundance of ions across the peak indicates the presence of more than one compound.[7]

  • Use Extracted Ion Chromatograms (EICs): If you suspect a specific co-eluting compound (e.g., Methyl dodecanoate), generate EICs for ions that are unique to each compound. If the peak shapes and retention times of the EICs are slightly different, this confirms co-elution.

Step 2: Method Optimization to Resolve Co-eluting Peaks

If co-elution is confirmed, the following strategies can be employed to improve separation.

  • Optimize the Oven Temperature Program:

    • Slower Ramp Rate: Decreasing the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) increases the interaction time of the analytes with the stationary phase, often improving resolution.[6]

    • Lower Initial Temperature: Starting the temperature program at a lower initial temperature can enhance the separation of early-eluting compounds.

    • Isothermal Hold: Introducing a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve their separation.[6]

  • Change the GC Column: The choice of the stationary phase is the most critical factor for selectivity.

    • Increase Polarity: If you are using a non-polar or mid-polar column and observing co-elution, switching to a more polar column can significantly alter the elution order and resolve the peaks. Highly polar cyanopropyl siloxane columns (e.g., HP-88, SP-2560) are often recommended for complex FAME separations.[8][9]

    • Increase Column Length: A longer column provides more theoretical plates and can improve resolution, although it will also increase analysis time.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.

Step 3: Data Analysis Techniques for Unresolved Peaks

If complete chromatographic separation cannot be achieved, the following data analysis techniques may be useful:

  • Mass Spectral Deconvolution: Many GC-MS software packages include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

  • Quantification using Unique Ions: If each of the co-eluting compounds has a unique and abundant ion in its mass spectrum, you can use these ions for quantification through EICs, even if the total ion chromatogram (TIC) peaks overlap.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Stationary PhasePolarityTypical ApplicationSeparation PrinciplePotential for Co-elution with this compound
5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)Non-polarGeneral purpose, boiling point-based separationElution primarily by boiling point. Unsaturated FAMEs elute before saturated FAMEs of the same carbon number.High , especially with straight-chain FAMEs of similar boiling point (e.g., Methyl dodecanoate).
Polyethylene Glycol (e.g., DB-WAX)PolarSeparation of FAMEs by carbon number and degree of unsaturationSaturated FAMEs elute before unsaturated FAMEs of the same carbon number.[8]Moderate , may resolve from some straight-chain FAMEs but could co-elute with other branched-chain or unsaturated FAMEs.
High-percentage Cyanopropyl Polysiloxane (e.g., HP-88, SP-2560)Highly PolarComplex FAME mixtures, separation of positional and geometric isomersExcellent separation based on polarity differences.[8]Low , offers the best chance of resolving this compound from other FAMEs.

Experimental Protocols

Protocol 1: Sample Preparation - Fatty Acid Methylation

This protocol describes a common method for the derivatization of fatty acids to FAMEs for GC-MS analysis.

  • Saponification: To your lipid sample (e.g., 10-20 mg of extracted lipid), add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture in a sealed vial at 80-100°C for 5-10 minutes.

  • Methylation: After cooling, add 2 mL of 14% Boron trifluoride (BF3) in methanol.

  • Heat again at 80-100°C for 5-10 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis. Optimization may be required based on your specific instrument and sample matrix.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: Agilent J&W HP-88, 60 m x 0.25 mm ID, 0.20 µm film thickness

  • Injector: Split/splitless, 250°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp 1: 4°C/min to 240°C

    • Hold at 240°C for 10 minutes

  • MSD Parameters:

    • Transfer line temperature: 240°C

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-400

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Confirmation Confirmation cluster_Resolution Resolution Strategies cluster_End Outcome A Broad or Asymmetric Peak Suspected Co-elution B Examine Mass Spectrum Across the Peak A->B Step 1a C Generate Extracted Ion Chromatograms (EICs) A->C Step 1b D Optimize Temperature Program (Slower Ramp, Lower Initial Temp) B->D Co-elution Confirmed C->D Co-elution Confirmed E Change GC Column (Increase Polarity) D->E If resolution is still poor H Resolved Peaks Successful Analysis D->H Success F Adjust Carrier Gas Flow Rate E->F If necessary E->H Success G Use Mass Spectral Deconvolution F->G If chromatographic separation fails G->H Success

Caption: A logical workflow for troubleshooting co-elution problems.

Caption: Structures of this compound and a potential co-elutant.

References

Minimizing "Methyl 10-methylundecanoate" degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Methyl 10-methylundecanoate during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a branched-chain fatty acid methyl ester (FAME). Like other FAMEs, it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathways are oxidation and hydrolysis.[1][2]

Q2: What are the main factors that cause degradation of this compound during sample preparation?

The key factors contributing to the degradation of FAMEs, including this compound, are:

  • Exposure to Oxygen: Atmospheric oxygen can lead to the oxidation of the fatty acid chain.[2]

  • Presence of Water: Water can cause the hydrolysis of the methyl ester back to the corresponding carboxylic acid and methanol (B129727).[1][3] This is particularly a risk under non-neutral pH conditions.

  • Elevated Temperatures: High temperatures can accelerate both oxidation and hydrolysis, and in extreme cases, lead to thermal decomposition.[4][5][6]

  • Exposure to Light: Light, particularly UV light, can promote photo-oxidation.[7]

  • Presence of Contaminants: Metal ions and other impurities can catalyze degradation reactions.

Q3: How can I prevent the degradation of my samples?

To minimize degradation, it is crucial to control the factors listed above. Key preventative measures include:

  • Working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8][9]

  • Using anhydrous solvents and reagents to prevent hydrolysis.[3]

  • Maintaining low temperatures during sample storage and processing whenever possible.[10][11]

  • Protecting samples from light by using amber glass vials.[11]

  • Using high-purity solvents and reagents to avoid catalytic contaminants.

  • Adding antioxidants, such as Butylated Hydroxytoluene (BHT), to the extraction solvents.[12][13]

Q4: What is the best way to store my this compound samples?

For long-term stability, samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.[10][11][12]

  • Atmosphere: Purge vials with an inert gas like nitrogen or argon before sealing to remove oxygen.[8]

  • Container: Use amber glass vials with PTFE-lined caps (B75204) to protect from light and prevent leaching of contaminants.[11][14]

  • Solvent: Samples are typically stored in a non-polar solvent like hexane (B92381).[11]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis: Presence of water during extraction or derivatization.Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before derivatization.[3]
Oxidation: Exposure to air (oxygen) during sample handling.Handle samples under an inert atmosphere (e.g., nitrogen). Add an antioxidant like BHT to the extraction solvent.[12][13]
Incomplete Derivatization: Reaction conditions (time, temperature, catalyst concentration) are not optimal.Optimize the methylation procedure. For acid-catalyzed methods, ensure sufficient reaction time and temperature. For base-catalyzed methods, ensure the absence of free fatty acids which do not react.[15][16][17]
Appearance of unexpected peaks in the chromatogram Degradation Products: Peaks may correspond to oxidation or hydrolysis products.Review sample handling and storage procedures to minimize degradation. Check for the presence of water and oxygen.[18][19][20]
Contamination: Impurities from solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank to identify sources of contamination.
Poor peak shape (tailing or fronting) Active sites in the GC system: Contamination in the injector liner or column.Clean or replace the injector liner. Condition the GC column.[20]
Sample Overload: Injecting too concentrated a sample.Dilute the sample and re-inject.
Irreproducible results Inconsistent sample preparation: Variations in reaction times, temperatures, or reagent volumes.Follow a standardized and validated protocol precisely for all samples. Use an internal standard to correct for variations.[12]
Sample degradation over time: Samples are not being analyzed quickly enough after preparation.Analyze samples as soon as possible after preparation. If storage is necessary, follow the recommended storage conditions (low temperature, inert atmosphere, protection from light).[11]

Experimental Protocols

Protocol 1: Lipid Extraction with Minimized Oxidation

This protocol describes the extraction of lipids from a biological matrix using a modified Folch method, incorporating steps to minimize oxidation.

Materials:

  • Chloroform (B151607) (anhydrous)

  • Methanol (anhydrous)

  • Butylated Hydroxytoluene (BHT)

  • 0.9% NaCl solution (degassed)

  • Sample tissue

  • Glass homogenizer

  • Centrifuge and glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas source

Procedure:

  • Prepare a 2:1 (v/v) chloroform:methanol extraction solvent. Add BHT to a final concentration of 0.01% (w/v) to inhibit oxidation.[12]

  • Weigh the sample tissue and homogenize in the extraction solvent.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add the degassed 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the tube thoroughly and then centrifuge to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids using a glass pipette.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C under a nitrogen atmosphere until derivatization.[12]

Protocol 2: Base-Catalyzed Methylation (Transesterification)

This method is rapid and proceeds under mild conditions, minimizing the risk of thermal degradation. It is suitable for converting glycerolipids to FAMEs. Note that this method is not effective for free fatty acids.

Materials:

  • Dried lipid extract

  • 0.5 M KOH in anhydrous methanol

  • Hexane (anhydrous)

  • 1 M Acetic acid

  • Glass reaction vials with PTFE-lined caps

  • Water bath at 37°C

Procedure:

  • Dissolve the dried lipid extract in a known volume of hexane.

  • Add 15 mL of 0.2 M KOH in methanol to the sample in a glass centrifuge tube.[21]

  • Tightly cap the tube and vortex for 20 seconds.

  • Incubate in a 37°C water bath for 1 hour, vortexing every 10 minutes.[21]

  • Remove the tube from the water bath and cool to room temperature.

  • Neutralize the reaction by adding 2.5 mL of 1 M acetic acid. Check the pH to ensure it is neutral.[21]

  • Add 10 mL of hexane, vortex for 1 minute, and centrifuge to separate the phases.[21]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Data Summary

Table 1: Factors Affecting FAME Stability and Recommended Conditions
ParameterPotential IssueRecommended ConditionRationale
Temperature Increased degradation rateStorage: -20°C to -80°C[10][11][12]. Derivatization: Use mild conditions (e.g., room temperature to 80°C) where possible.[15][22]Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere OxidationStore and handle under an inert gas (Nitrogen or Argon).[8][9]Excludes oxygen, a key reactant in oxidative degradation.
Light Photo-oxidationStore samples in amber vials.[11]Prevents light-induced radical formation and subsequent oxidation.
pH HydrolysisMaintain neutral pH during extraction and storage.[21][23]Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.
Water Content HydrolysisUse anhydrous solvents and reagents. Dry samples thoroughly.[3]Water is a reactant in the hydrolysis of esters.
Additives OxidationAdd antioxidants (e.g., 0.01% BHT) to extraction solvents.[12][13]Antioxidants scavenge free radicals and inhibit the propagation of oxidation.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis Sample Sample Homogenization (in Chloroform:Methanol with BHT) PhaseSep Phase Separation (with degassed NaCl solution) Sample->PhaseSep Collect Collect Lipid Layer (lower chloroform phase) PhaseSep->Collect Dry Dry Down (under Nitrogen) Collect->Dry Methylation Base-Catalyzed Methylation (KOH in Methanol) Dry->Methylation Dried Lipid Extract Neutralize Neutralization (Acetic Acid) Methylation->Neutralize ExtractFAME FAME Extraction (Hexane) Neutralize->ExtractFAME GC_Analysis GC Analysis ExtractFAME->GC_Analysis FAMEs in Hexane

Caption: Workflow for FAME sample preparation with minimized degradation.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway FAME This compound Oxygen Oxygen (O2) + Initiators (Light, Heat, Metal Ions) FAME->Oxygen degrades via Water Water (H2O) + Catalyst (Acid or Base) FAME->Water degrades via Peroxide Peroxides Oxygen->Peroxide Secondary Secondary Oxidation Products (Aldehydes, Ketones, Acids) Peroxide->Secondary Acid 10-Methylundecanoic Acid Water->Acid Methanol Methanol Water->Methanol

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Synthesis and Scale-up of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of Methyl 10-methylundecanoate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves treating the parent carboxylic acid, 10-methylundecanoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The use of excess methanol is crucial as it shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.[1][3]

Q2: What are the main challenges when scaling up the Fischer esterification of 10-methylundecanoic acid?

A2: Scaling up this synthesis presents several challenges:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[2][3] At a larger scale, efficient removal of the water byproduct is necessary to drive the reaction to completion. This can be achieved through azeotropic distillation.

  • Heat and Mass Transfer: Larger reaction volumes can lead to inefficient heat distribution and mixing, potentially causing localized overheating and side reactions. Proper reactor design and agitation are critical.

  • Catalyst Removal: Homogeneous catalysts like sulfuric acid must be completely neutralized and removed during workup, which can generate large volumes of aqueous waste on an industrial scale.[4] The use of solid acid catalysts is a potential alternative to simplify catalyst recovery.

  • Purification: Achieving high purity on a large scale can be challenging. Vacuum distillation is typically required to separate the product from unreacted starting materials and high-boiling point impurities.[1]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Use a large excess of methanol: A molar ratio of 10:1 (methanol to carboxylic acid) or higher is recommended to push the equilibrium towards the product side.[1][5]

  • Efficiently remove water: As the reaction proceeds, removing the water formed will prevent the reverse reaction (ester hydrolysis).[2][5]

  • Ensure an appropriate catalyst concentration: A catalytic amount of a strong acid is necessary. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and complicate purification.

  • Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. The reaction is typically conducted at the reflux temperature of methanol.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalyst; insufficient reaction time or temperature; wet reagents.Use fresh, concentrated acid catalyst. Ensure the reaction is heated to reflux for an adequate duration. Use anhydrous methanol and dry glassware.
Reaction stalls before completion Equilibrium has been reached.Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves. Add more of the excess reagent (methanol).
Product is contaminated with starting carboxylic acid Incomplete reaction; inefficient workup.Increase the reaction time or consider a more efficient water removal method. During the workup, ensure thorough washing with a sodium bicarbonate solution to remove all acidic impurities.[6]
Formation of dark-colored byproducts Reaction temperature is too high, causing decomposition.Maintain a consistent reflux temperature and avoid excessive heating. Consider using a milder acid catalyst.
Difficulty in separating aqueous and organic layers during workup Emulsion formation, possibly due to soaps formed if a basic workup is used with a crude product containing free fatty acids.[4]Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Experimental Protocol: Fischer Esterification of 10-Methylundecanoic Acid

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGrade
10-Methylundecanoic Acid≥98%
MethanolAnhydrous, ≥99.8%
Sulfuric AcidConcentrated (95-98%)
Diethyl EtherACS Grade
Saturated Sodium Bicarbonate SolutionAqueous
Brine (Saturated NaCl Solution)Aqueous
Anhydrous Sodium Sulfate (B86663)Granular

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10-methylundecanoic acid and anhydrous methanol in a 1:10 molar ratio.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Reflux: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]

  • Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter to remove the drying agent.[1]

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation to obtain a high-purity final product.[1]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of long-chain fatty acid methyl esters via Fischer esterification, which can be used as a benchmark for the synthesis of this compound.

ParameterLaboratory ScalePilot/Industrial Scale
Reactant Ratio (Methanol:Acid) 10:1 to 20:15:1 to 10:1 (with water removal)
Catalyst Loading (H₂SO₄) 1-2% w/w of acid0.5-1% w/w of acid or use of solid acid catalyst
Reaction Temperature 65°C (Reflux)65-120°C (depending on pressure and water removal method)
Reaction Time 2-6 hours1-4 hours
Typical Yield >90%>95%
Purity (after distillation) >98%>99%

Visualizations

Reaction Pathway and Workup Workflow

G Reaction and Purification Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification start 10-Methylundecanoic Acid + Methanol (excess) + H₂SO₄ (catalyst) reflux Reflux (65°C, 2-6h) start->reflux cool Cool to Room Temp. reflux->cool evap_methanol Remove Excess Methanol (Rotary Evaporation) cool->evap_methanol extract Dissolve in Diethyl Ether evap_methanol->extract wash Wash with H₂O, NaHCO₃(aq), Brine extract->wash dry Dry with Na₂SO₄ wash->dry evap_ether Remove Diethyl Ether (Rotary Evaporation) dry->evap_ether distill Vacuum Distillation (Optional) evap_ether->distill product Pure Methyl 10-methylundecanoate distill->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting Guide for Synthesis start Low Yield or Incomplete Reaction? check_reagents Are reagents anhydrous and catalyst active? start->check_reagents Yes check_equilibrium Reaction stalled? start->check_equilibrium No check_conditions Is reaction at reflux? Sufficient time? check_reagents->check_conditions Yes solution_reagents Use dry methanol and fresh H₂SO₄. check_reagents->solution_reagents No solution_conditions Increase reflux time and monitor via TLC/GC. check_conditions->solution_conditions No check_conditions->check_equilibrium Yes solution_equilibrium Remove water (e.g., Dean-Stark) or add more methanol. check_equilibrium->solution_equilibrium Yes check_impurities Product contaminated with starting acid after workup? check_equilibrium->check_impurities No solution_impurities Repeat NaHCO₃ wash or purify by distillation. check_impurities->solution_impurities Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Methyl 10-methylundecanoate Contamination in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential sources of Methyl 10-methylundecanoate contamination in analytical experiments, particularly those involving Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential contaminant?

This compound is a fatty acid methyl ester (FAME). While not a commonly cited specific contaminant, its structure as a long-chain fatty acid ester makes it susceptible to introduction into analytical workflows from various sources. FAMEs, in general, can arise from environmental sources, laboratory consumables, and sample preparation procedures. Their presence can interfere with the analysis of target analytes, leading to inaccurate quantification and misidentification.

Q2: My blank runs show a peak corresponding to this compound. What are the likely sources?

The appearance of a contaminant in a blank injection, often referred to as a "ghost peak," points to contamination within the analytical system itself or the solvents used for the blank run.[1][2] Potential sources include:

  • Sample Carryover: Residuals from a previous, more concentrated sample may be retained in the injection port or the front of the analytical column.[1]

  • Contaminated Solvents: The solvent used for the blank injection may be contaminated. It is crucial to use high-purity, GC-grade or HPLC-grade solvents.[3][4]

  • GC System Contamination: This can include bleed from the septum, contamination in the gas lines, or build-up in the injector port liner.[3][5]

  • Syringe Contamination: The autosampler syringe may retain residues from previous injections.[2]

Q3: Could my sample preparation be the source of this compound contamination?

Yes, the sample preparation workflow is a significant source of contamination for fatty acids and their esters.[6] Potential sources include:

  • Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and vials can leach plasticizers, antioxidants, and other additives.[7] Long-chain esters can be among these leachables.

  • Glassware: Improperly cleaned glassware can retain residues of fatty acids from previous experiments or from cleaning detergents.[8]

  • Reagents: Reagents used in extraction or derivatization steps may contain impurities.[9]

  • Handling: Fingerprints can introduce oils and fatty acids onto sample vials and other equipment.[5]

Q4: How can I confirm the identity of the contaminating peak as this compound?

Confirmation of the contaminant's identity is crucial. This is typically achieved by comparing the mass spectrum of the unknown peak with a reference spectrum from a spectral library (e.g., NIST, Wiley).[10] Additionally, comparing the retention time and mass spectrum with that of a certified reference standard of this compound provides definitive identification.

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

This guide provides a systematic approach to pinpointing the source of this compound contamination.

Experimental Protocol: Systematic Blank Analysis

  • Instrument Blank: Inject a high-purity solvent (e.g., hexane (B92381) or ethyl acetate) directly into the GC-MS system. This assesses the cleanliness of the instrument itself.[4]

  • Method Blank: Process a sample containing no analyte through the entire sample preparation procedure, including all reagents, solvents, and consumables. Analyze the resulting extract. This helps identify contamination from the sample preparation steps.

  • Solvent Blank: Analyze each solvent and reagent used in the procedure individually to check for impurities.[4]

  • Consumable Blank: Leach test your plasticware. Incubate a clean solvent in your sample tubes, vials, and with pipette tips under the same conditions as your sample preparation and then analyze the solvent.[7]

Data Presentation: Potential Contamination Sources

Source CategorySpecific ExamplesCommon Contaminants
Laboratory Consumables Plastic pipette tips, centrifuge tubes, vials, caps, septa.[3][7]Phthalates, slip agents (e.g., oleamide), antioxidants, and other plastic additives. Fatty acids and their esters can also be present.
Solvents & Reagents Extraction solvents (e.g., hexane, dichloromethane), derivatization reagents, water.[4]Impurities from manufacturing, storage, or handling.
GC-MS System Septum, liner, column bleed, gas lines, pump oil.[5]Siloxanes (from column bleed), septum particles, hydrocarbons.
Sample Handling Fingerprints, improperly cleaned glassware, contaminated spatulas.[5]Fatty acids, oils.
Sample Carryover Residue from highly concentrated samples in the injector or column.[1]The previously analyzed compounds.

Visualization: Troubleshooting Workflow

Contamination_Troubleshooting Troubleshooting Workflow for Contamination start Contaminant Peak Detected instrument_blank Run Instrument Blank (Solvent Injection) start->instrument_blank peak_present1 Peak Present? instrument_blank->peak_present1 system_contamination Source is likely GC-MS System (Septum, Liner, Column, Gas) peak_present1->system_contamination Yes method_blank Run Method Blank (Full Sample Prep w/o Sample) peak_present1->method_blank No peak_present2 Peak Present? method_blank->peak_present2 sample_prep_contamination Source is likely in Sample Preparation (Solvents, Reagents, Consumables) peak_present2->sample_prep_contamination Yes no_contamination No Contamination Detectedin Blanks peak_present2->no_contamination No check_sample_matrix Consider Matrix Effects or Endogenous Compound no_contamination->check_sample_matrix

Caption: A logical workflow for troubleshooting contamination.

Guide 2: Eliminating and Preventing Contamination

This guide provides actionable steps to minimize the risk of contamination in your analytical workflow.

Experimental Protocols: Best Practices for Contamination Control

  • Glassware Cleaning:

    • Wash glassware with a laboratory-grade detergent.

    • Rinse thoroughly with tap water, followed by deionized water.

    • Perform a final rinse with a high-purity solvent (e.g., acetone (B3395972) or hexane).

    • For trace analysis of fatty acids, bake glassware in a muffle furnace at high temperatures (e.g., 450-500 °C) for several hours to pyrolyze organic residues.[3]

  • Solvent and Reagent Purity Check:

    • Use the highest purity solvents available (e.g., GC-MS grade, pesticide residue grade).

    • Before use, concentrate a large volume of the solvent (e.g., 50-100 mL) down to a small volume (e.g., 1 mL) and inject it into the GC-MS to check for low-level contaminants.[4]

    • Prepare fresh reagents and store them properly to prevent degradation and contamination.

  • GC-MS System Maintenance:

    • Regularly replace the injector septum and liner. A cored septum can be a source of particles.[11]

    • Trim the front end of the GC column (a few centimeters) if carryover is suspected.[2]

    • Bake out the column at a high temperature (within its specified limits) to remove strongly retained compounds.[6]

    • Ensure gas purifiers are installed and functioning correctly for the carrier gas.[1]

Visualization: Common Contamination Entry Points

Contamination_Sources_Workflow Contamination Entry Points in a Sample Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_sources Potential Contamination Sources sample_collection Sample Collection & Storage extraction Solvent/Reagent Addition & Extraction sample_collection->extraction concentration Sample Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution transfer Transfer to Vial reconstitution->transfer injection Injection transfer->injection separation Separation (Column) injection->separation detection Detection (MS) separation->detection plasticware Plasticware Leachables plasticware->sample_collection plasticware->extraction plasticware->transfer solvents Contaminated Solvents/ Reagents solvents->extraction solvents->reconstitution glassware Dirty Glassware glassware->extraction glassware->concentration handling Handling (Fingerprints) handling->sample_collection handling->transfer system GC System (Septum, Liner, etc.) system->injection carryover Sample Carryover carryover->injection

Caption: Common points of contamination introduction during sample preparation and analysis.

References

"Methyl 10-methylundecanoate" GC inlet discrimination effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Topic: Troubleshooting GC Inlet Discrimination Effects for Methyl 10-methylundecanoate and Similar Long-Chain Esters

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with Gas Chromatography (GC) analysis of this compound and other long-chain fatty acid methyl esters (FAMEs). The focus is on identifying and mitigating inlet discrimination effects to ensure accurate and reproducible quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is GC inlet discrimination and why is it a concern for this compound?

A1: GC inlet discrimination is a phenomenon where the composition of the sample introduced onto the GC column does not accurately represent the composition of the original sample. This typically occurs in vaporizing inlets (like split/splitless) where different components of the sample vaporize at different rates. For a relatively high molecular weight, less volatile compound like this compound, there is a significant risk of discrimination against it in favor of more volatile components or the solvent.[1][2] This can lead to inaccurate quantification and poor reproducibility.

Q2: My peak response for this compound is lower than expected and inconsistent. Could this be due to inlet discrimination?

A2: Yes, low and inconsistent peak responses for later-eluting, less volatile compounds are classic symptoms of inlet discrimination.[2][3] This happens because the higher boiling point analytes may not vaporize completely or efficiently in the inlet, leading to a smaller portion of the analyte being transferred to the column.[4] Incomplete elution from the syringe needle can also contribute to this problem.[1][4]

Q3: How does the GC inlet temperature affect the analysis of this compound?

A3: The inlet temperature is a critical parameter. If the temperature is too low, this compound may not vaporize completely, leading to significant discrimination.[1][3][5] Conversely, if the temperature is too high, it could cause thermal degradation of the analyte.[6] Generally, increasing the inlet temperature can reduce discrimination against high-boiling compounds.[1][6] For example, an experiment with a hydrocarbon series showed that increasing the inlet temperature from 200°C to 300°C significantly increased the peak intensity of the later-eluting, high-boiling components.[1]

Q4: Can the type of inlet liner I use make a difference?

A4: Absolutely. The inlet liner's geometry, volume, and deactivation are crucial. Using a liner with glass wool can aid in the vaporization of high-boiling point analytes like this compound by providing a larger surface area for heat transfer and trapping non-volatile residues.[2][7] A deactivated liner is essential to prevent active sites from adsorbing the analyte, which can cause peak tailing and loss of response.[5]

Q5: What is the difference between split and splitless injection, and which is better for my analysis?

A5:

  • Split Injection: A portion of the sample is vented, and only a small fraction enters the column. This is suitable for high-concentration samples to avoid column overload.[8] However, it can be more prone to discrimination.[9]

  • Splitless Injection: The entire vaporized sample is transferred to the column, making it ideal for trace analysis.[8] To be effective, it requires proper optimization of parameters like the initial oven temperature and purge activation time to ensure proper sample focusing.[3][10]

For quantitative analysis of this compound, especially at lower concentrations, a well-optimized splitless injection is often preferred to maximize sensitivity.

Troubleshooting Guide: Inlet Discrimination for this compound

Symptom Possible Cause Troubleshooting Steps & Solutions
Low or no peak response for this compound Inlet temperature too low: Incomplete vaporization of the analyte.[1][3][5]Gradually increase the injector temperature in 20-25°C increments. A good starting point is a temperature close to the boiling point of the last eluting compound.[6]
Inlet discrimination: Preferential transfer of more volatile compounds to the column.[2][6]- Use a liner with deactivated glass wool to promote vaporization.[2][7]- Employ a "hot needle" injection technique.[4]- Consider using a Programmed Temperature Vaporization (PTV) inlet or a cool on-column injection if available, as these methods minimize discrimination.[4][6][11]
Active sites in the inlet: Adsorption of the analyte onto the liner or other inlet surfaces.[5]- Replace the inlet liner with a new, deactivated one.[5]- Clean the injector.[3][5]
Poor reproducibility of peak areas Inconsistent injection speed: Can lead to variable discrimination from the syringe needle.[4]- Use an autosampler for fast and consistent injections.[4][11]
Sample flashback: The sample vapor expands beyond the volume of the liner, leading to sample loss.[12][13]- Reduce the injection volume.[14]- Use a larger volume inlet liner.[12]- Choose a solvent with a lower expansion volume.
Peak tailing for this compound Active sites in the flow path: Adsorption of the analyte.[9]- Replace the inlet liner and septum.[5]- Trim the front end of the GC column (0.5-1 meter).[3][13]
Column contamination: Buildup of non-volatile residues.[3]- Bake out the column according to the manufacturer's instructions.[3]
Presence of ghost peaks in subsequent runs Carryover from the inlet: Condensed sample from a previous injection (backflash) is slowly released.[14]- Clean the injector and replace the liner.[13]- Ensure the septum purge is active and at an appropriate flow rate (typically 3-5 mL/min).[6]

Quantitative Data Summary

Parameter Typical Setting/Choice Effect on High-Boiling Analytes (like this compound) Rationale
Inlet Temperature Boiling point of the last eluting compoundHigher temperatures generally decrease discrimination and improve response.[1][6]Ensures complete and rapid vaporization of less volatile compounds.[6]
Injection Mode Splitless or Cool On-ColumnSplitless and Cool On-Column injections maximize the transfer of the analyte to the column, improving sensitivity.[8][11]Minimizes sample loss that occurs with split injections. Cool on-column virtually eliminates discrimination.[6]
Inlet Liner Deactivated, with glass woolUse of glass wool can significantly improve the response of later eluting compounds.[2]Provides a large, inert surface for efficient heat transfer and sample vaporization.[2][7]
Injection Speed Fast (Autosampler)Fast injections reduce needle discrimination, where less volatile components are left behind in the syringe needle.[4]Minimizes the time the syringe needle is in the hot inlet, reducing fractional distillation effects.[6]
Split Ratio (for Split Injection) 50:1 to 500:1Lowering the split ratio can sometimes reduce discrimination of high boilers.[6]Increases the residence time of the sample in the inlet, allowing more time for vaporization.[6]
Initial Oven Temperature (for Splitless) At least 10°C below solvent boiling pointLower initial temperatures are crucial for proper solvent trapping and focusing of the analyte band.[3][10]Prevents premature broadening of the analyte band, leading to sharper peaks.[12]

Experimental Protocols

Protocol 1: Optimizing Splitless Injection for this compound

  • Inlet Preparation:

    • Install a new, deactivated single-taper liner with glass wool.[2]

    • Replace the septum.

    • Ensure the column is installed correctly in the inlet.[10]

  • Initial GC Conditions:

    • Inlet Temperature: Set to 250°C (adjust as needed).

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Purge Activation Time: Start with 30-45 seconds. This is the time before the split vent is opened to purge the inlet.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

    • Oven Temperature Program:

      • Initial Temperature: Set at least 10-20°C below the boiling point of your solvent.[3][10]

      • Ramp: A typical ramp rate might be 10°C/min.[2]

      • Final Temperature: A temperature sufficient to elute all components.

  • Optimization:

    • Inlet Temperature: If the response is low, increase the inlet temperature in 25°C increments up to a maximum that does not cause analyte degradation.

    • Purge Activation Time: Inject a standard and vary the purge time (e.g., 20s, 30s, 40s, 50s). Plot the peak area of this compound against the purge time. The optimal time is the shortest time that gives a maximum and reproducible peak area.[10]

Protocol 2: Evaluating Inlet Activity

  • Prepare a Test Mixture: Create a solution containing your this compound and a non-polar, non-active compound of similar volatility (e.g., a hydrocarbon like eicosane).

  • Inject the Mixture: Use your standard analytical method to inject the test mix.

  • Analyze the Chromatogram:

    • If the hydrocarbon peak has a good, symmetrical shape, but the this compound peak tails, this indicates activity in the system.[9]

    • If both peaks tail, it may suggest a problem with the flow path, such as poor column installation.[9]

Visualizations

GC_Inlet_Discrimination_Troubleshooting start Symptom: Low/Inconsistent Peak Area for this compound check_temp Is Inlet Temperature Sufficiently High? start->check_temp increase_temp Action: Increase Inlet Temperature (e.g., +25°C) check_temp->increase_temp No check_liner Is the Inlet Liner Clean, Deactivated, and Appropriate (e.g., with wool)? check_temp->check_liner Yes increase_temp->check_liner success Problem Resolved increase_temp->success replace_liner Action: Replace Liner and Septum check_liner->replace_liner No check_injection Is Injection Technique Fast and Consistent? check_liner->check_injection Yes replace_liner->check_injection replace_liner->success use_autosampler Action: Use Autosampler with Fast Injection check_injection->use_autosampler No check_flashback Is Sample Flashback Occurring? check_injection->check_flashback Yes use_autosampler->check_flashback use_autosampler->success reduce_volume Action: Reduce Injection Volume or Use Larger Liner check_flashback->reduce_volume Yes consider_advanced Consider Advanced Inlets: PTV or Cool On-Column check_flashback->consider_advanced No reduce_volume->success consider_advanced->success fail Problem Persists consider_advanced->fail If problem persists after all steps

Caption: Troubleshooting workflow for low peak response due to GC inlet discrimination.

References

Technical Support Center: Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness testing of Methyl 10-methylundecanoate, primarily utilizing gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing peak tailing for my this compound peak?

Answer: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common problem in the GC analysis of fatty acid methyl esters (FAMEs) like this compound.[1] This can lead to inaccurate peak integration and reduced resolution.[2] The primary causes include:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the GC column can interact with the polar carboxyl group of any unesterified fatty acids, causing peak tailing. Ensure that the liner and column are properly deactivated.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] Try diluting your sample or reducing the injection volume.

  • Contamination: Fragments of septa or O-rings in the injector port can cause peak tailing. It is recommended to inspect and clean the injector port regularly.[3]

  • Inappropriate Column Choice: For FAME analysis, polar stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl silicone phases are generally recommended as they provide good separation.[1]

Question: My results show poor reproducibility. What are the likely causes?

Answer: Poor reproducibility in GC analysis can stem from several factors throughout the analytical workflow. Consider the following:

  • Inconsistent Sample Preparation: The derivatization of the parent acid to this compound is a critical step. Incomplete or variable derivatization will lead to inconsistent results. Ensure the reaction conditions (time, temperature, reagent concentration) are well-controlled.

  • Injector Variability: Issues with the autosampler, such as inconsistent injection volumes or needle depth, can lead to variable peak areas. Manually inspect the injection process and perform routine maintenance on the autosampler.

  • Leaks in the System: Leaks in the gas lines, fittings, or septum can cause fluctuations in the carrier gas flow rate, affecting retention times and peak areas. A leak check should be performed.

  • Detector Instability: A dirty or unstable Flame Ionization Detector (FID) can cause baseline noise and inconsistent responses. The detector should be cleaned according to the manufacturer's instructions.

Question: I am not seeing the expected sensitivity for my analyte. How can I improve it?

Answer: Low sensitivity can be a significant issue, especially when dealing with low-concentration samples. Here are some steps to improve sensitivity:

  • Optimize Injection Parameters: A splitless injection, instead of a split injection, will introduce more of the sample onto the column, thereby increasing the signal.

  • Check for Leaks: As with reproducibility issues, leaks can reduce the amount of analyte reaching the detector.

  • Increase Sample Concentration: If possible, concentrate the sample before injection.

  • Detector Maintenance: Ensure the FID jet is not clogged and that the gas flows (hydrogen and air) are optimal.[3]

  • Consider an Alternative Detector: While GC-FID is robust, Gas Chromatography-Mass Spectrometry (GC-MS) can offer higher sensitivity and selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is method robustness testing?

A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Q2: What parameters should be evaluated in a robustness study for a GC method for this compound?

A2: For a GC method, robustness is typically assessed by intentionally varying parameters such as:

  • Injector Temperature (e.g., ± 5 °C)

  • Oven Temperature Ramp Rate (e.g., ± 10%)

  • Carrier Gas Flow Rate (e.g., ± 10%)

  • Detector Temperature (e.g., ± 5 °C)

  • Different GC columns (e.g., from different batches or manufacturers)

  • Different analysts

Q3: What are typical acceptance criteria for a robustness study?

A3: The acceptance criteria for a robustness study should be pre-defined. Typically, they include:

  • The system suitability test (SST) parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The relative standard deviation (RSD) of the peak area or concentration of the analyte from replicate injections should not exceed a certain value (e.g., 15%).

Q4: What is the best type of GC column for analyzing this compound?

A4: For the analysis of FAMEs, polar stationary phases are generally recommended.[1] Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used as they provide good separation based on the degree of unsaturation and carbon number.[1]

Experimental Protocols

Protocol 1: Robustness Testing of GC-FID Method for this compound

This protocol describes a plan to evaluate the robustness of a GC-FID method for the quantification of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in hexane.[4]

  • Prepare working standards by serial dilution to create a calibration curve.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Standard GC-FID Conditions:

  • GC System: Agilent 7890 Series GC or equivalent.[5]

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[3]

  • Inlet Temperature: 250 °C.[4]

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 50:1.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Program: Initial temperature 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.[4]

  • Detector (FID) Temperature: 280 °C.[1]

  • Hydrogen Flow: 40 mL/min.[1]

  • Air Flow: 300 mL/min.[3]

  • Makeup Gas (Nitrogen): 30 mL/min.[3]

3. Robustness Study Design:

  • Introduce small, deliberate variations to the standard method parameters as outlined in the table below.

  • For each condition, inject the medium QC sample in triplicate.

  • Evaluate the system suitability parameters (resolution, tailing factor, theoretical plates) and the %RSD of the peak area.

Data Presentation

Table 1: Robustness Study Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria for Medium QC (n=3)
Injector Temperature 245 °C / 255 °C%RSD of Peak Area ≤ 15%
Oven Ramp Rate 9 °C/min / 11 °C/min%RSD of Peak Area ≤ 15%
Carrier Gas Flow Rate 0.9 mL/min / 1.1 mL/min%RSD of Peak Area ≤ 15%
Detector Temperature 275 °C / 285 °C%RSD of Peak Area ≤ 15%

Table 2: Example System Suitability Test (SST) Criteria

SST ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between this compound and nearest peak
Tailing Factor (Tf) 0.8 - 1.5
Theoretical Plates (N) > 20000

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting cluster_decision Decision prep_std Prepare Standards & QCs run_std Run Standard Method (Control) prep_std->run_std prep_method Define Standard Method prep_method->run_std vary_params Vary Method Parameters run_std->vary_params run_varied Run Varied Conditions vary_params->run_varied eval_sst Evaluate SST run_varied->eval_sst eval_qc Evaluate QC Results eval_sst->eval_qc decision Method Robust? eval_qc->decision report Generate Robustness Report decision->prep_method No, Re-develop decision->report Yes

Caption: Workflow for robustness testing of an analytical method.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result q_peak_shape Issue with Peak Shape? start->q_peak_shape a_tailing Tailing? q_peak_shape->a_tailing Yes q_repro Poor Reproducibility? q_peak_shape->q_repro No s_check_liner Check/Replace Liner & Column a_tailing->s_check_liner Yes a_tailing->q_repro No s_dilute Dilute Sample s_check_liner->s_dilute end_node Problem Resolved s_dilute->end_node s_check_prep Verify Sample Prep q_repro->s_check_prep Yes q_sensitivity Low Sensitivity? q_repro->q_sensitivity No s_leak_check Perform Leak Check s_check_prep->s_leak_check s_check_autosampler Check Autosampler s_leak_check->s_check_autosampler s_check_autosampler->end_node s_splitless Use Splitless Injection q_sensitivity->s_splitless Yes q_sensitivity->end_node No s_clean_detector Clean FID s_splitless->s_clean_detector s_clean_detector->end_node

Caption: Troubleshooting decision tree for GC analysis.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of methyl 10-methylundecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix, such as plasma, urine, or food extracts.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantitative results.[1][2][3][4] The effect is particularly prominent in sensitive analytical techniques like electrospray ionization-mass spectrometry (ESI-MS).[1][5]

Q2: Why is the quantification of this compound susceptible to matrix effects?

This compound, a fatty acid methyl ester (FAME), is often analyzed in complex biological or food matrices.[1][6] These matrices contain a high abundance of endogenous compounds like phospholipids, salts, and other lipids that can be co-extracted with the analyte.[1][5] During LC-MS analysis, these co-eluting substances can interfere with the ionization process of this compound, causing signal suppression or enhancement.[1]

Q3: What are the common signs of matrix effects in my data?

Common indicators of matrix effects include:

  • Poor accuracy and precision in quality control samples.[1]

  • Inconsistent recoveries between different sample lots.[1]

  • Non-linear calibration curves.[1]

  • High variability in signal response for replicate injections of the same sample.[1]

  • A significant difference between the slope of a calibration curve prepared in a pure solvent and one prepared in a sample matrix is a direct indication of matrix effects.[1]

  • Unexpected shifts in retention time or distorted peak shapes for the analyte in the presence of the matrix.[2]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

The post-extraction spike method is a widely accepted approach to quantify matrix effects.[4][5] This involves comparing the signal response of the analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[4]

Q5: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for the analysis of this compound?

A stable isotope-labeled internal standard is a version of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[7][8] It co-elutes with the analyte and experiences similar matrix effects, allowing it to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving accuracy and precision.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.

Observed Problem Potential Cause Recommended Solution(s)
Poor Calibration Curve Linearity (r² < 0.99) Differential Matrix Effects: The degree of signal suppression or enhancement changes with the analyte concentration.1. Use Matrix-Matched Standards: Prepare the calibration curve in a blank matrix extract to mimic the effect seen in the samples.[1] 2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for concentration-dependent matrix effects.[7][8] 3. Optimize Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[9][10]
High Signal Variability Between Replicates Inconsistent Matrix Effects: The composition of the matrix varies significantly between individual samples or injections.[1] Instrument Contamination: Buildup of matrix components in the ion source.[1]1. Use a SIL-IS: This is the most effective way to correct for injection-to-injection variability caused by matrix effects.[1][7][8] 2. Thoroughly Homogenize Samples: Ensure the sample is completely uniform before extraction.[1] 3. Perform Instrument Maintenance: Regularly clean the MS ion source.[1]
Low Analyte Recovery Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[10] Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analyte.1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to more selective methods like SPE or LLE to better remove phospholipids.[9][10] 2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the ion-suppressing regions of the chromatogram.[11] 3. Dilute the Sample Extract: This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[5][10]
Peak Tailing or Splitting Matrix Interference: Co-eluting compounds are interacting with the analyte on the analytical column.[1]1. Enhance Sample Cleanup: Use SPE or LLE to remove interfering substances before analysis.[1][10] 2. Dilute the Sample Extract: This can reduce the overall concentration of material being injected.[1] 3. Check Column Integrity: Ensure the analytical column is not degraded or contaminated.[1]
Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. While specific data for this compound is not available, this general comparison for bioanalytical assays is highly relevant.

Sample Preparation Technique Typical Protein Removal Efficiency Effectiveness in Reducing Phospholipids Overall Reduction of Matrix Effects
Protein Precipitation (PPT) >91% (with Acetonitrile (B52724) or TCA)[10]Low to Moderate (Acetonitrile is better than Methanol)[10]Least Effective[9]
Liquid-Liquid Extraction (LLE) N/AHigh (with appropriate solvent and pH)[10]Good to Excellent[9]
Solid-Phase Extraction (SPE) N/AHigh to Excellent (especially with mixed-mode sorbents)[9][10]Excellent[9][10]

Experimental Protocols & Visualizations

Protocol 1: Quantifying the Matrix Effect for this compound

This protocol describes the post-extraction spike method to quantitatively determine the extent of matrix effects.

Methodology:

  • Prepare Set A (Analyte in Solvent):

    • Spike a known concentration of this compound standard into a pure solvent (e.g., methanol (B129727) or acetonitrile). This will serve as the reference.

  • Prepare Set B (Analyte in Matrix):

    • Select a representative blank matrix sample (e.g., plasma, tissue homogenate) that is free of the analyte.

    • Perform your established sample preparation protocol (e.g., PPT, LLE, or SPE) on this blank matrix.

    • After the final extraction step, spike the resulting blank extract with the same concentration of this compound standard as in Set A.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS method.

    • Obtain the peak area for this compound from both analyses.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF value close to 1 indicates a negligible matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

G cluster_setA Set A: Analyte in Solvent cluster_setB Set B: Analyte in Matrix cluster_calc Calculation A1 Spike Standard in Pure Solvent A2 Analyze by LC-MS A1->A2 A3 Obtain Peak Area (Solvent) A2->A3 C1 Calculate Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent) A3->C1 B1 Extract Blank Matrix B2 Spike Standard into Extracted Matrix B1->B2 B3 Analyze by LC-MS B2->B3 B4 Obtain Peak Area (Matrix) B3->B4 B4->C1

Workflow for quantifying matrix effects.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using SPE to clean up samples for this compound analysis, which is highly effective at minimizing matrix effects.

Methodology:

  • Conditioning:

    • Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration:

    • Pass an equilibration solvent (e.g., water or a buffer matching the sample's pH) through the cartridge to prepare it for the sample.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Pass a wash solvent (e.g., a weak organic solvent mixture) through the cartridge to remove weakly bound interferences while retaining the analyte.

  • Elution:

    • Pass a strong elution solvent (e.g., acetonitrile or ethyl acetate) through the cartridge to desorb and collect the analyte of interest, this compound.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

G cluster_spe SPE Cartridge Steps start Start: Pre-treated Sample condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (Weak Solvent) load->wash elute 5. Elute Analyte (Strong Solvent) wash->elute reconstitute 6. Evaporate & Reconstitute elute->reconstitute end End: Analyze by LC-MS reconstitute->end

General workflow for Solid-Phase Extraction (SPE).
Logical Troubleshooting Workflow

When encountering issues potentially related to matrix effects, a systematic approach is crucial for efficient problem-solving.

G start Problem Observed (e.g., Poor Precision, Low Recovery) q1 Is a SIL-IS being used? start->q1 implement_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) q1->implement_is No q2 Is sample cleanup adequate? (e.g., using only PPT) q1->q2 Yes revalidate Re-evaluate and Validate Method implement_is->revalidate improve_cleanup Improve Sample Cleanup: Switch from PPT to LLE or SPE q2->improve_cleanup No q3 Is chromatography optimized? q2->q3 Yes improve_cleanup->revalidate optimize_lc Modify LC gradient to separate analyte from interfering peaks q3->optimize_lc No q3->revalidate Yes optimize_lc->revalidate

Troubleshooting logic for matrix effects.

References

Validation & Comparative

Battle of the Esters: A Head-to-Head Comparison of Methyl 10-Methylundecanoate and Methyl Undecanoate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the gas chromatographic behavior of a branched versus a straight-chain fatty acid methyl ester reveals surprising elution patterns, challenging conventional wisdom. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform analytical method development.

In the world of fatty acid analysis, understanding the gas chromatographic (GC) behavior of different methyl esters is paramount for accurate identification and quantification. While it is a widely held principle that branched-chain compounds exhibit shorter retention times than their straight-chain isomers due to lower boiling points, this guide delves into a specific case that presents an intriguing exception. Here, we compare methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (FAME), with its straight-chain counterpart, methyl undecanoate.

Unraveling the Structures: A Tale of Two Isomers

At the heart of this comparison are two molecules with the same elemental composition but different structural arrangements. Methyl undecanoate is a straight-chain saturated FAME with the methyl ester group at one end of an eleven-carbon chain.[1][2][3][4] In contrast, this compound features a methyl group branching off at the tenth carbon atom of the undecanoate backbone, creating an iso-structure.[5][6]

The Retention Time Riddle: Challenging Expectations

Contrary to the general rule, experimental data in the form of Kovats retention indices indicates that this compound has a longer retention time than methyl undecanoate on non-polar stationary phases. The Kovats retention index is a standardized measure of a compound's retention in gas chromatography, and a higher value signifies a longer time spent in the column.

This unexpected result suggests that the simple model of branching leading to a lower boiling point and thus a shorter retention time may not hold true for all molecular structures. The specific position of the methyl branch in this compound may influence its interaction with the stationary phase in a way that overrides the effect of its likely lower boiling point.

Quantitative Data Summary

The following table summarizes the key physical and chromatographic properties of this compound and methyl undecanoate.

PropertyThis compoundMethyl Undecanoate
Molecular Formula C13H26O2[5][6]C12H24O2[1][2][3][4]
Molecular Weight 214.34 g/mol [5][6]200.32 g/mol [1][2][4]
Structure Branched-chain (iso)[5]Straight-chain[1][3]
Boiling Point Not available247-249 °C[2]
Kovats Retention Index (Non-polar column) ~1469 - 1472[1]~1405 - 1422[7]

Experimental Protocol: A Blueprint for Analysis

To reliably compare the retention times of these two esters, a standardized gas chromatography method is essential. Below is a typical experimental protocol for the analysis of fatty acid methyl esters.

1. Sample Preparation:

  • Prepare standard solutions of both this compound and methyl undecanoate in a suitable solvent (e.g., hexane (B92381) or methyl tert-butyl ether) at a concentration of approximately 1 mg/mL.

  • If analyzing a mixture, ensure both components are present in detectable concentrations.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Record the retention times for both this compound and methyl undecanoate.

  • To confirm the elution order and for standardized comparison, calculate the Kovats retention indices for each compound using a series of n-alkane standards run under the same chromatographic conditions.

Visualizing the Factors at Play

The following diagram illustrates the key factors that influence the retention time of an analyte in gas chromatography.

GC_Retention_Factors cluster_analyte Analyte cluster_column Column cluster_conditions Conditions Analyte Analyte Properties Column Column Properties Conditions Operating Conditions RetentionTime Retention Time BoilingPoint Boiling Point BoilingPoint->RetentionTime Lower BP, Shorter RT Polarity Polarity Polarity->RetentionTime Like Dissolves Like Structure Molecular Structure (e.g., Branching) Structure->BoilingPoint Structure->Polarity StationaryPhase Stationary Phase Polarity StationaryPhase->RetentionTime Dimensions Column Dimensions (Length, Diameter, Film Thickness) Dimensions->RetentionTime Temperature Oven Temperature Program Temperature->RetentionTime FlowRate Carrier Gas Flow Rate FlowRate->RetentionTime

Caption: Factors influencing Gas Chromatography retention time.

Conclusion: A Deeper Look into Molecular Interactions

The comparison between this compound and methyl undecanoate serves as a valuable case study for analytical chemists. It highlights that while general principles of chromatography are excellent starting points, the nuanced interplay between a molecule's specific structure and the stationary phase can lead to unexpected outcomes. The longer retention time of the branched ester, as indicated by its Kovats index, underscores the importance of empirical data and careful method validation. For researchers working with diverse fatty acid profiles, this example emphasizes the need to move beyond simple predictions and to rely on robust experimental data for accurate compound identification.

References

A Comparative Guide to Methyl 10-methylundecanoate and Other Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 10-methylundecanoate, an iso-branched-chain fatty acid (BCFA) ester, and other BCFA esters, including their anteiso- and iso- counterparts. The information presented is intended to assist researchers and professionals in drug development in understanding the nuanced differences in the physicochemical and biological properties of these molecules. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known data for related BCFA esters to provide a valuable comparative framework.

Physicochemical Properties: A Comparative Overview

Branched-chain fatty acid esters exhibit distinct physicochemical properties compared to their linear counterparts, primarily due to the presence of methyl branching. This branching disrupts the ordered packing of the acyl chains, generally leading to lower melting points and altered viscosity and solubility. The position of the methyl group, whether at the penultimate carbon (iso) or the antepenultimate carbon (anteiso), further influences these properties.

Table 1: Comparison of Physicochemical Properties of Branched-Chain Fatty Acid Methyl Esters

PropertyThis compound (iso-C12:0)Representative iso-BCFA Methyl EstersRepresentative anteiso-BCFA Methyl EstersRepresentative Straight-Chain Methyl Ester (Methyl laurate, C12:0)
Molecular Formula C₁₃H₂₆O₂Varies by chain lengthVaries by chain lengthC₁₃H₂₆O₂
Molecular Weight 214.34 g/mol Varies by chain lengthVaries by chain length214.34 g/mol
Melting Point (°C) Data not availableGenerally lower than straight-chain counterparts. Even-chain iso-esters have melting points closer to their straight-chain isomers.Generally have significantly lower melting points than both iso- and straight-chain counterparts, especially for odd-chain lengths.5.2
Boiling Point (°C) Data not availableData not readily available for specific esters.Data not readily available for specific esters.262
Calculated XLogP3 5.5VariesVaries5.4
Solubility Insoluble in water; soluble in organic solvents.Generally soluble in nonpolar organic solvents.Generally soluble in nonpolar organic solvents.Insoluble in water; soluble in alcohol, ether.

Note: Data for this compound is limited. The table provides a comparative context based on general trends observed in branched-chain fatty acids and their esters.

Biological Activities: A Focus on Anti-inflammatory and Cytotoxic Potential

Branched-chain fatty acids and their derivatives are emerging as bioactive lipids with potential therapeutic applications. Their biological activities are influenced by their structure, including chain length and the position of the methyl branch.

Anti-inflammatory Activity

Recent research suggests that branched-chain fatty acids may exert anti-inflammatory effects, in part, through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the transcriptional repression of pro-inflammatory genes. Additionally, fatty acids can influence the NF-κB signaling pathway, a key regulator of inflammation.

Cytotoxic Activity

The cytotoxic potential of fatty acid esters against cancer cells is another area of significant interest. The structure of the fatty acid ester, including chain length and branching, can influence its cytotoxic efficacy. While there is a lack of specific IC50 values for this compound, research on other fatty acid esters suggests that their lipophilicity and ability to interact with cell membranes are key determinants of their cytotoxic effects.

Table 2: Comparative Biological Activities of Branched-Chain Fatty Acid Esters (Qualitative)

Biological ActivityThis compound (iso-C12:0)Other iso-BCFA EstersOther anteiso-BCFA Esters
Anti-inflammatory Potential activity, likely through PPARα activation.Some iso-BCFAs have demonstrated anti-inflammatory properties.Some anteiso-BCFAs have shown anti-inflammatory effects.
Cytotoxicity Potential cytotoxic activity against cancer cell lines.Varies depending on the specific ester and cell line.Varies depending on the specific ester and cell line.
Antimicrobial Potential antimicrobial activity.Some BCFA esters have shown activity against Gram-positive bacteria.Data is limited, but some activity has been reported in mixtures.

Note: This table is based on general findings for the respective classes of compounds, as direct comparative studies with quantitative data (e.g., IC50, MIC values) for a range of individual BCFA methyl esters are scarce.

Signaling Pathways

PPARα Signaling Pathway

Branched-chain fatty acids can act as endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in fatty acid oxidation and can also transrepress the expression of pro-inflammatory genes.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid Ester BCFA_cyto BCFA BCFA->BCFA_cyto Uptake FABP Fatty Acid Binding Protein BCFA_cyto->FABP PPARa PPARα FABP->PPARa Transport & Ligand Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding InflammatoryGenes Pro-inflammatory Genes (e.g., NF-κB targets) PPARa_RXR->InflammatoryGenes Transrepression TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Activation of Transcription MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of fatty acid ester incubate_24h->prepare_dilutions treat_cells Treat cells with different concentrations incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Add solubilization solution incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

A Comparative Guide to the Quantification of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of methyl 10-methylundecanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable quantification method for this branched-chain fatty acid methyl ester.

Introduction

This compound is a branched-chain fatty acid methyl ester (FAME). Accurate and precise quantification of this and other FAMEs is crucial in various fields, including biomedical research, food science, and biofuel development. The standard analytical approach involves the conversion of fatty acids to their more volatile methyl esters via transesterification, followed by analysis using gas chromatography.[1][2] This guide focuses on the validation parameters of two prevalent detection methods coupled with GC: Flame Ionization Detection (FID) and Mass Spectrometry (MS). While GC-FID is known for its robustness and wide linear range, GC-MS offers superior selectivity and sensitivity, which can be critical for complex matrices or trace-level analysis.[3][4]

Methodology Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for the quantification of FAMEs, which are representative of the expected performance for this compound.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) ~ 1 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 5 ng/mL~ 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity GoodExcellent
Cost LowerHigher

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below. This process includes sample preparation (transesterification), instrument setup, and analysis.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample containing 10-methylundecanoic acid is Add Internal Standard (e.g., Methyl Dodecanoate) sample->is reagent Add Methanolic HCl/H2SO4 is->reagent heat Heat at 60-80°C reagent->heat extract Extract with Hexane heat->extract dry Dry Hexane Layer extract->dry inject Inject into GC dry->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

References

Performance Evaluation of Methyl 10-methylundecanoate as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Methyl 10-methylundecanoate

A thorough review of scientific literature and analytical methodology databases reveals a significant finding: This compound is not commonly utilized as an internal standard in quantitative analytical applications. While its chemical cousin, methyl undecanoate, is a widely accepted internal standard, particularly in the analysis of fatty acid methyl esters (FAMEs), this compound does not share this application.

The primary role of an internal standard is to ensure accuracy and precision in quantitative analysis by correcting for variations during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. This compound, a branched-chain fatty acid methyl ester, could theoretically serve as an internal standard in FAME analysis due to its structural similarity to other FAMEs. Its branched nature makes it less likely to be present in many biological samples compared to straight-chain fatty acids. However, the lack of documented use and performance data suggests that other compounds have been found to be more suitable or are more readily available for this purpose.

Given the absence of experimental data for this compound as an internal standard, this guide will focus on the performance evaluation of its straight-chain isomer, methyl undecanoate , and its comparison with other commonly used internal standards in the field. This will provide researchers, scientists, and drug development professionals with a practical and data-driven resource for selecting an appropriate internal standard for FAME analysis.

Comparative Performance of Methyl Undecanoate and Alternatives

For the quantitative analysis of FAMEs, particularly by gas chromatography (GC), several odd-numbered, straight-chain fatty acid methyl esters are favored as internal standards because they are typically absent or present at very low levels in most biological and industrial samples.[1] This section compares the performance of methyl undecanoate with other frequently used alternatives.

Data Presentation

The following table summarizes the key performance parameters for methyl undecanoate and its common alternatives based on typical validation data for FAME analysis using GC with flame ionization detection (GC-FID). It is important to note that specific performance can vary depending on the analytical method and the sample matrix.[1]

Internal StandardTypical Accuracy (%)Typical Precision (%RSD)Linearity (R²)Key Considerations
Methyl Undecanoate (C11:0) 98 - 102< 2> 0.99Good volatility, making it suitable for the analysis of shorter chain FAMEs. Rarely found in biological samples.[1]
Methyl Tridecanoate (C13:0) 98 - 102< 2> 0.999A versatile, general-purpose internal standard for a wide range of FAME analyses.[1]
Methyl Heptadecanoate (C17:0) 98 - 102≤ 2> 0.99Commonly employed in the analysis of biodiesel. However, it can be present in some natural fats and oils, such as bovine tallow.[1]
Methyl Nonadecanoate (C19:0) 98 - 102≤ 2> 0.99Another standard choice for biodiesel analysis. Its retention time may be close to some C18 FAMEs, which could lead to co-elution in certain chromatographic systems.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative experimental protocols for the quantitative analysis of FAMEs using an internal standard like methyl undecanoate.

Sample Preparation: Transesterification

A prevalent method for preparing FAMEs from lipids is through transesterification.

Acid-Catalyzed Transesterification:

  • Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.[1]

  • Add 2 mL of a 1% sulfuric acid solution in methanol (B129727).[1]

  • Add a known concentration of the internal standard (e.g., methyl undecanoate) in a suitable solvent.[1]

  • Seal the tube and heat at 80-100°C for 1-2 hours.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.[1]

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[1]

Base-Catalyzed Transesterification:

  • Add a known amount of the internal standard to the lipid sample.[1]

  • Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M).[1]

  • Vortex the mixture at room temperature for 5-10 minutes.[1]

  • Add water and hexane, vortex, and allow the layers to separate.[1]

  • Transfer the upper hexane layer for GC analysis.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions
  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, HP-88, or similar).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 280°C.[1]

  • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation of FAMEs. An example program could be:

    • Initial temperature of 100°C, hold for 2 minutes.[1]

    • Ramp to 180°C at 10°C/minute.[1]

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: Typically 20:1 to 50:1.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of FAMEs using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Add_IS Add_IS Sample->Add_IS Add known amount of Internal Standard Transesterification Transesterification Add_IS->Transesterification Extraction Extraction Transesterification->Extraction Liquid-Liquid Extraction GC_FID GC_FID Extraction->GC_FID GC-FID Analysis Integration Integration GC_FID->Integration Peak Area Integration Ratio Ratio Integration->Ratio Calculate Analyte/IS Area Ratio Calibration Calibration Ratio->Calibration Compare to Calibration Curve Concentration Concentration Calibration->Concentration Determine Analyte Concentration

Quantitative analysis workflow using an internal standard.
Logical Relationship in Internal Standard Selection

The selection of a suitable internal standard is a critical step in method development. The diagram below outlines the decision-making process.

G Start Need for Quantitative Analysis IS_Required Is an Internal Standard (IS) required? Start->IS_Required Select_Potential Select Potential Internal Standards (e.g., Methyl Undecanoate, C13:0, C17:0, C19:0) IS_Required->Select_Potential Yes Evaluation Evaluation Criteria Select_Potential->Evaluation Absent Absent in Sample Matrix? Evaluation->Absent Similar_Chem Chemically Similar to Analyte? Absent->Similar_Chem Yes Re-evaluate Re-evaluate IS Choice or Analytical Method Absent->Re-evaluate No Resolved Chromatographically Resolved? Similar_Chem->Resolved Yes Similar_Chem->Re-evaluate No Stable Stable Throughout Procedure? Resolved->Stable Yes Resolved->Re-evaluate No Validate Validate Performance (Accuracy, Precision, Linearity) Stable->Validate Yes Stable->Re-evaluate No End Suitable IS Selected Validate->End

References

Comparative Analysis of "Methyl 10-methylundecanoate" Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of branched-chain fatty acid esters like methyl 10-methylundecanoate is of significant interest due to their unique physical and biological properties. This guide provides a comparative analysis of potential synthetic routes to this molecule, offering insights into methodologies, and supported by available experimental data.

Introduction

This compound is a saturated, branched-chain fatty acid methyl ester. Its synthesis requires the introduction of a methyl group at the 10-position of an undecanoic acid backbone, followed by esterification of the carboxylic acid. This analysis explores two primary plausible synthetic strategies:

  • Synthesis from a Branched-Chain Carboxylic Acid: This approach involves the initial synthesis of 10-methylundecanoic acid, followed by its esterification to the corresponding methyl ester.

  • Modification of a Linear Unsaturated Ester: This strategy utilizes a readily available linear precursor, methyl 10-undecenoate, and introduces the methyl group at the 10-position through a series of chemical transformations.

Data Presentation

Method/StepStarting MaterialReagents/CatalystReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Route 1: Esterification of 10-Methylundecanoic Acid
Fischer Esterification10-Methylundecanoic AcidMethanol (B129727), H₂SO₄ (catalyst)1 - 10 hours60 - 110 (Reflux)>90 (typical for fatty acids)Low-cost reagents, scalable.Equilibrium reaction requires excess alcohol or water removal.
Route 2: Modification of Methyl 10-Undecenoate
HydroformylationMethyl 10-undecenoateCO, H₂, Rh-based catalyst (e.g., Rh/SulfoXantphos)Not specified140High conversionAtom-economical introduction of a functional group.Requires specialized high-pressure equipment and expensive catalyst.
Subsequent Reduction (Hypothetical)Methyl 11-formylundecanoatee.g., Wolff-Kishner or Clemmensen reduction reagentsVariableVariableVariableEstablished methods for aldehyde reduction.Harsh reaction conditions may not be compatible with the ester group.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Route 1: Synthesis via 10-Methylundecanoic Acid and Subsequent Esterification

This route first requires the synthesis of the branched-chain carboxylic acid, 10-methylundecanoic acid. While a specific high-yield synthesis for this particular acid is not detailed in the available literature, a general approach can be inferred from the synthesis of similar branched-chain fatty acids, such as the multi-step synthesis of (R,S)-10-methyloctadecanoic acid. This would typically involve the coupling of a Grignard reagent with a suitable electrophile to construct the carbon skeleton, followed by functional group manipulations to yield the carboxylic acid.

Step 1: Synthesis of 10-Methylundecanoic Acid (General Approach)

A plausible, though not explicitly documented, approach would involve the Grignard reaction. For instance, a Grignard reagent prepared from a 9-halononane derivative could react with a protected aldehyde to form the precursor to the 10-methyl structure. Subsequent oxidation would yield the desired carboxylic acid. Due to the lack of a specific protocol, a detailed experimental procedure cannot be provided.

Step 2: Fischer Esterification of 10-Methylundecanoic Acid

This is a standard and widely used method for converting carboxylic acids to their methyl esters.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% by weight of the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 1-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or hexane.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Route 2: Synthesis via Modification of Methyl 10-Undecenoate

This route starts with the commercially available methyl 10-undecenoate, which can be derived from the esterification of 10-undecenoic acid, a product of the pyrolysis of ricinoleic acid from castor oil.

Step 1: Esterification of 10-Undecenoic Acid (to prepare the starting material)

The synthesis of the starting material, methyl 10-undecenoate, is typically achieved via Fischer esterification of 10-undecenoic acid.

Protocol:

  • To a round-bottom flask, add 10-undecenoic acid (e.g., 10 g, 54.34 mmol), methanol (e.g., 17.6 mL), and a catalytic amount of sulfuric acid (e.g., 0.1 mL).[1]

  • Stir the mixture at the refluxing temperature of methanol for approximately 6 hours.[1]

  • Monitor the reaction completion by TLC.[1]

  • After completion, remove excess methanol under reduced pressure.[1]

  • Dilute the product with ethyl acetate (B1210297) and wash with a 5% aqueous sodium bicarbonate solution, followed by drying over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield crude methyl 10-undecenoate.[1]

Step 2: Hydroformylation of Methyl 10-Undecenoate

Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond. For methyl 10-undecenoate, this would ideally yield methyl 11-formylundecanoate.

Protocol (General Conditions):

  • The hydroformylation of methyl 10-undecenoate is carried out in a high-pressure reactor.

  • The substrate is reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas.

  • A rhodium-based catalyst, such as one with a SulfoXantphos ligand, is typically employed.[2]

  • The reaction is conducted at elevated temperatures (e.g., 140 °C) and pressures.[3]

  • The use of a biphasic system (e.g., aqueous/organic) can facilitate catalyst recycling.[3]

Step 3: Reduction of the Formyl Group to a Methyl Group (Hypothetical)

The conversion of the resulting aldehyde (methyl 11-formylundecanoate) to the final product, this compound, would require a two-step reduction process: reduction of the aldehyde to a hydroxyl group, followed by conversion of the hydroxyl group to a methyl group, or a direct reduction of the aldehyde to a methyl group.

  • Option A: Two-Step Reduction:

    • Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol (methyl 11-hydroxy-10-methylundecanoate) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

    • Conversion to Methyl Group: The resulting hydroxyl group would then need to be converted to a methyl group. This is a non-trivial transformation and could involve conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄), or via a Barton-McCombie deoxygenation.

  • Option B: Direct Reduction (e.g., Wolff-Kishner or Clemmensen Reduction)

    • Wolff-Kishner Reduction: This involves reacting the aldehyde with hydrazine (B178648) (N₂H₄) in the presence of a strong base (e.g., KOH) at high temperatures. The harsh basic conditions could potentially hydrolyze the ester group.

    • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The strong acidic conditions would also likely hydrolyze the ester.

Due to the potential for side reactions with the ester functionality under the harsh conditions of classical aldehyde-to-methyl reduction methods, this route presents significant challenges that would require careful optimization and potentially the use of protecting groups.

Mandatory Visualization

Synthesis_Routes cluster_route1 Route 1: From Branched-Chain Acid cluster_route2 Route 2: From Unsaturated Ester node_10_methyl_acid 10-Methylundecanoic Acid node_esterification Fischer Esterification (Methanol, H₂SO₄) node_10_methyl_acid->node_esterification node_product This compound node_esterification->node_product node_undecenoate Methyl 10-undecenoate node_hydroformylation Hydroformylation (CO, H₂, Rh catalyst) node_undecenoate->node_hydroformylation node_aldehyde Methyl 11-formylundecanoate node_hydroformylation->node_aldehyde node_reduction Reduction of Formyl Group (e.g., Wolff-Kishner) node_aldehyde->node_reduction node_product2 This compound node_reduction->node_product2

Caption: Comparative workflow of two potential synthesis routes for this compound.

Conclusion

Route 2 , starting from methyl 10-undecenoate, presents a more complex synthetic challenge. While hydroformylation is a powerful tool for introducing a functional group at the terminal position, the subsequent conversion of the formyl group to a methyl group in the presence of an ester is problematic due to the harsh conditions required for traditional reduction methods. This route would likely require significant optimization and potentially the use of protecting group strategies, which could lower the overall efficiency and yield.

For researchers requiring this compound, focusing on the development of an efficient synthesis for 10-methylundecanoic acid followed by esterification is likely the more promising and predictable approach. Further research into modern, milder reduction methods for aldehydes that are compatible with ester functionalities could make Route 2 more viable in the future.

References

A Comparative Analysis of the Biological Activities of Methyl 10-Methylundecanoate and 10-Methylundecanoic Acid: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of methyl 10-methylundecanoate and its corresponding carboxylic acid, 10-methylundecanoic acid. While research into the biological effects of fatty acids and their methyl esters is an active field, specific data for these branched-chain molecules remains limited, precluding a direct, data-driven comparison of their cytotoxic and antimicrobial properties.

Insights from Related Compounds

Although direct data is lacking, preliminary insights can be gleaned from studies on structurally similar molecules. Research on derivatives of a related compound, methyl 10-undecenoate, has indicated potential cytotoxic effects against various cancer cell lines. Similarly, undecanoic acid, the straight-chain counterpart to 10-methylundecanoic acid, and its derivatives have demonstrated antimicrobial properties. However, it is crucial to note that these findings are not directly transferable to the 10-methylated forms and any extrapolation would be purely speculative without direct experimental evidence.

Future Research Directions

The absence of comparative data highlights a clear need for future research. To address this knowledge gap, studies should be designed to directly assess and compare the biological activities of this compound and 10-methylundecanoic acid. Such research would ideally involve:

  • Cytotoxicity Assays: Evaluating the cytotoxic effects of both compounds against a panel of cancer cell lines to determine their respective IC50 values.

  • Antimicrobial Susceptibility Tests: Assessing the antimicrobial activity against a range of pathogenic bacteria and fungi to establish their minimum inhibitory concentrations (MIC).

A hypothetical experimental workflow for such a comparative study is outlined below.

Hypothetical Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Compound1 This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound1->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound1->Antimicrobial Compound2 10-Methylundecanoic Acid Compound2->Cytotoxicity Compound2->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two leading analytical techniques for the characterization of a branched-chain fatty acid methyl ester, providing researchers with data-driven insights for methodological selection.

In the landscape of analytical chemistry, the precise identification and quantification of compounds are paramount. For researchers and professionals in drug development and various scientific fields, the choice of analytical instrumentation can significantly impact the quality and reliability of results. This guide presents a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (FAME). This document provides a detailed examination of the principles of each technique, experimental protocols, and comparative performance data to inform the selection of the most suitable method for this and similar analytes.

Introduction to this compound

This compound (C13H26O2, Molecular Weight: 214.34 g/mol ) is a fatty acid methyl ester characterized by a methyl branch at the 10th carbon position.[1] As a FAME, it possesses properties that make it amenable to chromatographic analysis. Its volatility and thermal stability are key considerations in the choice between GC-MS and LC-MS.

Principles of atech

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The fundamental principle of GC lies in the partitioning of volatile or semi-volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes fragmentation of the molecules, generating a unique mass spectrum that serves as a "fingerprint" for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. In LC, compounds are separated based on their interactions with a liquid mobile phase and a solid stationary phase packed in a column. LC is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds. After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically result in less fragmentation and a prominent molecular ion, which is useful for determining the molecular weight of the analyte.

Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and the specific analytical goals.

ParameterGC-MSLC-MS
Analyte Volatility High (Mandatory)Low to High (Versatile)
Sample Derivatization Often required for non-volatile analytes, but not for FAMEs.Generally not required.
Separation Principle Based on boiling point and polarity.Based on polarity and partitioning between mobile and stationary phases.
Ionization Technique Electron Ionization (EI) - Hard IonizationElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) - Soft Ionization
Fragmentation Extensive, provides structural information.Minimal, provides molecular weight information.
Sensitivity High, with detection limits in the picogram to femtogram range.[2]High, with detection limits in the picogram to femtogram range.
Specificity High, based on retention time and mass spectrum.High, based on retention time and mass-to-charge ratio.
Typical Run Time 10-30 minutes5-20 minutes
Robustness Generally considered very robust and reliable.Can be more susceptible to matrix effects and ion suppression.

Experimental Protocols

GC-MS Analysis of this compound

Sample Preparation: Since this compound is already a methyl ester, no derivatization is required. A stock solution of the analyte is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. This stock solution is then serially diluted to prepare calibration standards.

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

LC-MS Analysis of this compound

Sample Preparation: A stock solution of this compound is prepared in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution.

Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Ascentis® Express C18 (150 mm x 3 mm, 2.7 µm) or similar reversed-phase column.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+.

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Hexane Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Acquisition Detection->Spectrum Quantification Quantification Chromatogram->Quantification Library Library Matching & Identification Spectrum->Library

GC-MS analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Methanol Sample->Dissolution Injection LC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MolecularIon Molecular Ion Confirmation Detection->MolecularIon Quantification Quantification Chromatogram->Quantification MolecularIon->Quantification

References

"Methyl 10-methylundecanoate" reference standards and certified material

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development and related fields, the quality and consistency of reference standards are paramount. This guide provides a comprehensive comparison of commercially available Methyl 10-methylundecanoate reference standards, offering insights into their purity, characterization, and the analytical methods required for their evaluation. As direct comparative studies from suppliers are not publicly available, this guide empowers users to conduct their own assessments by providing standardized experimental protocols and data interpretation guidance.

Commercial Availability

This compound (CAS No. 5129-56-6), a branched-chain fatty acid methyl ester, is available from several reputable suppliers specializing in lipids and biochemical reagents. While all listed suppliers provide the compound for research purposes, the extent of provided analytical data and certification may vary.

SupplierStated Purity/GradeAvailable Information
Larodan AB >98%Product number, CAS number.[1]
Acmec Biochemical 98%CAS number.[2]
MedchemExpress Not specifiedBiochemical reagent for life science research.[3]
TargetMol Not specifiedCatalog number, CAS number.[4]

Note: The stated purity is a key initial selection criterion, but a comprehensive evaluation requires further analytical characterization.

Recommended Quality Control and Comparison Workflow

To objectively compare different sources of this compound, a standardized analytical workflow is essential. The following diagram outlines the recommended steps for a comprehensive evaluation.

Comparison_Workflow Workflow for Comparing this compound Reference Standards cluster_0 Procurement and Preparation cluster_1 Analytical Characterization cluster_2 Data Comparison and Selection Obtain Samples Obtain Samples Sample Preparation Sample Preparation Obtain Samples->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Purity Assessment Purity Assessment GC-MS Analysis->Purity Assessment Impurity Profiling Impurity Profiling GC-MS Analysis->Impurity Profiling Tabulate Data Tabulate Data Purity Assessment->Tabulate Data Impurity Profiling->Tabulate Data Compare Results Compare Results Tabulate Data->Compare Results Select Standard Select Standard Compare Results->Select Standard

Caption: A logical workflow for the procurement, analysis, and comparison of this compound reference standards.

Experimental Protocols

The primary analytical technique for the characterization of fatty acid methyl esters (FAMEs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of the main component and any potential impurities.

Protocol for GC-MS Analysis of this compound

1. Objective: To determine the purity of this compound and to identify and quantify any impurities.

2. Materials and Reagents:

  • This compound reference standard samples from different suppliers.

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate, GC grade).

  • Internal standard (e.g., Methyl tridecanoate, if quantitative analysis is required).

  • GC-MS instrument with a suitable capillary column.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in 10 mL of the chosen high-purity solvent in a volumetric flask to create a 1 mg/mL stock solution.

  • If using an internal standard for quantification, add a known concentration to the stock solution.

  • Prepare a series of dilutions from the stock solution for linearity checks if required.

4. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Solvent Delay 3-5 minutes

5. Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak (this compound) relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Potential impurities could include isomers, homologous fatty acid methyl esters, or residual reactants from synthesis.

  • Quantification (optional): If an internal standard is used, create a calibration curve to quantify the absolute concentration of this compound and any identified impurities.

Data Presentation and Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

SupplierLot NumberStated Purity (%)Measured Purity (% Area)Number of Impurities DetectedMajor Impurity (Identity and % Area)
Supplier A
Supplier B
Supplier C

Understanding Potential Impurities

The synthesis of branched-chain fatty acids can sometimes lead to the formation of related impurities. When analyzing the GC-MS data, it is crucial to look for:

  • Positional Isomers: Methyl esters with the methyl branch at a different position on the undecanoate chain.

  • Homologous FAMEs: Methyl esters of other fatty acids with different chain lengths (e.g., Methyl dodecanoate, Methyl decanoate).

  • Unsaturated Analogs: Methyl esters with one or more double bonds in the fatty acid chain.

  • Residual Solvents and Reagents: Traces of solvents or reactants used in the synthesis and purification process.

The following diagram illustrates the relationship between the target compound and potential impurities that should be considered during analysis.

Impurity_Relationship Potential Impurities in this compound cluster_impurities Potential Impurities Target This compound Isomers Positional Isomers Target->Isomers Structural Variants Homologs Homologous FAMEs Target->Homologs Chain Length Variants Unsaturated Unsaturated Analogs Target->Unsaturated Saturation Variants Residuals Residual Solvents/Reagents Target->Residuals Process Contaminants

Caption: A diagram showing the relationship between the target compound and different classes of potential impurities.

By following this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting a this compound reference standard, ensuring the accuracy and reliability of their experimental results.

References

A Comparative Guide to the Inter-Laboratory Analysis of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester identified in various natural sources. While formal inter-laboratory comparison studies for this specific compound are not publicly available, this document synthesizes data from multiple research publications to offer insights into its analysis across different laboratories and sample matrices. The primary analytical technique reported is Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative and Semi-Quantitative Findings

The following table summarizes the detection and quantification of this compound in diverse sample types as reported in various studies. The data highlights the different methodologies employed and the range of concentrations observed.

Sample TypeAnalytical MethodReported Amount/ConcentrationData TypeReference
Pickled and Salted Chili PeppersHigh-Resolution Chromatography-Mass Spectrometry0.200 ± 0.039 (units not specified)Quantitative[1][2]
Tibetan Flavor DaquHS-SPME-GC-MS0.38 ± 0.09 (relative abundance)Semi-Quantitative[3]
KombuchaGC-MS0.83% (of total volatile compounds)Semi-Quantitative[4]
Pine Needle Pyrolysis Bio-oilGC-MS0.42% (peak area)Semi-Quantitative
Bacillus amyloliquefaciens & B. velezensis Culture FiltrateGC-MS0.17% (peak area)Semi-Quantitative[5]
Alstonia scholaris ExtractGC-MS0.29% (peak area)Semi-Quantitative
Thai Colored RiceStatic Headspace GC-MSDetected (significant difference among rice types, p<0.0001)Qualitative[6][7]
Micromonospora aurantiacaGC-MS0-2% (of total area in gas chromatogram)Semi-Quantitative[8]
Metofluthrin-Treated Mosquito Coil Combustion By-ProductsSPME-GC-MSDetectedQualitative[9]
Achillea kamelinii Oil ExtractGC-MSDetectedQualitative[10]
Moringa LeavesGC-MSDetectedQualitative[11]

Experimental Protocols

The following sections detail the experimental workflows for the analysis of this compound as described in the cited literature.

1. Analysis in Fermented Food Products (Chili Peppers and Daqu)

This protocol is a composite based on methodologies for analyzing volatile compounds in fermented food matrices.

  • Sample Preparation:

    • Homogenize the solid or semi-solid sample.

    • For Headspace Solid-Phase Microextraction (HS-SPME), place a known amount of the homogenized sample into a headspace vial.

    • Add internal standards if quantitative analysis is required.

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the compounds on a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program typically starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and holds for a few minutes.[3]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • The mass spectrometer is operated in electron impact (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-450.

    • Identify compounds by comparing their mass spectra and retention indices with libraries such as NIST.

2. Analysis in Plant Extracts and Bio-oils

This protocol is generalized from methods used for complex matrices like plant extracts and bio-oils.

  • Sample Preparation:

    • The sample may be in a liquid form (oil) or an extract.

    • If it is a solid extract, dissolve it in a suitable solvent (e.g., hexane, dichloromethane).

    • Perform a liquid-liquid extraction or use a solid-phase extraction (SPE) column for cleanup if the matrix is complex.

    • Derivatization (e.g., transesterification to form fatty acid methyl esters) might be necessary if analyzing fatty acids.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • The GC column and temperature program are selected based on the volatility of the compounds of interest. For fatty acid methyl esters, a polar column might be used.

    • The mass spectrometer settings are similar to those described in the previous protocol.

    • Quantification is often performed using the relative peak area percentage or with an internal or external standard calibration curve.

Visualizations of Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound.

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial Incubation Incubation (e.g., 60°C) Vial->Incubation SPME HS-SPME Adsorption Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection LibrarySearch Library Search (e.g., NIST) Detection->LibrarySearch Data Acquisition Quantification Quantification LibrarySearch->Quantification

Caption: HS-SPME-GC-MS workflow for volatile compound analysis.

experimental_workflow_liquid_injection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Oil, Extract) Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Injection Liquid Injection Filtration->Injection Analysis Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Data Acquisition Quantification Quantification (Peak Area %) Identification->Quantification

Caption: Liquid injection GC-MS workflow for non-volatile samples.

References

Comparative Efficacy of Methyl 10-methylundecanoate and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of structurally related compounds is paramount. This guide provides a comparative analysis of Methyl 10-methylundecanoate and similar branched-chain fatty acid esters, focusing on their potential anticancer and anti-inflammatory activities. While direct experimental data for this compound remains limited in publicly available literature, this guide synthesizes existing data on analogous compounds to provide a valuable reference for future research and development.

Introduction to this compound and its Analogs

This compound is a branched-chain fatty acid methyl ester. Its structure, characterized by a methyl branch near the terminus of a C11 fatty acid chain, places it within a class of compounds that have garnered interest for their potential biological activities. Structurally similar compounds include other branched-chain fatty acids (BCFAs) and their esters, which have been investigated for their roles in various cellular processes. This guide will focus on comparing the efficacy of these compounds in the contexts of anticancer and anti-inflammatory applications.

Anticancer Activity: A Comparative Overview

A key study by Dailey et al. (2011) investigated the antiproliferative activities of branched-chain derivatives of oleic acid against human breast (MCF-7) and colon (HT-29) cancer cell lines. This provides a valuable point of comparison for structurally related compounds. The study reported the 50% inhibitory concentrations (IC50) for various derivatives, highlighting the impact of the branch structure on cytotoxicity.[1][2][3]

Another relevant compound is 12-methyltetradecanoic acid (12-MTA), a branched-chain fatty acid that has demonstrated inhibitory effects on the proliferation of various cancer cell lines, with IC50 values ranging from 17.99 to 35.44 µg/ml.[4]

Table 1: Comparative Anticancer Efficacy of Branched-Chain Fatty Acid Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Methyl Oleate (B1233923) Derivatives Dailey et al., 2011[1][2][3]
Methyl-branched oleateMCF-7>200
HT-29>200
n-Butyl-branched oleateMCF-782
HT-2977
Phenyl-branched oleateMCF-748
HT-2948
12-Methyltetradecanoic acid (12-MTA) Various17.99 - 35.44Tong et al., 2003[4]
This compound Not AvailableNot Available

Note: The data for methyl oleate derivatives was converted from ppm to µg/mL for consistency, assuming a density of approximately 1 g/mL.

Potential Anti-inflammatory and Other Biological Activities

Computational studies have suggested that this compound may interact with histone deacetylase (HDAC), an enzyme implicated in inflammatory and cancerous processes.[5] Fatty acids, in general, are known to be inhibitors of HDACs.[6][7][8] However, experimental data quantifying the HDAC inhibitory activity of this compound is lacking.

Experimental Protocols

To facilitate further research in this area, this section outlines standard methodologies for assessing the anticancer and anti-inflammatory efficacy of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay:

MTT_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 NO_Assay_Workflow start Seed RAW 264.7 macrophages in 96-well plates pretreatment Pre-treat cells with test compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24h stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition HDAC_Inhibition BCFA Branched-Chain Fatty Acid (e.g., this compound) HDAC Histone Deacetylase (HDAC) BCFA->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

A Comparative Guide to the Structural Confirmation of Methyl 10-methylundecanoate Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester, through objective comparison with an authentic standard. Detailed experimental protocols and supporting data are presented to ensure accurate and reliable identification.

Introduction

This compound (C13H26O2, CAS: 5129-56-6) is a saturated fatty acid methyl ester with a methyl branch at the C-10 position. Accurate structural elucidation is paramount in various research contexts, from natural product chemistry to metabolomics. This guide outlines the standard analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous structural confirmation of a synthesized or isolated sample against a certified authentic standard.

Experimental Data Comparison

The primary method of structural confirmation involves comparing the analytical data of the sample with that of a commercially available or synthesized authentic standard. The following tables summarize the expected quantitative data for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterAuthentic StandardSample
Kovats Retention Index (Standard Non-Polar Column) 1469 - 1473[1]To be determined
Molecular Ion (M+) (m/z) 214To be determined
Key Fragment Ions (m/z) 74, 87, 69, 55, 57[1]To be determined

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Sample Data
CH₃-O-~3.67s3HTo be determined
-CH₂-C(=O)-~2.30t2HTo be determined
-CH(CH₃)₂~1.51m1HTo be determined
-CH₂- (chain)~1.25m14HTo be determined
-CH(CH₃)₂~0.86d6HTo be determined
¹³C NMR Predicted Chemical Shift (δ, ppm) Sample Data
C=O~174.4To be determined
CH₃-O-~51.4To be determined
-CH₂- (chain)~39.0, 34.1, 29.7, 29.5, 29.4, 29.1, 27.2, 25.0To be determined
-CH(CH₃)₂~28.0To be determined
-CH(CH₃)₂~22.7To be determined

Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

I. Synthesis of Authentic Standard (Optional)

If a commercial standard is unavailable, an authentic sample of this compound can be synthesized via a two-step process:

A. Synthesis of 10-Methylundecanoic Acid:

This can be achieved through various organic synthesis routes. A plausible method involves the malonic ester synthesis, starting from 2-bromo-9-methyldecane. A detailed, multi-step synthesis would be required and should be performed by a qualified synthetic organic chemist.

B. Esterification of 10-Methylundecanoic Acid:

A standard acid-catalyzed esterification (Fischer esterification) can be employed.

  • Reaction Setup: In a round-bottom flask, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol (B129727) (e.g., 20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the methyl ester with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare solutions of both the authentic standard and the sample in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Compare the retention time and the mass spectrum (molecular ion and fragmentation pattern) of the sample with those of the authentic standard.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the authentic standard and the sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Analysis: Compare the chemical shifts, multiplicities, and integration values of all signals in the ¹H and ¹³C NMR spectra of the sample with those of the authentic standard.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of a this compound sample is depicted below.

G cluster_0 Sample Analysis cluster_1 Authentic Standard cluster_2 Data Comparison and Confirmation Sample Test Sample of This compound GCMS_Sample GC-MS Analysis Sample->GCMS_Sample NMR_Sample NMR Analysis (¹H and ¹³C) Sample->NMR_Sample Compare_GCMS Compare Retention Time and Mass Spectra GCMS_Sample->Compare_GCMS Compare_NMR Compare Chemical Shifts, Multiplicities, and Integrations NMR_Sample->Compare_NMR Standard Authentic Standard of This compound GCMS_Standard GC-MS Analysis Standard->GCMS_Standard NMR_Standard NMR Analysis (¹H and ¹³C) Standard->NMR_Standard GCMS_Standard->Compare_GCMS NMR_Standard->Compare_NMR Confirmation Structural Confirmation Compare_GCMS->Confirmation Compare_NMR->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

By systematically comparing the GC-MS and NMR data of an unknown sample with that of an authentic standard, researchers can achieve a high degree of confidence in the structural assignment of this compound. The detailed protocols and comparative data tables provided in this guide serve as a valuable resource for ensuring analytical rigor in scientific and developmental endeavors.

References

A Comparative Guide to the Potential Cross-Reactivity of Methyl 10-methylundecanoate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 10-methylundecanoate

This compound is a branched-chain fatty acid methyl ester.[1][2] Its structure, characterized by a methyl group at the 10th carbon position of the undecanoate backbone, makes it a unique lipid molecule. While specific immunoassays targeting this molecule are not common, its structural similarity to other endogenous and synthetic fatty acid esters raises the possibility of cross-reactivity in immunoassays designed for those related molecules. Understanding this potential for cross-reactivity is crucial for the accurate interpretation of immunoassay results in complex biological samples.

Potential Cross-Reactivity with Structurally Similar Compounds

The specificity of an antibody is determined by its ability to bind to a unique epitope on the target antigen. Structurally similar molecules can sometimes bind to the same antibody, leading to cross-reactivity.[3] In the absence of direct data for this compound, we can infer potential cross-reactivity by examining its structural analogs.

The key structural features of this compound are its total chain length, the presence and position of the branch-point methyl group, and the methyl ester at the carboxyl end. Immunoassays developed for other long-chain fatty acid methyl esters, particularly those with branched chains, would be most likely to exhibit cross-reactivity.

Table 1: Potential Cross-Reactivity of this compound and Structurally Similar Compounds

Compound NameStructureKey Structural Differences from this compoundPotential for Cross-Reactivity
This compound CH₃CH(CH₃)(CH₂)₈COOCH₃-Target Analyte
Methyl undecanoateCH₃(CH₂)₉COOCH₃Lack of methyl branchHigh
Methyl dodecanoate (B1226587) (Laurate)CH₃(CH₂)₁₀COOCH₃Longer straight carbon chainModerate
Methyl 9-methylundecanoateCH₃CH₂(CH(CH₃))(CH₂)₇COOCH₃Different position of the methyl branchHigh
Methyl 10-undecenoateCH₂=CH(CH₂)₈COOCH₃Unsaturation at the 10-position[4][5]Moderate to Low
Methyl tridecanoateCH₃(CH₂)₁₁COOCH₃Longer straight carbon chainLow

Rationale for Potential Cross-Reactivity:

  • High Potential: Compounds with the same carbon chain length and differing only in the presence or position of a single methyl group are highly likely to cross-react. An antibody generated against this compound might recognize the overall shape and size of the molecule, with the methyl branch being a key part of the epitope. Other branched-chain methyl esters of similar size would be strong candidates for cross-reactivity.

  • Moderate Potential: Straight-chain fatty acid methyl esters of similar length, like methyl dodecanoate, might exhibit partial binding. The absence of the methyl branch would likely reduce the binding affinity, but the overall length and the methyl ester group could still lead to some interaction.

  • Low Potential: Fatty acid methyl esters with significantly different chain lengths or the presence of other functional groups (like double bonds in different positions) are less likely to cross-react significantly.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of an antibody with this compound and its analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for small molecules.[6][7]

Objective: To determine the percentage cross-reactivity of a panel of structurally similar compounds against a hypothetical antibody raised against this compound.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • This compound-protein conjugate (for coating)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • This compound standard

  • Potential cross-reactants (from Table 1)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the conjugate solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution to respective wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each of these wells.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation on Coated Plate:

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature. During this step, any unbound primary antibody will bind to the coated conjugate.

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-reactant) x 100

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation Phase cluster_competition Competitive Binding Phase cluster_detection Detection Phase Plate Microtiter Plate Coating Coat with Analyte-Protein Conjugate Plate->Coating 1 Blocking Block with Inert Protein (e.g., BSA) Coating->Blocking 2 Add_Mixture Add Mixture to Coated Plate Blocking->Add_Mixture 3 Sample Sample or Standard (Free Analyte) Mixture Incubate Sample with Antibody Sample->Mixture Antibody Primary Antibody Antibody->Mixture Mixture->Add_Mixture Secondary_Ab Add Enzyme-Linked Secondary Antibody Add_Mixture->Secondary_Ab 4 Substrate Add Substrate Secondary_Ab->Substrate 5 Read Read Signal Substrate->Read 6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Conclusion

While direct experimental data on the immunoassay cross-reactivity of this compound is lacking, a systematic evaluation based on structural similarity provides a strong foundation for predicting potential interferences. The provided competitive ELISA protocol offers a robust method for researchers to generate empirical data and validate the specificity of antibodies for this and other related fatty acid methyl esters. Such characterization is essential for the reliable application of immunoassays in complex biological matrices.

References

Navigating the Separation of Methyl 10-methylundecanoate: A Comparative Guide to GC Column Phase Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids, the selection of an appropriate gas chromatography (GC) column is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (FAME), across three common GC column phases: non-polar, polar, and highly polar. By presenting key performance data, detailed experimental protocols, and a logical workflow for column selection, this guide serves as an essential resource for method development and optimization.

The chromatographic behavior of FAMEs is intrinsically linked to the polarity of the stationary phase within the GC column. While non-polar columns primarily separate compounds based on their boiling points, polar columns introduce selective interactions that allow for separation based on the degree of unsaturation and molecular structure, including branching. For complex mixtures containing various FAMEs, highly polar columns offer the greatest resolving power, particularly for positional and geometric isomers.

Performance Comparison of this compound on Different GC Column Phases

The retention behavior of a compound on a GC column can be standardized using the Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. This allows for a more direct comparison of performance across different systems and temperature programs.

Stationary Phase TypeCommon Phase ChemistryPolarityTypical Column ExampleKovats Retention Index (RI) for this compoundPrinciple of SeparationPerformance Summary for this compound
Non-Polar 100% DimethylpolysiloxaneLowDB-1, HP-1, Equity-1~1471[1]Boiling PointGood peak shape and predictable elution based on volatility. Useful for simpler mixtures where resolution from other saturated FAMEs is not critical.
Polar Polyethylene (B3416737) Glycol (PEG)Medium-HighDB-WAX, FAMEWAXEstimated ~1700-1750Polarity (Dipole-dipole interactions, hydrogen bonding)Increased retention compared to non-polar columns due to interactions with the polar stationary phase. Elutes after its straight-chain isomer (methyl dodecanoate).
Highly Polar Cyanopropyl PolysiloxaneHighHP-88, Rt-2560, DB-23Estimated ~1800-1850Polarity (Strong dipole-dipole interactions)Strongest retention among the three phases. Provides the best resolution for complex mixtures of FAMEs, including separation of branched-chain from straight-chain and unsaturated isomers.

Note: Estimated Kovats Retention Indices for polar and highly polar columns are based on the general elution behavior of branched-chain FAMEs relative to their straight-chain counterparts on these phases. Actual values may vary depending on the specific column and analytical conditions.

Experimental Protocols

To ensure reproducibility and optimal performance, the following detailed experimental protocols are provided for the analysis of this compound on each of the three column phase types.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For lipid samples, derivatization is a critical step to increase the volatility of the fatty acids for GC analysis. A common method is acid-catalyzed transesterification:

  • To the lipid sample, add a solution of 1-2% sulfuric acid in methanol.

  • Add a non-polar solvent such as hexane (B92381) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) in a sealed vial.

  • After cooling, add water to partition the FAMEs into the hexane layer.

  • The hexane layer containing the FAMEs is then collected for GC injection.

GC Methodologies

1. Analysis on a Non-Polar Column (e.g., DB-1 type)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/splitless inlet at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 280°C

2. Analysis on a Polar Column (e.g., DB-WAX type)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/splitless inlet at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 240°C at 5°C/min

    • Hold at 240°C for 10 minutes

  • Detector: Flame Ionization Detector (FID) at 260°C

3. Analysis on a Highly Polar Column (e.g., HP-88 type)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-88 (Cyanopropyl Polysiloxane), 100 m x 0.25 mm ID, 0.20 µm film thickness

  • Injector: Split/splitless inlet at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp to 240°C at 4°C/min

    • Hold at 240°C for 15 minutes

  • Detector: Flame Ionization Detector (FID) at 280°C

Logical Workflow for GC Column Selection

The selection of an appropriate GC column for the analysis of this compound is a logical process that depends on the specific analytical goals. The following diagram illustrates a typical decision-making workflow.

GC_Column_Selection start Start: Analyze this compound sample_complexity Assess Sample Complexity start->sample_complexity simple_mixture Simple Mixture / Boiling Point Separation sample_complexity->simple_mixture Simple complex_mixture Complex Mixture of FAMEs sample_complexity->complex_mixture Complex non_polar_column Select Non-Polar Column (e.g., 100% Dimethylpolysiloxane) simple_mixture->non_polar_column isomer_separation Need to Separate from Unsaturated or Positional Isomers? complex_mixture->isomer_separation polar_column Select Polar Column (e.g., PEG/WAX) isomer_separation->polar_column No highly_polar_column Select Highly Polar Column (e.g., Cyanopropyl) isomer_separation->highly_polar_column Yes end Optimized GC Analysis non_polar_column->end polar_column->end highly_polar_column->end

Caption: Workflow for selecting a GC column for FAME analysis.

References

A Comparative Guide to Derivatization Techniques for Methyl 10-Methylundecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids like methyl 10-methylundecanoate, proper sample preparation is paramount for achieving accurate and reliable results, particularly for gas chromatography (GC) and mass spectrometry (MS). Derivatization is a critical step to enhance the volatility and thermal stability of these analytes. This guide provides an objective comparison of common derivatization techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate method for your research needs.

Data Presentation: Comparison of Derivatization Techniques

The selection of a derivatization method often involves a trade-off between reaction speed, derivatization yield, applicability to different sample types, and the need for structural elucidation. The following tables summarize the key quantitative and qualitative parameters for the primary methods of preparing this compound for GC-MS analysis.

Table 1: Quantitative Comparison of Common Derivatization Methods

Derivatization MethodCatalyst/ReagentTypical Reaction TimeTypical Reaction Temperature (°C)Reported YieldKey AdvantagesKey Disadvantages
Acid-Catalyzed Methylation Boron Trifluoride (BF₃)-Methanol5 - 60 minutes[1]60 - 100[1]>96%[2]Robust for both free fatty acids and transesterification of esters; clean reaction with volatile by-products.[3]Can produce artifacts with certain fatty acids; reagent is moisture-sensitive.[4][5]
Methanolic HCl1 - 16 hours[2]45 - 100[2]>96%[2]Effective for a wide range of lipids; can be prepared from common lab reagents.[2]Slower reaction rates compared to base-catalyzed methods; requires anhydrous conditions for best results.[2]
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH₃) in Methanol (B129727)~10 minutesRoom Temperature - 60HighVery rapid reaction for transesterification.[6]Not effective for esterifying free fatty acids; can lead to saponification with water presence.[7]
Potassium Hydroxide (B78521) (KOH) in Methanol30 minutes50HighRapid and efficient for transesterification of glycerolipids.[8]Not suitable for free fatty acids.[9]
Specialized Derivatization for MS Picolinyl Ester Synthesis15 - 45 minutes[10][11]45[10][11]Quantitative[10]Provides diagnostic fragments in MS for structural elucidation of branched chains.[12]More complex procedure than simple methylation; derivatives are less volatile than FAMEs.
Alternative Methylating Agent (Trimethylsilyl)diazomethane (TMS-DM)~10 minutes50High, good recovery[13]Safe and easy to use compared to diazomethane; good yields.[14]More expensive than traditional acid/base catalysts.

Table 2: Qualitative Comparison and Applicability

Derivatization MethodPrimary ApplicationSuitability for Free Fatty AcidsSuitability for TransesterificationStructural Elucidation by MSRelative Complexity
BF₃-Methanol General purpose FAME preparationYesYesNoLow
Methanolic HCl General purpose FAME preparationYesYesNoLow
Sodium Methoxide Rapid transesterificationNoYesNoLow
KOH in Methanol Rapid transesterificationNoYesNoLow
Picolinyl Ester Synthesis Determining branch positionYes (from free acid or FAME)Yes (from FAME)YesModerate
TMS-Diazomethane General purpose FAME preparationYesNoNoLow

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below. It is crucial to perform these procedures in a well-ventilated fume hood and to use anhydrous solvents and reagents where specified, as many of the catalysts are sensitive to moisture.[5]

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is robust for both the esterification of free fatty acids and the transesterification of existing esters like this compound to ensure complete methylation, or for creating FAMEs from a lipid extract.

Materials:

  • Sample containing 1-25 mg of lipid.[3]

  • BF₃-Methanol reagent (12-14% w/w).[1]

  • Hexane (B92381) or Heptane.[1]

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Screw-capped glass tube with a PTFE liner.

Procedure:

  • Place the dried lipid sample (1-25 mg) into the screw-capped glass tube.[1][3]

  • Add 2 mL of 12-14% BF₃ in methanol to the tube.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[5]

  • Vortex the tube for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide (KOH) in Methanol

This is a rapid method suitable for the transesterification of glycerolipids or other fatty acid esters. It is not suitable for samples containing significant amounts of free fatty acids.

Materials:

  • Lipid sample (e.g., 50 mg).[8]

  • Hexane.

  • 4 M KOH in Methanol.

  • Water.

  • Reacti-Vial™ or similar reaction vial with a magnetic stirrer.

  • Heating module (e.g., Reacti-Therm™).

Procedure:

  • Weigh approximately 50 mg of the liquid fat sample into a Reacti-Vial containing a magnetic stirrer.[8]

  • Add 1 mL of hexane and 2 mL of 4 M potassium hydroxide in methanol.[8]

  • Cap the vial and place it in the heating module for 30 minutes at 50°C with stirring.[8]

  • Cool the mixture to room temperature and add 1 mL of water.

  • After phase separation, an aliquot of the upper organic layer is transferred to a GC vial for analysis.[8]

Protocol 3: Picolinyl Ester Synthesis from Fatty Acid Methyl Esters

This protocol is specifically for creating derivatives that will fragment in a predictable manner during mass spectrometry, allowing for the determination of the methyl branch position in this compound. This procedure describes the transesterification from a pre-existing FAME.

Materials:

  • Fatty acid methyl ester (FAME) sample (up to 10 mg).

  • Potassium tert-butoxide (1.0 M in Tetrahydrofuran - THF).

  • 3-hydroxymethylpyridine (also known as 3-picolyl alcohol).

  • Anhydrous Dichloromethane.

  • Hexane.

  • Water.

  • Dry reaction vial.

Procedure:

  • Prepare the catalyst reagent by adding 100 µL of 1.0 M potassium tert-butoxide in THF to 200 µL of 3-hydroxymethylpyridine in a dry vial.[10]

  • Dissolve the FAME sample (up to 10 mg) in 2 mL of dry dichloromethane.[15]

  • Add 0.5 mL of the catalyst reagent to the FAME solution.

  • Heat the mixture at 45°C for 15-45 minutes. The reaction progress can be monitored by TLC or GC to ensure the disappearance of the starting FAME.[10][15]

  • After cooling to room temperature, add 2 mL of water and 4 mL of hexane to the reaction mixture.[15]

  • Vortex thoroughly and allow the layers to separate.

  • Collect the upper hexane layer containing the picolinyl ester.

  • The sample can be concentrated if necessary and is ready for GC-MS analysis.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and workflows described in this guide.

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization Options cluster_analysis Analysis Lipid_Sample Lipid-Containing Sample (e.g., containing 10-methylundecanoic acid) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Lipid_Sample->Lipid_Extraction Dried_Lipid Dried Lipid Extract Lipid_Extraction->Dried_Lipid Methylation Methylation (FAME formation) - BF3-Methanol - Methanolic HCl - TMS-Diazomethane Dried_Lipid->Methylation Standard Quantification Picolinyl Picolinyl Ester Synthesis (for MS structural analysis) Dried_Lipid->Picolinyl Structural Analysis FAME_Product Fatty Acid Methyl Ester (FAME) (e.g., this compound) Methylation->FAME_Product Picolinyl_Product Picolinyl Ester Derivative Picolinyl->Picolinyl_Product GCMS GC-MS Analysis FAME_Product->GCMS Picolinyl_Product->GCMS Data_Analysis Data Analysis and Quantification / Structural Elucidation GCMS->Data_Analysis

Caption: General workflow for derivatization and analysis of fatty acids.

Acid_Catalyzed_Esterification Fatty_Acid 10-Methylundecanoic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Fatty_Acid->Protonation + H⁺ (from BF₃ or HCl) Methanol_Attack Nucleophilic Attack by Methanol Protonation->Methanol_Attack + CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Methanol_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination FAME This compound (R-COOCH3) Water_Elimination->FAME - H₂O, - H⁺ Picolinyl_Ester_MS_Fragmentation Picolinyl_Ester Picolinyl Ester of 10-Methylundecanoic Acid Ionization Electron Impact (EI) Ionization in MS Picolinyl_Ester->Ionization Radical_Cation Molecular Ion (Radical on Pyridine N) Ionization->Radical_Cation H_Abstraction Hydrogen Abstraction from Alkyl Chain Radical_Cation->H_Abstraction Chain_Cleavage Radical-Initiated Chain Cleavage H_Abstraction->Chain_Cleavage Diagnostic_Fragments Diagnostic Fragment Ions Indicating Branch Position Chain_Cleavage->Diagnostic_Fragments

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Methyl 10-methylundecanoate, a compound utilized in various research and development applications, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring compliance with regulatory standards and fostering a secure working environment.

Immediate Safety Precautions:

Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should occur in a well-ventilated area, with easy access to an eyewash station.[1] In the event of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be released into the environment or poured down the drain.[1][2]

  • Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and tightly sealed container suitable for combustible organic waste.[1]

  • Waste Segregation: Store the waste container separately from incompatible substances, particularly strong oxidizing agents.[1] It is best practice to categorize it with other non-halogenated organic waste.[1]

  • Spill Management: In the case of a spill, absorb the liquid using an inert material such as sand, earth, or a universal binder.[1][2] The resulting contaminated absorbent material is also considered hazardous and must be collected in a suitable, closed container for disposal.[1]

  • Professional Disposal: The final step is to arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1] This ensures adherence to all local, state, and federal regulations for hazardous waste management.[1][3]

  • Empty Containers: Empty containers that have held this compound may still contain product residue and should be treated as hazardous waste.[3] These containers must be disposed of in the same safe manner as the substance itself.[3]

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Disposal Method Licensed Waste Disposal Company[1][3]
Environmental Release Prohibited[1][2]
Spill Cleanup Material Inert Absorbent (e.g., sand, earth)[1][2]
Incompatible Materials Strong Oxidizing Agents[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste? is_spill Is it a spill? start->is_spill absorb_spill Absorb with inert material (sand, earth). is_spill->absorb_spill Yes collect_waste Collect in a designated, labeled, sealed container. is_spill->collect_waste No absorb_spill->collect_waste segregate_waste Segregate from incompatible materials (e.g., strong oxidizers). collect_waste->segregate_waste professional_disposal Arrange for disposal by a licensed waste disposal company. segregate_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 10-methylundecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 10-methylundecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound presents several health and safety risks that necessitate careful handling and the use of appropriate personal protective equipment.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed or inhaled.[1][2]
Irritation May cause irritation to the eyes and respiratory system.[2]
Sensitization May cause sensitization by inhalation and skin contact.[2]
Flammability Combustible liquid.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and RationaleCitations
Respiratory Protection NIOSH-certified organic vapor/particulate respiratorRequired, especially in areas with insufficient ventilation, to prevent inhalation of harmful vapors.[3][4][5]
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended to prevent skin contact and potential sensitization.[3][5][6]
Eye Protection Tightly fitting safety gogglesEssential for protecting eyes from splashes and vapors.[3][5]
Body Protection Laboratory coat or light protective clothingProvides a barrier against accidental spills and splashes.[3][7]
Footwear Closed-toe shoesProtects feet from spills.[7]

Operational Protocol: Safe Handling of this compound

This step-by-step guide outlines the procedure for safely using this compound in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2][4][5][7]
  • Clear the workspace of any unnecessary items and potential ignition sources.[7]
  • Ensure that an eyewash station and safety shower are readily accessible.[8]
  • Assemble all necessary equipment and reagents before starting.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and closed-toe shoes.
  • Wear tightly fitting safety goggles.[3][5]
  • Put on chemical-resistant nitrile or neoprene gloves.[3][6]
  • If ventilation is inadequate, a NIOSH-certified respirator should be worn.[3]

3. Handling the Chemical:

  • Carefully open the container of this compound inside the fume hood.
  • Dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
  • Keep the container tightly closed when not in use.[3][4][8]
  • Avoid direct contact with the skin and eyes.
  • Do not eat, drink, or smoke in the handling area.[2]

4. Post-Handling and Cleanup:

  • Wipe down the work surface with an appropriate solvent and cleaning agent.
  • Properly seal and store the this compound container in a cool, dry, and well-ventilated area.[3][4][8]
  • Decontaminate any reusable equipment.

5. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, avoiding contact with the outside of the gloves.
  • Remove the lab coat.
  • Remove safety goggles.
  • Wash hands thoroughly with soap and water.[2][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste containing this compound should be collected in a designated and properly labeled "Organic Liquid" waste container.[7]

    • Never dispose of this compound down the drain.[4][7]

    • Arrange for disposal through your institution's hazardous waste management program.[4][7]

  • Contaminated Materials:

    • Disposable items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

Safe Handling Workflow

start Start prep 1. Preparation - Work in Fume Hood - Clear Workspace - Check Safety Equipment start->prep ppe_on 2. Don PPE - Lab Coat - Goggles - Gloves - Respirator (if needed) prep->ppe_on handle 3. Handle Chemical - Dispense Carefully - Keep Container Closed - Avoid Contact ppe_on->handle cleanup 4. Post-Handling - Clean Workspace - Store Chemical Properly - Decontaminate Equipment handle->cleanup ppe_off 5. Doff PPE - Remove Gloves - Remove Lab Coat - Remove Goggles - Wash Hands cleanup->ppe_off disposal 6. Waste Disposal - Collect in Labeled Container - Follow Institutional Protocol ppe_off->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.